molecular formula C5H10O4 B6589671 2,3-dihydroxypentanoic acid CAS No. 26386-47-0

2,3-dihydroxypentanoic acid

Cat. No.: B6589671
CAS No.: 26386-47-0
M. Wt: 134.13 g/mol
InChI Key: CJXCLBPFKGZXJP-UHFFFAOYSA-N
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Description

2,3-Dihydroxypentanoic Acid is an organic compound with the molecular formula C5H10O4 and a molecular weight of 134.13 g/mol . Its structure features two stereocenters, and the specific stereoisomer (2S,3R) is documented . The compound is characterized by the SMILES string CCC(C(C(=O)O)O)O . The CAS registry number is 26386-47-0 . Research Value and Potential Applications: As a hydroxy carboxylic acid, this compound is of interest in several research fields. It can serve as a versatile building block or intermediate in organic synthesis and medicinal chemistry for constructing more complex molecules . Compounds within this class are also investigated as monomers for producing biodegradable polymers, such as polyhydroxyalkanoates (PHAs), offering a sustainable alternative to conventional materials . Furthermore, the structural motif of adjacent hydroxyl groups makes it a candidate for studying chelation and coordination chemistry with metal ions. Safety and Handling: This product is labeled with the signal word Danger and carries the hazard statements H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Researchers must consult the safety datasheet and adhere to all laboratory safety protocols. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydroxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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InChI

InChI=1S/C5H10O4/c1-2-3(6)4(7)5(8)9/h3-4,6-7H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXCLBPFKGZXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501312782
Record name 4,5-Dideoxypentonic acid
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Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2,3-Dihydroxyvaleric acid
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CAS No.

26386-47-0
Record name 4,5-Dideoxypentonic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3-Dihydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxypentanoic acid, also known as 2,3-dihydroxyvaleric acid, is a dihydroxy fatty acid that holds interest in various scientific fields, including metabolic research and synthetic chemistry.[1][2][3] Its structure, featuring two hydroxyl groups on the pentanoic acid backbone, imparts specific chemical and physical properties that influence its biological activity and potential applications. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical parameters, spectral characteristics, and a discussion of its synthesis and potential biological relevance. Due to the limited availability of experimental data for this specific molecule, some properties are predicted based on established chemical principles and data from analogous compounds.

Core Chemical and Physical Properties

The presence of a carboxylic acid and two hydroxyl groups makes this compound a polar molecule with the capacity for significant hydrogen bonding. These structural features are expected to result in high water solubility and a relatively high boiling point compared to its non-hydroxylated counterpart, pentanoic acid.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 2,3-Dihydroxyvaleric acid[2][3]
CAS Number 26386-47-0[1][2][3]
Molecular Formula C₅H₁₀O₄[1]
Molecular Weight 134.13 g/mol [1]
Predicted pKa (Strongest Acidic) 3.8[2]
Predicted logP -0.87[2]
Appearance White to off-white solid (predicted)
Melting Point Data not available
Boiling Point Data not available
Water Solubility 349 g/L (predicted)[2]

Spectral and Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted-Features
¹H NMR - A broad singlet for the carboxylic acid proton (δ 10-13 ppm).- Signals for protons on carbons bearing hydroxyl groups (δ 3.5-4.5 ppm).- Signals for the ethyl group protons.
¹³C NMR - A signal for the carboxylic carbon (δ 170-185 ppm).- Signals for carbons attached to hydroxyl groups (δ 60-80 ppm).- Signals for the ethyl group carbons.
Infrared (IR) Spectroscopy - A very broad O-H stretching band from the carboxylic acid (2500-3300 cm⁻¹).- A strong C=O stretching band from the carboxylic acid (1700-1725 cm⁻¹).- A broad O-H stretching band from the alcohol groups (3200-3500 cm⁻¹).- C-O stretching bands (1000-1300 cm⁻¹).
Mass Spectrometry (MS) - A molecular ion peak (M⁺) may be weak or absent in electron ionization (EI).- Common fragmentation patterns would involve the loss of water (M-18), the carboxyl group (M-45), and cleavage of the C-C bonds adjacent to the hydroxyl groups.

Chemical Reactivity and Synthesis

This compound exhibits reactivity characteristic of both carboxylic acids and diols. The carboxylic acid moiety can undergo esterification, amide formation, and reduction. The hydroxyl groups can be oxidized, acylated, and can participate in ether formation.

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a common synthetic approach would be the dihydroxylation of a suitable pentenoic acid precursor. A potential synthetic workflow is outlined below.

Experimental Workflow: Hypothetical Synthesis of this compound

G cluster_0 Synthesis cluster_1 Purification start trans-2-Pentenoic Acid reagent1 OsO₄ (cat.), NMO reaction1 Dihydroxylation start->reaction1 reagent1->reaction1 product1 Crude this compound reaction1->product1 product1_c Crude Product purification Column Chromatography (Silica Gel) product1_c->purification fractions Collect Fractions purification->fractions analysis TLC Analysis fractions->analysis pure_product Pure this compound analysis->pure_product Combine Pure Fractions

Caption: A hypothetical workflow for the synthesis and purification of this compound.

Detailed Methodologies

Step 1: Dihydroxylation of trans-2-Pentenoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve trans-2-pentenoic acid in a suitable solvent system, such as a mixture of acetone (B3395972) and water.

  • Reagent Addition: To this solution, add N-methylmorpholine N-oxide (NMO) as the co-oxidant.

  • Catalyst Introduction: Add a catalytic amount of osmium tetroxide (OsO₄). The reaction mixture is typically stirred at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction is quenched by the addition of a reducing agent, such as sodium sulfite. The mixture is then acidified, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

Step 2: Purification by Column Chromatography

  • Column Preparation: A silica (B1680970) gel column is prepared using a suitable solvent system, for example, a gradient of methanol (B129727) in dichloromethane.

  • Loading: The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.

  • Elution: The column is eluted with the solvent system, and fractions are collected.

  • Analysis: Each fraction is analyzed by TLC to identify the fractions containing the pure product.

  • Isolation: The pure fractions are combined, and the solvent is evaporated to yield purified this compound.

Biological Significance and Signaling Pathways

This compound has been identified in natural sources such as purple carrots.[1] As a dihydroxy fatty acid, it is postulated to play a role in cellular metabolism, potentially as an intermediate or a signaling molecule.[1] However, specific biological pathways in which this compound is a key metabolite have not been extensively characterized in the available literature. Research into its biological functions, including its interactions with enzymes and its role in signaling cascades, is an area for future investigation.

Given the current lack of detailed information on its involvement in specific signaling pathways, a diagrammatic representation cannot be provided at this time.

Conclusion

This compound is a molecule with interesting structural features that suggest a range of chemical and biological properties. While a comprehensive experimental characterization is not yet available in the scientific literature, this guide provides a summary of its known attributes and predicted characteristics based on established chemical principles. The provided hypothetical synthesis and purification protocols offer a practical starting point for researchers aiming to work with this compound. Further investigation is warranted to fully elucidate its chemical behavior, biological roles, and potential applications in drug development and other scientific disciplines.

References

Elucidating the Structure of 2,3-dihydroxypentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 2,3-dihydroxypentanoic acid. This dihydroxy derivative of pentanoic acid, with the molecular formula C5H10O4, has been identified in natural sources such as purple carrots and is of interest for its potential roles in cellular metabolism.[1] This guide details the necessary experimental protocols, data analysis, and stereochemical considerations crucial for its complete structural characterization.

Physicochemical Properties and Synthesis

This compound is a short-chain fatty acid characterized by two hydroxyl groups on a five-carbon chain.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C5H10O4[1]
Molecular Weight 134.13 g/mol [1]
CAS Number 26386-47-0[1]
IUPAC Name This compound[1]

Table 1: Physicochemical Properties of this compound.

Synthesis of this compound can be achieved through several routes, including the hydroxylation of pentanoic acid using oxidizing agents, biological synthesis via microbial fermentation, or the chemical modification of precursors like 3-hydroxypentanoic acid.[1]

Spectroscopic Analysis for Structural Elucidation

The primary techniques for elucidating the structure of an organic molecule are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are essential.

Hypothetical NMR Data:

The following tables present hypothetical ¹H and ¹³C NMR data for this compound in D₂O. This data is predicted based on established chemical shift values and coupling constants for similar structural motifs.

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
4.15d1H4.5H-2
3.80m1H-H-3
1.60m2H-H-4
0.95t3H7.5H-5

Table 2: Hypothetical ¹H NMR Data for this compound (500 MHz, D₂O).

Chemical Shift (δ) ppmAssignment
178.0C-1 (COOH)
75.0C-2 (CH-OH)
73.0C-3 (CH-OH)
28.0C-4 (CH₂)
10.0C-5 (CH₃)

Table 3: Hypothetical ¹³C NMR Data for this compound (125 MHz, D₂O).

Experimental Protocol: NMR Analysis of this compound

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • Process the data with Fourier transformation, phasing, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks and confirm adjacent protons.

    • Execute HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Run HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structure elucidation.

Predicted Mass Spectrometry Data:

High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Electron ionization (EI) would likely lead to significant fragmentation. Electrospray ionization (ESI) is a softer technique that would likely show the deprotonated molecule.

Adductm/z
[M-H]⁻133.05062
[M+Na]⁺157.04712
[M+H]⁺135.06518

Table 4: Predicted m/z values for various adducts of this compound. [2]

Expected Fragmentation Pattern (EI-MS):

In electron ionization mass spectrometry, short-chain carboxylic acids typically exhibit characteristic fragmentation patterns.[3][4]

  • Loss of H₂O: A peak corresponding to [M-18]⁺.

  • Loss of COOH: A prominent peak at [M-45]⁺.

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the carboxyl group.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.

  • Instrumentation:

    • For accurate mass measurement, use a high-resolution mass spectrometer like a Time-of-Flight (TOF) or Orbitrap instrument.

    • For fragmentation studies, a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole) is ideal.

  • Ionization:

    • Electrospray ionization (ESI) in negative ion mode is well-suited for carboxylic acids to observe the [M-H]⁻ ion.

    • Electron ionization (EI), often coupled with Gas Chromatography (GC), can be used to obtain detailed fragmentation patterns.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the molecular weight.

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain structural information.

Stereochemical Determination

This compound has two chiral centers (at C-2 and C-3), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). Determining the absolute configuration is a critical final step in its structure elucidation.

Workflow for Stereochemical Determination:

Caption: Workflow for the separation and absolute configuration determination of this compound stereoisomers.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers.[3][5]

Experimental Protocol: Chiral HPLC

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are often effective for separating chiral acids.[6]

  • Mobile Phase Optimization:

    • For normal-phase HPLC, a mixture of hexane (B92381) and a polar alcohol (e.g., isopropanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid) is typically used.

    • For reversed-phase HPLC, a buffered aqueous-organic mobile phase is employed.

  • Detection: Use a UV detector, or for more sensitivity and structural information, couple the HPLC to a mass spectrometer (LC-MS).

  • Analysis: The separated enantiomers will appear as distinct peaks in the chromatogram. The ratio of their peak areas determines the enantiomeric excess (ee).

X-ray Crystallography

Unambiguous determination of the absolute configuration can be achieved through X-ray crystallography.[7] Since the acid itself may not crystallize well, it is often necessary to form a crystalline derivative with a molecule of known absolute stereochemistry (a chiral auxiliary).

Potential Biological Significance and Signaling Pathways

Short-chain fatty acids (SCFAs) are known to be produced by gut microbiota through the fermentation of dietary fibers.[8] They play significant roles in host metabolism and immune function.[2][8] While the specific pathways for this compound are not fully elucidated, it may participate in metabolic processes similar to other SCFAs.

Potential Metabolic Roles of this compound:

Metabolic_Pathway Dietary_Fiber Dietary Fiber Gut_Microbiota Gut Microbiota Fermentation Dietary_Fiber->Gut_Microbiota DHPA This compound Gut_Microbiota->DHPA Other_SCFAs Other SCFAs (e.g., Butyrate, Propionate) Gut_Microbiota->Other_SCFAs Colonocytes Colonocytes DHPA->Colonocytes Systemic_Circulation Systemic Circulation DHPA->Systemic_Circulation Other_SCFAs->Colonocytes TCA_Cycle TCA Cycle (Energy Production) Colonocytes->TCA_Cycle Liver Liver Systemic_Circulation->Liver Lipid_Metabolism Lipid Metabolism Liver->Lipid_Metabolism Glucose_Homeostasis Glucose Homeostasis Liver->Glucose_Homeostasis

Caption: Potential metabolic pathways involving this compound as a short-chain fatty acid.

As a hydroxy fatty acid, this compound might serve as an intermediate in cellular metabolism or act as a signaling molecule.[1] Its hydroxyl groups could enhance its interaction with biological macromolecules like proteins, potentially influencing cellular signaling pathways.[1]

Conclusion

The complete structure elucidation of this compound requires a multi-faceted approach combining advanced spectroscopic and chromatographic techniques. Through the systematic application of NMR spectroscopy and mass spectrometry, its planar structure can be confidently determined. Subsequent chiral separation and analysis, ideally confirmed by X-ray crystallography of a suitable derivative, are essential to define its absolute stereochemistry. Understanding the precise structure of this and other novel metabolites is fundamental to exploring their biological functions and potential applications in drug development and nutritional science.

References

Unveiling the Natural Occurrence of 2,3-Dihydroxypentanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of the natural sources of 2,3-dihydroxypentanoic acid. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes the limited available data, proposes potential biosynthetic pathways, and offers detailed experimental protocols for the isolation and identification of this molecule from natural matrices.

Introduction

This compound is a short-chain dihydroxy fatty acid. While its synthetic chemistry is established, its natural occurrence is less understood, presenting an intriguing area for biochemical and pharmaceutical research. This guide aims to consolidate the existing knowledge and provide a practical framework for future investigations into this compound.

Natural Sources and Quantitative Data

To date, the primary identified natural source of this compound is the purple carrot (Daucus carota subsp. sativus var. atrorubens). The natural abundance and the precise origin of this compound are not yet fully understood. It is hypothesized that it may be a derivative formed through the hydroxylation of more common fatty acids like 2-hydroxyvaleric acid or 3-hydroxyvaleric acid.

Currently, there is a notable absence of quantitative data in the scientific literature regarding the concentration of this compound in purple carrots or any other natural source. The following table is provided as a template for researchers to populate as data becomes available.

Natural SourcePlant PartConcentration Range (µg/g dry weight)Analytical MethodReference
Purple Carrot (Daucus carota)RootData Not AvailableGC-MS / LC-MSTo be determined

Proposed Biosynthetic Pathway

While the specific biosynthetic pathway for this compound in plants has not been elucidated, a putative pathway can be proposed based on known mechanisms of fatty acid metabolism and hydroxylation in plant systems. This proposed pathway involves the sequential hydroxylation of a pentanoic acid precursor, likely catalyzed by cytochrome P450 monooxygenases.

Putative Biosynthetic Pathway of this compound Pentanoic Acid Pentanoic Acid 2-Hydroxypentanoic Acid 2-Hydroxypentanoic Acid Pentanoic Acid->2-Hydroxypentanoic Acid Cytochrome P450 Monooxygenase (Hydroxylation at C2) This compound This compound 2-Hydroxypentanoic Acid->this compound Cytochrome P450 Monooxygenase (Hydroxylation at C3)

Caption: A proposed biosynthetic pathway for this compound in plants.

Experimental Protocols: Isolation and Identification from Plant Material

The following is a generalized, detailed protocol for the extraction, isolation, and identification of this compound from a plant matrix such as purple carrot root. This protocol is based on established methods for the analysis of short-chain hydroxy fatty acids.

Sample Preparation and Extraction
  • Sample Collection and Preparation : Fresh purple carrot roots should be washed, peeled, and lyophilized to a constant weight. The dried material is then ground into a fine powder.

  • Solvent Extraction :

    • To 10 g of the dried plant powder, add 100 mL of a methanol (B129727)/water (80:20, v/v) solution.

    • The mixture is to be sonicated for 30 minutes at room temperature, followed by agitation on a shaker for 2 hours.

    • Centrifuge the mixture at 4000 x g for 15 minutes and collect the supernatant.

    • Repeat the extraction process on the pellet with an additional 50 mL of the extraction solvent.

    • Pool the supernatants and filter through a 0.45 µm filter.

Purification by Solid-Phase Extraction (SPE)
  • SPE Cartridge Conditioning : A C18 SPE cartridge (500 mg) is to be conditioned sequentially with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading : The filtered extract is loaded onto the conditioned SPE cartridge.

  • Washing : The cartridge is washed with 10 mL of deionized water to remove polar impurities.

  • Elution : The fraction containing this compound is eluted with 10 mL of methanol.

  • Drying : The eluate is dried under a stream of nitrogen gas at 40°C.

Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the hydroxyl and carboxyl groups must be derivatized to increase volatility.

  • Silylation :

    • To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • The reaction vial is sealed and heated at 70°C for 1 hour.

    • After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph : Agilent 7890B or equivalent.

  • Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program :

    • Initial temperature of 80°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature : 250°C.

  • Mass Spectrometer : Agilent 5977A or equivalent.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Mass Range : m/z 50-550.

  • Identification : The identification of the TMS-derivative of this compound will be based on the retention time and comparison of the mass spectrum with a reference standard and/or spectral libraries.

Experimental Workflow for Isolation and Identification cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Sample Lyophilized Plant Material Solvent_Extraction Solvent Extraction (Methanol/Water) Sample->Solvent_Extraction Centrifugation Centrifugation & Filtration Solvent_Extraction->Centrifugation SPE Solid-Phase Extraction (C18) Centrifugation->SPE Drying_1 Drying under Nitrogen SPE->Drying_1 Derivatization Derivatization (Silylation) Drying_1->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Identification Identification & Quantification GCMS->Identification

Caption: Workflow for the isolation and identification of this compound.

Potential Biological Significance and Signaling

The biological role of this compound is currently unknown. However, as a short-chain fatty acid, it may participate in various metabolic pathways. Below is a conceptual diagram illustrating its potential metabolic fate, which could involve integration into fatty acid degradation pathways or further enzymatic modification.

Potential Metabolic Fate of this compound DHPA This compound Beta_Oxidation Beta-Oxidation Pathway DHPA->Beta_Oxidation Catabolism Further_Modification Further Enzymatic Modification (e.g., Glycosylation, Esterification) DHPA->Further_Modification Anabolism Signaling Cellular Signaling (Hypothetical) DHPA->Signaling Modulation

Caption: Conceptual diagram of the potential metabolic roles of this compound.

Conclusion and Future Directions

The study of naturally occurring this compound is in its infancy. The identification of this compound in purple carrots opens up new avenues for research into its biosynthesis, biological function, and potential applications. Future research should focus on:

  • The development and validation of a quantitative method to determine the concentration of this compound in various natural sources.

  • The elucidation of the specific biosynthetic pathway and the enzymes involved.

  • The investigation of its biological activities, including potential roles in plant physiology and its effects on human health.

This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

A Technical Guide to the Putative Biosynthesis and Analysis of 2,3-Dihydroxypentanoic Acid in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide addresses the current scientific understanding of the biosynthesis of 2,3-dihydroxypentanoic acid in plants. As of this writing, a specific and fully elucidated metabolic pathway for this compound in the plant kingdom has not been described in the literature. Consequently, this document provides a comprehensive overview of plausible biosynthetic routes based on analogous, well-characterized metabolic processes in plants, such as fatty acid oxidation. Furthermore, this guide offers detailed experimental protocols for the extraction, identification, and quantification of organic acids from plant tissues, which are essential for researchers aiming to investigate this compound. Quantitative data for common plant organic acids are presented to provide a comparative framework. All described workflows and hypothetical pathways are accompanied by diagrams generated using the DOT language for clarity.

Introduction: The Knowledge Gap

This compound is a short-chain organic acid whose presence and metabolic significance in plants are not well-documented. A thorough review of current scientific literature reveals a lack of studies specifically detailing its biosynthetic pathway. However, the chemical structure of this compound suggests that its formation could arise from the modification of common plant metabolites, such as short-chain fatty acids. This guide, therefore, aims to provide researchers with a foundational understanding of how this compound might be synthesized in plants by drawing parallels with established metabolic pathways. Additionally, it serves as a practical handbook for the experimental investigation of this and other organic acids in plant matrices.

Plausible Biosynthetic Pathways for this compound in Plants

Given the absence of a confirmed pathway, we propose a hypothetical route for the biosynthesis of this compound originating from pentanoic acid, a five-carbon fatty acid found in some plants.[1][2][3] This putative pathway involves sequential hydroxylation reactions, which are common in plant biochemistry for modifying fatty acids and other metabolites. The key enzymatic steps are likely catalyzed by dioxygenases or cytochrome P450 monooxygenases, which are known to be involved in the oxidation of aliphatic carbons.[4][5]

An alternative, though less direct, route could involve the β-oxidation of a longer, odd-chain fatty acid, where intermediates are hydroxylated and subsequently cleaved.[6][7][8][9] However, a more straightforward hypothesis centers on the direct oxidation of a C5 precursor.

Hypothetical Pathway: Sequential Hydroxylation of Pentanoic Acid

This proposed pathway begins with pentanoic acid and proceeds through two hydroxylation steps to yield this compound.

Hypothetical Biosynthesis of this compound Pentanoic_Acid Pentanoic Acid 2_Hydroxypentanoic_Acid 2-Hydroxypentanoic Acid Pentanoic_Acid->2_Hydroxypentanoic_Acid Hydroxylase (e.g., α-dioxygenase) 2_3_Dihydroxypentanoic_Acid This compound 2_Hydroxypentanoic_Acid->2_3_Dihydroxypentanoic_Acid Hydroxylase (e.g., P450 monooxygenase)

Hypothetical pathway for this compound synthesis.

Experimental Protocols for the Analysis of Organic Acids in Plants

The investigation of this compound in plant tissues requires robust analytical methods for the extraction and quantification of organic acids. The following sections detail established protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are the most common and powerful techniques for this purpose.[10][11]

General Workflow for Organic Acid Analysis

The overall process for analyzing organic acids in plant samples follows a series of steps from sample preparation to data analysis.

General Workflow for Organic Acid Analysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Harvesting Harvest Plant Tissue Quenching Quench Metabolism (e.g., Liquid Nitrogen) Harvesting->Quenching Homogenization Homogenize Tissue Quenching->Homogenization Extraction Extract with Solvent (e.g., Ethanol/Water or Acidified Water) Homogenization->Extraction Centrifugation Centrifuge to Pellet Debris Extraction->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Derivatization Derivatization (for GC-MS) Supernatant_Collection->Derivatization Analysis_LCMS LC-MS Analysis Supernatant_Collection->Analysis_LCMS Analysis_GCMS GC-MS Analysis Derivatization->Analysis_GCMS Peak_Integration Peak Integration Analysis_GCMS->Peak_Integration Analysis_LCMS->Peak_Integration Quantification Quantification (using internal standards) Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

General experimental workflow for organic acid profiling in plants.
Detailed Protocol for GC-MS Analysis of Plant Organic Acids

This protocol is adapted from established methods for the profiling of polar metabolites in plant tissues.[12][13]

1. Sample Preparation and Extraction:

  • Harvest 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.
  • Add 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol) to the powdered tissue.
  • Vortex thoroughly and incubate at 70°C for 15 minutes.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube. This is the polar extract containing organic acids.

2. Derivatization:

  • Dry a 100 µL aliquot of the polar extract under a stream of nitrogen gas or in a vacuum concentrator.
  • To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 30°C for 90 minutes with shaking. This step protects aldehyde and ketone groups.
  • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS and incubate at 37°C for 30 minutes. This step silylates hydroxyl and carboxyl groups to make them volatile for GC analysis.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent GC system (or equivalent) with a DB-5MS column (30 m x 0.25 mm x 0.25 µm) or similar.
  • Injection Volume: 1 µL in splitless mode.
  • Inlet Temperature: 250°C.
  • Oven Temperature Program: Start at 70°C, hold for 1 minute, then ramp to 310°C at a rate of 5°C/minute, and hold for 10 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
  • Mass Spectrometer: Agilent MS (or equivalent) operating in electron ionization (EI) mode at 70 eV.
  • Scan Range: m/z 50-600.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.

4. Data Analysis:

  • Identify peaks by comparing their mass spectra and retention times to a library of authentic standards (including a synthesized or purchased standard for this compound) and public databases (e.g., NIST).
  • Quantify the relative abundance of each organic acid by integrating the peak area and normalizing to an internal standard (e.g., ribitol) that was added at the beginning of the extraction.

Detailed Protocol for LC-MS Analysis of Plant Organic Acids

LC-MS offers an alternative to GC-MS that often does not require derivatization, which can simplify sample preparation.[14][15][16][17]

1. Sample Preparation and Extraction:

  • Follow the same sample harvesting, quenching, and homogenization steps as for GC-MS analysis.
  • For extraction, use a solvent such as 10% methanol (B129727) in water with 0.1% formic acid to ensure organic acids are in their protonated form.
  • Centrifuge to pellet debris and collect the supernatant. The extract may need to be filtered through a 0.22 µm syringe filter before injection.

2. LC-MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1200 series HPLC (or equivalent).
  • Column: A column suitable for polar compounds, such as a Synergy 4u Hydro-RP column (250 x 4.6 mm) or a HILIC column.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient will depend on the column used. A typical starting point for reversed-phase is 5% B, increasing to 95% B over 20 minutes.
  • Flow Rate: 0.3 mL/minute.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Agilent 6210 TOF MS (or equivalent) with an electrospray ionization (ESI) source operating in negative ion mode.
  • Scan Range: m/z 50-1000.
  • Gas Temperature: 325°C.
  • Fragmentor Voltage: 175 V.

3. Data Analysis:

  • Identify organic acids by their accurate mass and retention time compared to authentic standards. Tandem MS (MS/MS) can be used for more confident identification by comparing fragmentation patterns.
  • Quantify by creating a standard curve with known concentrations of authentic standards and normalizing to an internal standard (e.g., a ¹³C-labeled organic acid).[16]

Quantitative Data of Common Organic Acids in Plants

While quantitative data for this compound in plants is not available, the following table summarizes the concentrations of other common organic acids found in the leaves of various plant species. This provides a reference for the expected concentration range of organic acids in plant tissues. Data is presented as mg/g of dry weight (dw).

Organic AcidChenopodium album (mg/g dw)Argemone mexicana (mg/g dw)Rumex dentatus (mg/g dw)
Citric Acid6.42--
Succinic Acid-1.27-
Fumaric Acid-0.73-
Malic Acid--18.0
Data adapted from Kumar et al. (2017).[18] Note: "-" indicates that the value was not the maximum reported in that study for the respective plant.

Conclusion and Future Directions

The biosynthesis of this compound in plants remains an unexplored area of research. This guide has provided a hypothetical framework for its formation based on known metabolic pathways, alongside detailed experimental protocols to facilitate its investigation. Future research should focus on:

  • Screening Plant Species: A broad screening of different plant species, especially those known to produce a diverse array of short-chain fatty acids and their derivatives, for the presence of this compound.

  • Isotopic Labeling Studies: Using isotopically labeled precursors (e.g., ¹³C-pentanoic acid) to trace the metabolic fate and confirm the biosynthetic pathway in vivo.

  • Enzyme Characterization: Identifying and characterizing the specific hydroxylases or other enzymes responsible for the synthesis of this compound.

By providing this technical guide, we hope to stimulate and support research into the biosynthesis and physiological role of this compound in the plant kingdom, which may lead to the discovery of novel metabolic pathways and bioactive compounds.

References

An In-depth Technical Guide to the Isomers and Stereochemistry of 2,3-Dihydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers and stereochemistry of 2,3-dihydroxypentanoic acid, a molecule of significant interest in various scientific domains, including drug development and metabolomics. This document details the structural isomers, stereoisomers, and provides insights into their synthesis and characterization.

Introduction to this compound

This compound is a five-carbon carboxylic acid containing two hydroxyl groups at the C2 and C3 positions. Its molecular formula is C₅H₁₀O₄ and it has a molecular weight of 134.13 g/mol . The presence of two chiral centers at C2 and C3 gives rise to a rich stereochemistry, resulting in four possible stereoisomers. Understanding the distinct properties and biological activities of each isomer is crucial for applications in pharmacology and biochemistry.

Isomerism in this compound

The isomeric landscape of dihydroxypentanoic acid is diverse, encompassing both constitutional isomers and stereoisomers.

Constitutional Isomers

Constitutional isomers have the same molecular formula but differ in the connectivity of their atoms. Besides this compound, other positional isomers include:

  • 2,4-Dihydroxypentanoic acid : Hydroxyl groups at positions 2 and 4.

  • 2,5-Dihydroxypentanoic acid : Hydroxyl groups at positions 2 and 5.

  • 3,4-Dihydroxypentanoic acid : Hydroxyl groups at positions 3 and 4.

  • 3,5-Dihydroxypentanoic acid : Hydroxyl groups at positions 3 and 5.[1]

  • 4,5-Dihydroxypentanoic acid : Hydroxyl groups at positions 4 and 5.

Stereoisomers of this compound

With two chiral centers at C2 and C3, this compound has 2² = 4 stereoisomers. These exist as two pairs of enantiomers. The relative configuration of the hydroxyl groups determines whether the diastereomers are designated as erythro or threo.

  • Erythro isomers : The two hydroxyl groups are on the same side in a Fischer projection. This corresponds to the (2R,3S) and (2S,3R) configurations.

  • Threo isomers : The two hydroxyl groups are on opposite sides in a Fischer projection. This corresponds to the (2R,3R) and (2S,3S) configurations.

The four stereoisomers are:

  • (2R,3R)-2,3-dihydroxypentanoic acid

  • (2S,3S)-2,3-dihydroxypentanoic acid

  • (2R,3S)-2,3-dihydroxypentanoic acid

  • (2S,3R)-2,3-dihydroxypentanoic acid[2]

The (2R,3R) and (2S,3S) isomers are enantiomers of each other, as are the (2R,3S) and (2S,3R) isomers. The relationship between any erythro isomer and any threo isomer is diastereomeric.

Physicochemical and Spectroscopic Data

Precise quantitative data for each stereoisomer is often challenging to locate in publicly available literature. The following table summarizes known and predicted data for the stereoisomers of this compound and a related methylated analogue for comparative purposes.

IsomerConfigurationIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Predicted XLogP3-AANotes
Threo Pair (2R,3R)(2R,3R)-2,3-dihydroxy-3-methylpentanoic acidC₆H₁₂O₄148.16-0.4Data for the 3-methyl derivative.[3]
Threo Pair (2S,3S)(2S,3S)-2,3-dihydroxybutanoic acidC₄H₈O₄120.10-1.1Data for the butanoic acid analogue.[4]
Erythro Pair (2S,3R)(2S,3R)-2,3-dihydroxypentanoic acidC₅H₁₀O₄134.13-0.6[2]
Erythro Pair (2R,3S)(2R,3S)-2,3-dihydroxypentanoic acidC₅H₁₀O₄134.13-0.6Data predicted to be identical to its enantiomer.

Experimental Protocols

Detailed experimental protocols for the stereoselective synthesis and separation of all four isomers of this compound are not consolidated in a single source. However, by adapting procedures for related compounds and employing established stereoselective synthesis and chiral separation techniques, the following methodologies can be proposed.

Stereoselective Synthesis

The synthesis of specific stereoisomers of this compound can be achieved through stereoselective reactions, such as asymmetric dihydroxylation of a suitable α,β-unsaturated ester followed by hydrolysis.

Example Protocol Outline (Adapted from related syntheses):

  • Preparation of Ethyl (E)-pent-2-enoate: This can be synthesized from propanal and ethyl acetate (B1210297) through a Horner-Wadsworth-Emmons reaction to ensure stereoselectivity of the double bond.

  • Asymmetric Dihydroxylation:

    • For the syn diol (leading to threo isomers): Sharpless asymmetric dihydroxylation of ethyl (E)-pent-2-enoate using AD-mix-β would yield predominantly ethyl (2R,3S)-2,3-dihydroxypentanoate. Using AD-mix-α would yield the (2S,3R)-enantiomer.

    • For the anti diol (leading to erythro isomers): Accessing the anti diols can be more complex, potentially involving epoxidation followed by regioselective and stereospecific ring-opening.

  • Hydrolysis: The resulting ethyl esters can be hydrolyzed to the corresponding carboxylic acids using standard procedures, such as treatment with lithium hydroxide (B78521) in a mixture of THF and water.

Chiral Separation of Isomers

For the separation of a racemic or diastereomeric mixture of this compound stereoisomers, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice.[5]

General HPLC Protocol for Chiral Resolution:

  • Column: A polysaccharide-based chiral stationary phase, such as one coated with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H), is often effective for resolving chiral acids.

  • Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of hexane, isopropanol, and a small amount of a modifier like trifluoroacetic acid to improve peak shape. For reversed-phase, a mixture of water, acetonitrile, and an acidic modifier would be used.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for carboxylic acids.

  • Derivatization (Optional): To improve separation or detection, the carboxylic acid can be derivatized to an ester or an amide using a chiral or achiral reagent. If a chiral derivatizing agent is used, the resulting diastereomers can be separated on a standard achiral HPLC column.[6]

Visualizations

Stereoisomer Relationships

The following diagram illustrates the relationships between the four stereoisomers of this compound.

stereoisomers cluster_threo Threo Pair cluster_erythro Erythro Pair 2R,3R (2R,3R)-2,3-dihydroxypentanoic acid 2S,3S (2S,3S)-2,3-dihydroxypentanoic acid 2R,3R->2S,3S Enantiomers 2R,3S (2R,3S)-2,3-dihydroxypentanoic acid 2R,3R->2R,3S Diastereomers 2S,3R (2S,3R)-2,3-dihydroxypentanoic acid 2R,3R->2S,3R Diastereomers 2S,3S->2R,3S Diastereomers 2S,3S->2S,3R Diastereomers 2R,3S->2S,3R Enantiomers

Stereochemical relationships of this compound isomers.
General Workflow for Synthesis and Separation

The diagram below outlines a general experimental workflow for the synthesis and separation of this compound stereoisomers.

workflow cluster_synthesis Stereoselective Synthesis cluster_separation Chiral Separation start α,β-Unsaturated Ester (e.g., Ethyl pent-2-enoate) reaction Asymmetric Dihydroxylation start->reaction ester_mix Mixture of Stereoisomeric Esters reaction->ester_mix hydrolysis Hydrolysis ester_mix->hydrolysis acid_mix Mixture of Stereoisomeric Acids hydrolysis->acid_mix hplc Chiral HPLC acid_mix->hplc Injection isomers Isomer 1 Isomer 2 Isomer 3 Isomer 4 hplc->isomers Separation

Workflow for stereoisomer synthesis and separation.

Conclusion

The stereochemistry of this compound is a critical aspect that dictates its physical, chemical, and biological properties. While the existence of four distinct stereoisomers is well-established, detailed experimental data for each remains somewhat sparse in readily accessible literature. This guide provides a foundational understanding of these isomers and outlines logical and established methodologies for their synthesis and separation. For researchers and professionals in drug development, a thorough characterization of each stereoisomer is paramount for elucidating structure-activity relationships and ensuring the safety and efficacy of potential therapeutic agents. Further research dedicated to the specific synthesis and characterization of each of the four stereoisomers would be highly valuable to the scientific community.

References

Spectroscopic and Analytical Profile of 2,3-dihydroxypentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-dihydroxypentanoic acid. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents a combination of predicted spectroscopic data and relevant experimental data from closely related structural analogs. Detailed, generalized experimental protocols for acquiring such data are also included, alongside a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and provide valuable insights into the expected spectral characteristics of the molecule.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1 (C=O)-~175-180
2 (CH-OH)~4.0-4.2~72-75
3 (CH-OH)~3.7-3.9~70-73
4 (CH₂)~1.5-1.7~25-28
5 (CH₃)~0.9-1.0~10-12
OH (C2)Variable-
OH (C3)Variable-
COOHVariable-

Note: Chemical shifts are predictions and may vary depending on the solvent and other experimental conditions. The chemical shifts for hydroxyl and carboxylic acid protons are highly variable and depend on concentration, temperature, and solvent.

Predicted Mass Spectrometry Data

Table 2: Predicted Mass-to-Charge Ratios (m/z) for Common Adducts [1]

AdductPredicted m/z
[M+H]⁺135.0652
[M+Na]⁺157.0471
[M-H]⁻133.0506
Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300-2500 (broad)
O-H (Alcohol)Stretching3500-3200 (broad)
C-H (Alkane)Stretching2960-2850
C=O (Carboxylic Acid)Stretching1760-1690
C-OStretching1320-1210
O-HBending1440-1395

Experimental Spectroscopic Data for Analogous Compounds

For comparative purposes, the following tables present experimental spectroscopic data for 2-hydroxypentanoic acid, a structurally similar compound.

Experimental Mass Spectrometry Data for 2-Hydroxypentanoic Acid

Table 4: Experimental GC-MS Data for 2-Hydroxypentanoic Acid [2]

m/zRelative Intensity
147.0100
131.097.30
150.021.22
116.020.22
115.016.52

Table 5: Experimental LC-MS/MS Data for 2-Hydroxypentanoic Acid ([M-H]⁻ Adduct) [2]

Precursor m/zFragment m/zRelative Intensity
117.0552117.0552100
71.050763.06
116.92963.89
Experimental Infrared (IR) Spectroscopy Data for (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid

A related compound, (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid, shows characteristic IR absorptions at 3500 cm⁻¹ (O-H stretch), a broad band from 3300-2500 cm⁻¹ (carboxylic acid O-H stretch), and 1695 cm⁻¹ (C=O stretch).[3]

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and will affect the chemical shifts, particularly of exchangeable protons (OH and COOH).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known internal standard (e.g., TMS at 0 ppm or the residual solvent peak).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/organic solvent mixture.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) instrument, coupled to an appropriate ionization source.

  • Ionization:

    • Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules like this compound. The analysis can be performed in both positive and negative ion modes to detect [M+H]⁺, [M+Na]⁺, and [M-H]⁻ ions.

    • Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxylic acid and hydroxyl groups must first be derivatized (e.g., silylation) to increase volatility.

  • Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 50-500). For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting mass spectra to determine the accurate mass of the molecular ion and the fragmentation pattern, which can be used to confirm the molecular formula and structure.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (for liquids or low-melting solids): A thin film of the sample is placed between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (for solids): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be acquired and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structure Elucidation Purification Purification of Compound Solubilization Solubilization in Appropriate Solvent Purification->Solubilization IR FTIR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Solubilization->NMR MS Mass Spectrometry (HRMS, MS/MS) Solubilization->MS NMR_Analysis NMR Spectral Analysis (Chemical Shifts, Coupling) NMR->NMR_Analysis MS_Analysis MS Data Analysis (Molecular Formula, Fragmentation) MS->MS_Analysis IR_Analysis IR Spectral Interpretation (Functional Groups) IR->IR_Analysis Integration Integration of All Spectroscopic Data NMR_Analysis->Integration MS_Analysis->Integration IR_Analysis->Integration Structure_Confirmation Structure Confirmation Integration->Structure_Confirmation

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Discovery and History of 2,3-Dihydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxypentanoic acid, also known as 2,3-dihydroxyvaleric acid, is a five-carbon dihydroxy fatty acid with the molecular formula C₅H₁₀O₄. While not as widely studied as other carboxylic acids, it holds significance as a naturally occurring molecule and a structural component of more complex bioactive compounds. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound, tailored for a scientific audience.

Historical Perspective and Discovery

The history of this compound is intertwined with early twentieth-century investigations into natural toxins. The first documented synthesis of what was then referred to as 2,3-dihydroxyvaleric acid appears in a 1931 publication by F. Kögl, H. Duisberg, and H. Erxleben in Justus Liebigs Annalen der Chemie. Their research was centered on the chemical constituents of the fly agaric mushroom (Amanita muscaria) and the structure of muscarine (B1676868). While the primary focus of their paper was not the synthesis of this specific dihydroxy acid, its preparation was a part of their broader investigation into fungus poisons.

Decades later, this compound was identified as a naturally occurring compound in plants. Notably, it has been detected in extracts of purple carrots (Daucus carota subsp. sativus var. atrorubens), suggesting a potential role in the metabolism or physiology of these plants.

Furthermore, a more complex derivative, 4-amino-7-guanidino-2,3-dihydroxypentanoic acid (AGDHE), was discovered as a key structural component of Callipeltin A, a cyclic depsipeptide isolated from the marine sponge Callipelta sp. Callipeltin A exhibits significant biological activities, including anti-HIV and antifungal properties. The discovery and structural elucidation of Callipeltin A and its AGDHE unit have spurred interest in the stereoselective synthesis of this compound and its derivatives.

Physicochemical and Spectroscopic Data

PropertyValueData TypeSource
Molecular FormulaC₅H₁₀O₄-PubChem
Molecular Weight134.13 g/mol -PubChem
IUPAC NameThis compound-PubChem
CAS Number26386-47-0-Smolecule
XLogP3-0.6ComputedPubChem
Hydrogen Bond Donor Count3ComputedPubChem
Hydrogen Bond Acceptor Count4ComputedPubChem
Rotatable Bond Count3ComputedPubChem
Exact Mass134.05790880 g/mol ComputedPubChem
Monoisotopic Mass134.05790880 g/mol ComputedPubChem

Note: Definitive experimental values for melting point and boiling point are not available in the cited literature. Predicted NMR data is available in public databases, but experimental spectra for the pure compound are not consistently reported.

Experimental Protocols

Historical Synthesis Approach (Conceptual)

While the full experimental details from the 1931 paper by Kögl, Duisberg, and Erxleben are not readily accessible, the synthesis of a dihydroxyvaleric acid in the context of their work on muscarine likely involved the oxidation of an unsaturated precursor. A plausible approach would have been the oxidation of a pentenoic acid derivative.

Modern Stereoselective Synthesis: Dihydroxylation of an Alkene Precursor

Modern synthetic strategies for preparing this compound, particularly with stereochemical control, typically involve the dihydroxylation of a corresponding alkene. The Sharpless asymmetric dihydroxylation is a powerful method for achieving this transformation with high enantioselectivity.

Reaction: Stereoselective dihydroxylation of ethyl (E)-pent-2-enoate.

Reagents and Materials:

  • Ethyl (E)-pent-2-enoate

  • AD-mix-β (or AD-mix-α for the other enantiomer)

  • tert-Butanol (B103910)

  • Water

  • Methanesulfonamide

  • Sodium sulfite

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Lithium hydroxide (B78521) (for subsequent hydrolysis)

  • Hydrochloric acid (for workup)

Procedure:

  • A mixture of tert-butanol and water (1:1, v/v) is prepared and cooled to 0 °C.

  • AD-mix-β (commercially available mixture containing K₃Fe(CN)₆, K₂CO₃, K₂OsO₄(OH)₄, and (DHQ)₂PHAL) is added to the solvent mixture with stirring.

  • Methanesulfonamide is added to the stirred suspension.

  • Ethyl (E)-pent-2-enoate is added to the reaction mixture at 0 °C.

  • The reaction is stirred vigorously at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the addition of solid sodium sulfite, and the mixture is stirred for an additional hour at room temperature.

  • The mixture is then partitioned between water and ethyl acetate. The aqueous layer is extracted multiple times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude ethyl 2,3-dihydroxypentanoate.

  • For the free acid, the crude ester is dissolved in a mixture of THF and water and treated with lithium hydroxide at 0 °C.

  • The hydrolysis is monitored by TLC. Upon completion, the reaction mixture is acidified with dilute hydrochloric acid and extracted with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to afford this compound.

Visualizations

Logical Flow of Discovery and Investigation

Discovery_and_Investigation cluster_early Early 20th Century cluster_natural_product Mid to Late 20th Century / Early 21st Century cluster_modern Modern Research A Investigation of Muscarine from Amanita muscaria B Synthesis of 2,3-Dihydroxyvaleric Acid (Kögl, Duisberg, Erxleben, 1931) A->B led to C Identification in Purple Carrots D Isolation of Callipeltin A from Marine Sponges E Structural Elucidation of 4-amino-7-guanidino-2,3-dihydroxypentanoic acid (AGDHE) D->E revealed F Development of Stereoselective Syntheses E->F motivated G Investigation of Biological Activity F->G enables

Caption: A flowchart illustrating the historical progression of the discovery and scientific interest in this compound.

General Workflow for Modern Stereoselective Synthesis

Synthesis_Workflow Start Ethyl (E)-pent-2-enoate Step1 Sharpless Asymmetric Dihydroxylation (AD-mix-β) Start->Step1 Intermediate Ethyl (2R,3S)-2,3-dihydroxypentanoate Step1->Intermediate Step2 Hydrolysis (LiOH, H₂O/THF) Intermediate->Step2 End (2R,3S)-2,3-Dihydroxypentanoic Acid Step2->End

Caption: A simplified workflow for the modern stereoselective synthesis of (2R,3S)-2,3-dihydroxypentanoic acid.

The Enigmatic Role of 2,3-Dihydroxypentanoic Acid in Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current, albeit limited, understanding of 2,3-dihydroxypentanoic acid's role in metabolic pathways. While its direct participation in core metabolic routes remains largely uncharacterized, this document synthesizes the available information on its chemical properties and natural occurrence. To provide a broader context for researchers, this guide also delves into the well-established metabolic roles of structurally similar compounds, namely (R)-2,3-dihydroxyisovalerate and 2,3-dihydroxybenzoate. Furthermore, it outlines general experimental protocols for the analysis of such short-chain hydroxy fatty acids and proposes a hypothetical biosynthetic pathway for this compound, offering a foundation for future research endeavors.

Introduction to this compound

This compound is a dihydroxy derivative of pentanoic acid, a five-carbon carboxylic acid.[1] Its structure, featuring hydroxyl groups on the second and third carbon atoms, suggests potential involvement in various biochemical reactions. As a hydroxy fatty acid, it is speculated that it may act as a substrate or an inhibitor in enzymatic reactions, potentially influencing cellular signaling and metabolic processes.[1]

Despite these plausible roles, the natural abundance and specific metabolic functions of this compound are not well understood. To date, its most notable identified natural source is in extracts of purple carrots, hinting at a potential, yet unexplored, role in plant metabolism.[1] It has been proposed that it could be derived from the hydroxylation of more common hydroxyvaleric acids.[1]

Comparative Analysis of this compound and Related Metabolites

To contextualize the potential metabolic significance of this compound, it is useful to compare its properties with those of more extensively studied, structurally related dihydroxy acids. The following table summarizes key information for this compound, (R)-2,3-dihydroxyisovalerate, and 2,3-dihydroxybenzoate.

Compound Molecular Formula Molar Mass ( g/mol ) Known Metabolic Role Key Associated Pathway(s)
This compound C5H10O4134.13Not well-established; potential role in plant metabolism.Unknown
(R)-2,3-Dihydroxyisovalerate C5H10O4134.13Intermediate in the biosynthesis of branched-chain amino acids.[2][3]Valine, Leucine, and Isoleucine biosynthesis.[2][3]
2,3-Dihydroxybenzoate C7H6O4154.12Precursor in the biosynthesis of siderophores; can be degraded by some bacteria.[4][5]Siderophore biosynthesis; Bacterial degradation pathway.[4][5]

Established Metabolic Pathways of Structurally Similar Compounds

While the metabolic pathways involving this compound are yet to be elucidated, the pathways of its structural analogs offer valuable insights into how such molecules are synthesized and degraded.

(R)-2,3-Dihydroxyisovalerate in Branched-Chain Amino Acid Biosynthesis

(R)-2,3-Dihydroxyisovalerate is a critical intermediate in the biosynthesis of the essential amino acids valine, leucine, and isoleucine in bacteria, archaea, fungi, and plants.[2][3][6] This pathway is absent in animals, making its enzymes potential targets for antimicrobial and herbicide development.[3]

The formation of L-valine from pyruvate (B1213749) involves (R)-2,3-dihydroxyisovalerate as a key intermediate. The pathway begins with the condensation of two pyruvate molecules. The resulting α-acetolactate is then converted to (R)-2,3-dihydroxyisovalerate by the enzyme ketol-acid reductoisomerase (IlvC). Subsequently, dihydroxy-acid dehydratase (IlvD) catalyzes the dehydration of (R)-2,3-dihydroxyisovalerate to α-ketoisovalerate, the direct precursor of L-valine.[3]

BCAA_Biosynthesis Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate Acetolactate synthase (IlvB/IlvN) Dihydroxyisovalerate (R)-2,3-Dihydroxy- isovalerate Acetolactate->Dihydroxyisovalerate Ketol-acid reductoisomerase (IlvC) Ketoisovalerate α-Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate Dihydroxy-acid dehydratase (IlvD) Valine L-Valine Ketoisovalerate->Valine Branched-chain amino acid aminotransferase (IlvE) DHB_Degradation DHB 2,3-Dihydroxybenzoate HCM 2-Hydroxy-3-carboxymuconate DHB->HCM 2,3-Dihydroxybenzoate 3,4-dioxygenase (DhbA) HMS 2-Hydroxymuconic semialdehyde HCM->HMS Decarboxylase (DhbB) TCA Citric Acid Cycle Intermediates HMS->TCA Further degradation Hypothetical_Biosynthesis Precursor Pentanoic Acid or 2-Hydroxypentanoic Acid DHPA This compound Precursor->DHPA Hypothetical Hydroxylase(s) Experimental_Workflow Sample Biological Sample (e.g., tissue, plasma, cell culture) Extraction Extraction of Metabolites Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Analysis GC-MS or LC-MS Analysis Extraction->Analysis Derivatization->Analysis Data Data Processing and Quantification Analysis->Data

References

Screening the Biological Activity of 2,3-Dihydroxypentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,3-Dihydroxypentanoic acid is an organic compound with potential biological activities stemming from its structure as a short-chain fatty acid with two hydroxyl groups. While comprehensive research on its specific biological effects is emerging, this guide provides a framework for screening its potential antimicrobial, antioxidant, anticancer, and quorum sensing inhibitory activities. The methodologies outlined here are based on established protocols for similar compounds and provide a robust starting point for a thorough investigation of this compound's therapeutic potential.

Antimicrobial Activity Screening

The antimicrobial potential of this compound can be assessed by determining its ability to inhibit the growth of various pathogenic microorganisms.

Data Presentation: Antimicrobial Activity

Due to the limited availability of specific data for this compound, the following table is a template for presenting results from antimicrobial screening. Data for related short-chain fatty acids suggest that minimum inhibitory concentrations (MICs) could be in the higher µg/mL to mg/mL range.[1]

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)
Escherichia coliATCC 25922Data to be determinedData to be determinedData to be determined
Staphylococcus aureusATCC 29213Data to be determinedData to be determinedData to be determined
Pseudomonas aeruginosaATCC 27853Data to be determinedData to be determinedData to be determined
Candida albicansATCC 90028Data to be determinedData to be determinedData to be determined
Experimental Protocols

1.1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method determines the lowest concentration of a substance that prevents visible growth of a microorganism.

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for yeast, microbial inoculum, this compound stock solution, positive control antibiotic (e.g., gentamicin), negative control (broth only).

  • Procedure:

    • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

    • Serially dilute the this compound stock solution in the microtiter plate wells containing MHB.

    • Add the microbial inoculum to each well.

    • Include positive and negative controls.

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is the lowest concentration with no visible growth.

1.2. Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Materials: Agar (B569324) plates, MIC plate from the previous experiment.

  • Procedure:

    • Take an aliquot from the wells of the MIC plate that show no visible growth.

    • Spread the aliquot onto an agar plate.

    • Incubate the agar plates under appropriate conditions.

    • The MBC is the lowest concentration that results in no bacterial growth on the agar.

1.3. Agar Well Diffusion Assay

This method assesses the antimicrobial activity by measuring the zone of growth inhibition around a well containing the test compound.

  • Materials: Agar plates, microbial inoculum, sterile cork borer.

  • Procedure:

    • Prepare an agar plate uniformly inoculated with the test microorganism.

    • Create wells in the agar using a sterile cork borer.

    • Add a known concentration of this compound solution to the wells.

    • Incubate the plates.

    • Measure the diameter of the zone of inhibition around the wells.

G cluster_workflow Antimicrobial Screening Workflow prep Prepare Microbial Inoculum mic Perform MIC Assay (Broth Microdilution) prep->mic diffusion Perform Agar Well Diffusion Assay prep->diffusion mbc Perform MBC Assay mic->mbc results Record MIC, MBC, and Zone of Inhibition mic->results mbc->results diffusion->results

Antimicrobial screening workflow for this compound.

Antioxidant Activity Screening

The antioxidant capacity of this compound can be evaluated using various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. While no specific data exists for this compound, related dihydroxybenzoic acids have shown antioxidant activity.[2][3]

Data Presentation: Antioxidant Activity
AssayIC50 (µg/mL) / Trolox Equivalents (µM TE/g)
DPPH Radical Scavenging AssayData to be determined
ABTS Radical Scavenging AssayData to be determined
Ferric Reducing Antioxidant Power (FRAP)Data to be determined
Experimental Protocols

2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Materials: DPPH solution in methanol, this compound solutions of varying concentrations, microplate reader.

  • Procedure:

    • Mix the DPPH solution with different concentrations of the test compound.

    • Incubate the mixture in the dark at room temperature for 30 minutes.[2]

    • Measure the absorbance at a specific wavelength (e.g., 517 nm).

    • Calculate the percentage of radical scavenging activity.

    • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.[2]

2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation.

  • Materials: ABTS solution, potassium persulfate, this compound solutions, microplate reader.

  • Procedure:

    • Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

    • Dilute the ABTS radical solution to a specific absorbance.

    • Mix the ABTS radical solution with different concentrations of the test compound.

    • Measure the decrease in absorbance after a set time.

    • Calculate the percentage of inhibition and determine the Trolox equivalent antioxidant capacity (TEAC).

2.3. Ferric Reducing Antioxidant Power (FRAP) Assay

This method measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Materials: FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer), this compound solutions, microplate reader.

  • Procedure:

    • Prepare the FRAP reagent.

    • Mix the FRAP reagent with the test compound.

    • Measure the absorbance of the resulting blue-colored solution at a specific wavelength (e.g., 593 nm).

    • The antioxidant capacity is determined based on the increase in absorbance.

G cluster_workflow Antioxidant Assay Workflow sample Prepare this compound solutions of varying concentrations dpph DPPH Assay sample->dpph abts ABTS Assay sample->abts frap FRAP Assay sample->frap measure_dpph Measure Absorbance (517 nm) dpph->measure_dpph measure_abts Measure Absorbance (734 nm) abts->measure_abts measure_frap Measure Absorbance (593 nm) frap->measure_frap calc_dpph Calculate IC50 measure_dpph->calc_dpph calc_abts Calculate TEAC measure_abts->calc_abts calc_frap Calculate Ferric Reducing Power measure_frap->calc_frap G cluster_workflow Anticancer Screening Workflow (MTT Assay) seed Seed Cancer Cells in 96-well plate treat Treat with this compound seed->treat mtt Add MTT Reagent treat->mtt dissolve Dissolve Formazan with DMSO mtt->dissolve measure Measure Absorbance (570 nm) dissolve->measure calculate Calculate IC50 measure->calculate G cluster_pathway Hypothetical Quorum Sensing Inhibition dhpa This compound receptor QS Signal Receptor dhpa->receptor Inhibits binding Signal Binding virulence Virulence Gene Expression binding->virulence Blocks G cluster_pathway Potential Signaling Pathways for Investigation dhpa This compound nfkb NF-κB Pathway dhpa->nfkb mapk MAPK Pathway dhpa->mapk pi3k PI3K/Akt Pathway dhpa->pi3k inflammation Inflammation nfkb->inflammation mapk->inflammation proliferation Cell Proliferation mapk->proliferation apoptosis Apoptosis pi3k->apoptosis pi3k->proliferation

References

Theoretical Examination of 2,3-dihydroxypentanoic Acid: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-dihydroxypentanoic acid is a molecule of interest in various biochemical pathways and holds potential for applications in drug development. A thorough understanding of its molecular properties is crucial for elucidating its mechanism of action and for rational drug design. This technical guide provides an overview of the theoretically calculated properties of this compound, based on available data and established computational methodologies. While specific in-depth theoretical studies on this molecule are not extensively available in the current literature, this paper synthesizes known computed data and outlines a comprehensive protocol for further computational investigation using density functional theory (DFT), a powerful tool for predicting molecular properties.

Computed Molecular Properties

Publicly available databases provide a foundational set of computed properties for this compound. These values, summarized in Table 1, offer a preliminary understanding of the molecule's physicochemical characteristics.

PropertyValueComputational Method
Molecular Formula C5H10O4-
Molecular Weight 134.13 g/mol PubChem 2.1
Exact Mass 134.05790880 DaPubChem 2.1
XLogP3-AA -0.6XLogP3 3.0
Hydrogen Bond Donor Count 3Cactvs 3.4.6.11
Hydrogen Bond Acceptor Count 4Cactvs 3.4.6.11
Rotatable Bond Count 3Cactvs 3.4.6.11
Topological Polar Surface Area 77.8 ŲCactvs 3.4.6.11

Table 1: Computed Physicochemical Properties of this compound. [1]

Proposed Experimental Protocol for In-Depth Theoretical Calculations

To gain a more profound insight into the electronic structure, reactivity, and spectroscopic properties of this compound, a detailed computational study is warranted. The following protocol outlines a robust methodology based on density functional theory (DFT), a widely used and reliable quantum chemical method.[2][3]

Geometry Optimization and Vibrational Frequency Analysis
  • Initial Structure Preparation: The 3D structure of this compound will be built using a molecular modeling software (e.g., GaussView, Avogadro).

  • Computational Method Selection: Geometry optimization and subsequent calculations will be performed using a hybrid DFT functional, such as B3LYP, which has been shown to provide a good balance between accuracy and computational cost for organic molecules.[2] A sufficiently large basis set, for instance, 6-311+G(d,p), will be employed to ensure an accurate description of the electronic distribution.

  • Optimization Procedure: The initial structure will be optimized to find the lowest energy conformation. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.

  • Vibrational Frequency Calculation: Following optimization, a vibrational frequency analysis will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true minimum. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra for validation.

Calculation of Molecular Properties

Upon obtaining the optimized geometry, a range of molecular properties can be calculated:

  • Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy can be determined from the vibrational analysis.

  • Electronic Properties: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) will be calculated. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and kinetic stability.

  • Reactivity Descriptors: Global reactivity descriptors such as chemical hardness, softness, electronegativity, and chemical potential can be derived from the HOMO and LUMO energies.

  • Electrostatic Potential (ESP) Mapping: An ESP map will be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.

  • Bond Dissociation Energies (BDEs): The strength of specific bonds within the molecule can be calculated to predict its thermal stability and potential degradation pathways.[3]

Solvation Effects

To simulate a more biologically relevant environment, the calculations can be repeated incorporating a solvent model, such as the Polarizable Continuum Model (PCM). This will provide insights into how the properties of this compound are influenced by an aqueous environment.

Visualizations

Molecular Structure of this compound

Caption: 2D representation of the this compound molecular structure.

Workflow for Theoretical Calculation of Molecular Properties

workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation initial_structure Initial 3D Structure method_selection Select DFT Functional and Basis Set initial_structure->method_selection geom_opt Geometry Optimization method_selection->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc property_calc Calculation of Molecular Properties freq_calc->property_calc thermo_props Thermodynamic Properties property_calc->thermo_props electronic_props Electronic Properties (HOMO, LUMO) property_calc->electronic_props reactivity Reactivity Descriptors property_calc->reactivity esp_map Electrostatic Potential Map property_calc->esp_map bde Bond Dissociation Energies property_calc->bde

Caption: A generalized workflow for the theoretical calculation of molecular properties.

References

Methodological & Application

Application Note and Protocol: A Two-Step Synthesis of 2,3-Dihydroxypentanoic Acid from Pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vicinal dihydroxy carboxylic acids are valuable chiral building blocks in the synthesis of pharmaceuticals and natural products. Their stereochemistry often plays a crucial role in biological activity. This document provides a detailed protocol for a two-step synthesis of 2,3-dihydroxypentanoic acid, starting from the readily available precursor, pentanoic acid. The synthesis involves an initial α,β-dehydrogenation to form an unsaturated intermediate, followed by a stereoselective dihydroxylation. This method allows for the controlled introduction of two hydroxyl groups, yielding the desired product.

Overall Synthetic Strategy

The conversion of pentanoic acid to this compound is achieved through a two-step process. The first step involves the formation of a carbon-carbon double bond at the 2,3-position (α,β-position) to yield (E)-pent-2-enoic acid. This is typically accomplished via α-bromination followed by an elimination reaction. The second step is the key transformation where the alkene is converted to a vicinal diol using an asymmetric dihydroxylation method, which provides control over the stereochemistry of the final product.

G Start Pentanoic Acid Step1 Step 1: α,β-Dehydrogenation (e.g., α-Bromination followed by Elimination) Start->Step1 Intermediate (E)-Pent-2-enoic Acid Step2 Step 2: Asymmetric Dihydroxylation (e.g., Sharpless Dihydroxylation) Intermediate->Step2 Product This compound Step1->Intermediate Step2->Product

Figure 1. High-level workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of (E)-Pent-2-enoic Acid via α-Bromination and Elimination

This procedure first introduces a bromine atom at the α-position to the carboxyl group (the Hell-Volhard-Zelinsky reaction), which is then eliminated to create the α,β-unsaturated acid.

Materials:

  • Pentanoic acid

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (catalytic amount)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Pyridine (B92270) or other non-nucleophilic base

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hydrochloric acid (HCl), 2M

Procedure:

  • α-Bromination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pentanoic acid (1.0 eq), N-Bromosuccinimide (1.1 eq), and a catalytic amount of sulfuric acid in carbon tetrachloride.

  • Heat the mixture to reflux and irradiate with a UV lamp (a standard 250W sunlamp is sufficient) to initiate the radical reaction. Monitor the reaction by TLC or GC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature. Filter to remove the succinimide (B58015) byproduct.

  • Wash the filtrate with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-bromopentanoic acid.

  • Elimination: Dissolve the crude 2-bromopentanoic acid in a suitable solvent like THF or diethyl ether.

  • Cool the solution in an ice bath and slowly add pyridine (1.5 eq).

  • Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours to facilitate the E2 elimination.

  • After cooling, dilute the mixture with diethyl ether and wash sequentially with 2M HCl (to remove excess pyridine), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization to yield pure (E)-pent-2-enoic acid.

Step 2: Asymmetric Dihydroxylation of (E)-Pent-2-enoic Acid

This protocol uses the Sharpless asymmetric dihydroxylation to install the vicinal diol with high enantioselectivity.[1][2] The choice of AD-mix-α or AD-mix-β determines which enantiomer of the diol is formed.[2]

Materials:

  • (E)-Pent-2-enoic acid (or its methyl/ethyl ester for better solubility)

  • AD-mix-β (for (2R,3S)-diol) or AD-mix-α (for (2S,3R)-diol)

  • tert-Butanol (t-BuOH)

  • Water

  • Methanesulfonamide (B31651) (CH₃SO₂NH₂)

  • Sodium sulfite (B76179) (Na₂SO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, prepare a solvent mixture of t-BuOH and water (1:1 ratio).

  • Add the AD-mix powder (containing the osmium catalyst, chiral ligand, oxidant K₃Fe(CN)₆, and K₂CO₃) to the solvent and stir until most of the solids have dissolved, resulting in a clear two-phase mixture.[1]

  • Add methanesulfonamide (1.0 eq) to the mixture. This often improves reaction rate and enantioselectivity.

  • Cool the mixture to 0°C in an ice bath.

  • Dissolve (E)-pent-2-enoic acid (1.0 eq) in a minimal amount of the t-BuOH/water solvent and add it to the stirred AD-mix solution.

  • Stir the reaction vigorously at 0°C. The reaction progress can be monitored by TLC. The reaction is typically complete within 6-24 hours.

  • Once the reaction is complete, add solid sodium sulfite (1.5 g per mmol of substrate) and stir for an additional hour at room temperature to quench the reaction and reduce any remaining osmate esters.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica (B1680970) gel column chromatography to yield the desired this compound. If an ester was used as the starting material, a final hydrolysis step (e.g., using LiOH in a THF/water mixture) is required to obtain the carboxylic acid.

G cluster_cycle Catalytic Cycle OsVIII OsO₄(L)₂ Complex Osmylate Ester Intermediate OsVIII->Complex [3+2] Cycloaddition Alkene Alkene ((E)-Pent-2-enoic Acid) Alkene->OsVIII Diol Diol Product (this compound) Complex->Diol Hydrolysis OsVI Os(VI) Species Complex->OsVI OsVI->OsVIII Re-oxidation Oxidant Stoichiometric Oxidant (e.g., K₃Fe(CN)₆) Oxidant->OsVI

Figure 2. Catalytic cycle of the Sharpless asymmetric dihydroxylation.[2]

Data Summary

The following table summarizes the key parameters and expected outcomes for the described synthetic route. Yields are representative and may vary based on reaction scale and purification efficiency.

Step No.ReactionKey ReagentsSolvent(s)Typical TimeExpected Yield (%)
1α,β-DehydrogenationPentanoic acid, NBS, PyridineCCl₄, Diethyl ether6-10 hours65-80%
2Asymmetric Dihydroxylation(E)-Pent-2-enoic acid, AD-mixt-BuOH, Water6-24 hours70-95%
- Overall - - - 45-76%

Note on Stereochemistry: The Sharpless asymmetric dihydroxylation is highly enantioselective, often yielding enantiomeric excess (e.e.) values greater than 95%. The use of AD-mix-β typically provides the (2R,3S) stereoisomers from an (E)-alkene, while AD-mix-α yields the (2S,3R) enantiomers.

Safety Precautions:

  • N-Bromosuccinimide is a lachrymator and should be handled in a fume hood.

  • Carbon tetrachloride is a toxic and environmentally hazardous solvent; alternative solvents should be considered where possible.

  • The osmium tetroxide catalyst used in the AD-mix is highly toxic and volatile. Although the commercial AD-mix formulation mitigates this risk by encapsulating the catalyst, appropriate personal protective equipment (gloves, goggles, lab coat) should be worn at all times, and all manipulations should be performed in a well-ventilated fume hood.

  • Handle all reagents and solvents in accordance with standard laboratory safety procedures.

References

Stereoselective Synthesis of 2,3-Dihydroxypentanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 2,3-dihydroxypentanoic acid, a valuable chiral building block in the development of pharmaceuticals and other biologically active molecules. Two primary and highly efficient methods are presented: Sharpless Asymmetric Dihydroxylation and Evans Aldol (B89426) Reaction. Additionally, a conceptual approach utilizing a chiral pool strategy is discussed.

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins.[1][2] This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids to deliver hydroxyl groups to a specific face of the double bond. The use of commercially available reagent mixtures, AD-mix-α and AD-mix-β, simplifies the procedure and ensures high enantioselectivity.[1][3] For the synthesis of this compound, trans-2-pentenoic acid or its esters serve as ideal starting materials.

Signaling Pathway and Mechanism

The catalytic cycle of the Sharpless asymmetric dihydroxylation involves the formation of an osmium(VIII)-chiral ligand complex. This complex then undergoes a [3+2] cycloaddition with the alkene, followed by hydrolysis to release the diol and a reduced osmium species. A co-oxidant regenerates the osmium(VIII) catalyst, allowing the cycle to continue.[2]

Sharpless_AD Alkene Alkene (trans-2-pentenoate) Intermediate Cyclic Osmate Ester Alkene->Intermediate + Os(VIII)-L OsVIII_L OsO₄-Ligand Complex Diol Chiral Diol (2,3-dihydroxypentanoate) Intermediate->Diol + H₂O OsVI Os(VI) Species Intermediate->OsVI Hydrolysis Hydrolysis H₂O OsVI->OsVIII_L Oxidation Cooxidant Co-oxidant (e.g., K₃[Fe(CN)₆]) Cooxidant->OsVI

Figure 1: Catalytic cycle of Sharpless Asymmetric Dihydroxylation.
Experimental Protocol: Asymmetric Dihydroxylation of Ethyl trans-2-Pentenoate

This protocol is adapted from the successful dihydroxylation of a similar substrate, ethyl crotonate.[4]

Materials:

Procedure:

  • In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1).

  • Add AD-mix-β (1.4 g per 1 mmol of alkene) to the solvent mixture and stir at room temperature until two clear phases form. The lower aqueous phase should be a clear, light yellow.[3]

  • Cool the mixture to 0 °C in an ice bath.

  • Add ethyl trans-2-pentenoate (1 mmol) to the vigorously stirred, cold reaction mixture.

  • Maintain vigorous stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.[3]

  • Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for an additional hour at room temperature.[3]

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to afford the chiral ethyl 2,3-dihydroxypentanoate.

  • The ester can be subsequently hydrolyzed to the desired this compound using standard procedures (e.g., LiOH in THF/water).

Quantitative Data
SubstrateReagentYield (%)Enantiomeric Excess (%)Reference
Ethyl CrotonateAD-mix-β96>95[4]
α,β-Unsaturated EstersAD-mix-β89.998[5]

Evans Aldol Reaction

The Evans aldol reaction is a cornerstone of asymmetric synthesis, enabling the diastereoselective construction of β-hydroxy carbonyl compounds.[6][7] This method employs a chiral oxazolidinone auxiliary to direct the facial selectivity of an enolate addition to an aldehyde.[8] For the synthesis of this compound, the key step is the reaction of a propionaldehyde (B47417) with a chiral N-glycolyloxazolidinone.

Logical Workflow

The synthesis begins with the preparation of the N-acylated chiral auxiliary. This is then converted to its boron enolate, which reacts with propionaldehyde in a highly diastereoselective manner. Subsequent removal of the chiral auxiliary yields the desired this compound derivative.

Evans_Aldol_Workflow Start Chiral Oxazolidinone + Protected Glycolic Acid Acylation N-Acylation Start->Acylation Enolization Enolization (e.g., Bu₂BOTf, DIPEA) Acylation->Enolization Aldol Aldol Addition with Propanal Enolization->Aldol Adduct Diastereomerically Pure Aldol Adduct Aldol->Adduct Cleavage Auxiliary Cleavage (e.g., LiOH, H₂O₂) Adduct->Cleavage Product 2,3-Dihydroxypentanoic Acid Derivative Cleavage->Product

Figure 2: Workflow for the Evans Aldol approach to this compound.
Experimental Protocol: Evans Aldol Reaction

Materials:

  • (R)-4-benzyl-2-oxazolidinone (or the (S)-enantiomer)

  • Protected glycolic acid (e.g., benzyloxyacetic acid)

  • Pivaloyl chloride

  • Triethylamine

  • Dibutylboron triflate (Bu₂BOTf)

  • N,N-Diisopropylethylamine (DIPEA)

  • Propanal

  • Methanol (B129727)

  • Hydrogen peroxide (30% solution)

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • N-Acylation: To a solution of (R)-4-benzyl-2-oxazolidinone in THF at -78 °C, add n-butyllithium. Then, add a solution of the protected glycolyl chloride (prepared from the corresponding acid and, for example, oxalyl chloride).

  • Enolization: Dissolve the resulting N-acyloxazolidinone in dichloromethane (B109758) and cool to -78 °C. Add dibutylboron triflate followed by diisopropylethylamine. Stir for 30 minutes.

  • Aldol Addition: Add propanal to the reaction mixture at -78 °C and stir for 2 hours. Allow the reaction to warm to 0 °C and stir for an additional hour.

  • Work-up: Quench the reaction by adding a pH 7 phosphate (B84403) buffer and methanol. Then, add a mixture of methanol and 30% hydrogen peroxide at 0 °C to oxidize the boron species. After stirring, remove the organic solvent under reduced pressure. Extract the aqueous residue with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography to isolate the desired diastereomer of the aldol adduct.

  • Auxiliary Cleavage: Dissolve the purified adduct in a mixture of THF and water and cool to 0 °C. Add 30% hydrogen peroxide followed by aqueous lithium hydroxide. Stir until the reaction is complete (monitored by TLC).

  • Quench the excess peroxide with sodium sulfite. Remove the THF under reduced pressure and wash the aqueous layer with dichloromethane to remove the chiral auxiliary.

  • Acidify the aqueous layer with 1N HCl and extract with ethyl acetate.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to yield the protected this compound. Subsequent deprotection will yield the final product.

Quantitative Data

While a specific protocol for the synthesis of this compound via this method was not found, Evans aldol reactions are known for their high diastereoselectivity.

AldehydeChiral AuxiliaryDiastereomeric RatioYield (%)Reference
VariousOxazolidinonesOften >99:1High[6][7]

Chiral Pool Synthesis

The chiral pool synthesis strategy utilizes readily available and enantiomerically pure natural products as starting materials.[11][12] For the synthesis of this compound, potential precursors include D-tartaric acid or L-lactic acid.

Conceptual Pathway from D-Tartaric Acid

A plausible, though not yet documented, retrosynthetic analysis suggests that this compound could be derived from D-tartaric acid. This would involve the selective reduction of one carboxylic acid group and manipulation of the other, followed by the introduction of the ethyl group.

Chiral_Pool_Pathway Target 2,3-Dihydroxypentanoic Acid Intermediate2 α-Hydroxy-β-keto Ester Target->Intermediate2 Reduction Intermediate1 Protected Tartaric Acid Derivative Intermediate2->Intermediate1 Grignard Addition Start D-Tartaric Acid Intermediate1->Start Protection & Functional Group Manipulation

Figure 3: Conceptual retrosynthesis from D-tartaric acid.

This approach remains a theoretical pathway and would require significant experimental development to establish a viable synthetic route.

Conclusion

Both Sharpless Asymmetric Dihydroxylation and the Evans Aldol Reaction represent robust and well-established methodologies for the stereoselective synthesis of this compound. The Sharpless method offers a direct and highly enantioselective route from an unsaturated precursor, while the Evans Aldol reaction provides excellent diastereocontrol and predictability. The choice of method will depend on the availability of starting materials and the specific stereoisomer required. The chiral pool approach, while conceptually appealing, necessitates further research to develop a practical synthetic sequence. These detailed protocols and application notes provide a solid foundation for researchers to produce this important chiral building block for various applications in drug discovery and development.

References

Application Notes and Protocols for Microbial Fermentation of 2,3-Dihydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxypentanoic acid is a chiral dihydroxy fatty acid with potential applications in the pharmaceutical and chemical industries as a versatile building block for the synthesis of bioactive molecules and specialty polymers. Microbial fermentation presents a promising and sustainable route for its production, offering the potential for high stereoselectivity and the use of renewable feedstocks. This document provides a comprehensive overview of the methodologies for producing this compound through microbial fermentation, including hypothetical biosynthetic pathways, detailed experimental protocols for fermentation and analysis, and strategies for strain engineering. While direct microbial production of this compound is an emerging field with limited published data, this document leverages analogous information from the production of similar hydroxylated fatty acids to provide a foundational guide for research and development.

Hypothetical Biosynthetic Pathway

The microbial biosynthesis of this compound from a simple carbon source like glucose can be envisioned through the strategic introduction and engineering of specific metabolic pathways. A plausible route involves the hydroxylation of pentanoic acid, which itself can be produced from glucose through engineered metabolic pathways.

Diagram of the Hypothetical Biosynthetic Pathway

Biosynthetic Pathway for this compound cluster_0 Central Carbon Metabolism cluster_1 Pentanoic Acid Biosynthesis cluster_2 Hydroxylation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Thiolase Thiolase (thl) AcetylCoA->Thiolase HBD 3-Hydroxybutyryl-CoA Dehydrogenase (hbd) Thiolase->HBD Reverse β-oxidation CRT 3-Hydroxybutyryl-CoA Dehydratase (crt) HBD->CRT BCD Butyryl-CoA Dehydrogenase (bcs) CRT->BCD CAT CoA Transferase (cat) BCD->CAT Pentanoic_Acid Pentanoic Acid CAT->Pentanoic_Acid Dioxygenase Dioxygenase/Monooxygenase (e.g., AlkB) Pentanoic_Acid->Dioxygenase DHPA This compound Dioxygenase->DHPA

Caption: Hypothetical biosynthetic pathway for this compound production.

Experimental Protocols

Microbial Strain and Culture Conditions

Genetically engineered strains of Escherichia coli or Pseudomonas putida are suitable hosts for the production of this compound due to their well-characterized genetics and metabolic pathways. P. putida is particularly noteworthy for its intrinsic ability to produce various organic acids and its tolerance to xenobiotics[1].

Protocol for Seed Culture Preparation:

  • From a fresh agar (B569324) plate, inoculate a single colony of the engineered microbial strain into a 50 mL falcon tube containing 10 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotics.

  • Incubate the culture overnight at 37°C (for E. coli) or 30°C (for P. putida) with shaking at 200 rpm.

  • Use the overnight culture to inoculate the main fermentation medium.

Protocol for Batch Fermentation:

  • Prepare the fermentation medium. A suitable medium for E. coli could be an M9 minimal medium supplemented with glucose, while a mineral salts medium (MSM) is often used for P. putida[2][3].

  • Inoculate the fermentation medium with the seed culture to an initial optical density at 600 nm (OD600) of 0.1.

  • Conduct the fermentation in a bioreactor with controlled temperature, pH, and dissolved oxygen levels. Typical parameters are 30-37°C, pH 7.0 (controlled with NaOH or H2SO4), and 20-30% dissolved oxygen saturation.

  • Monitor cell growth (OD600) and substrate consumption (e.g., glucose concentration) throughout the fermentation.

  • Collect samples periodically for the analysis of this compound concentration.

Analytical Methods for Quantification

Accurate quantification of this compound is crucial for process optimization. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the recommended analytical techniques.

Protocol for GC-MS Analysis (with Derivatization):

Due to the low volatility of dihydroxy acids, derivatization is necessary for GC-MS analysis. Silylation is a common method for this purpose[4].

  • Sample Preparation: Centrifuge the fermentation broth to remove cells.

  • Extraction: Acidify the supernatant to pH 2 with HCl and extract the organic acids with an equal volume of ethyl acetate. Repeat the extraction twice.

  • Drying: Dry the pooled organic phases over anhydrous sodium sulfate (B86663) and evaporate the solvent under a stream of nitrogen.

  • Derivatization: To the dried residue, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 100 µL of pyridine. Heat the mixture at 70°C for 1 hour to form the trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis:

    • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 50-500.

  • Quantification: Use a calibration curve prepared with a this compound standard that has undergone the same extraction and derivatization process.

Protocol for HPLC Analysis:

HPLC can be used for the direct quantification of this compound in the fermentation broth without derivatization.

  • Sample Preparation: Centrifuge the fermentation broth and filter the supernatant through a 0.22 µm syringe filter.

  • HPLC System: A system equipped with a UV or Refractive Index (RI) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or a column suitable for organic acid analysis.

  • Mobile Phase: An isocratic mobile phase of 0.1% phosphoric acid or formic acid in water and acetonitrile. The exact ratio will need to be optimized for best separation.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or RI detection.

  • Quantification: Use a calibration curve prepared with a this compound standard.

Data Presentation

Quantitative data from fermentation experiments should be summarized in tables for clear comparison of different strains or conditions.

Strain/ConditionGlucose Consumed (g/L)Biomass (OD600)This compound Titer (g/L)Yield (g/g glucose)Productivity (g/L/h)
Control Strain XYZAB
Engineered Strain 1 X'Y'Z'A'B'
Engineered Strain 2 X''Y''Z''A''B''

Experimental Workflow Diagram

Experimental Workflow cluster_0 Strain Preparation cluster_1 Fermentation cluster_2 Analysis Strain Engineered Microbial Strain Seed_Culture Seed Culture Preparation Strain->Seed_Culture Fermentation Bioreactor Fermentation Seed_Culture->Fermentation Sampling Periodic Sampling Fermentation->Sampling Sample_Prep Sample Preparation (Centrifugation, Filtration/Extraction) Sampling->Sample_Prep Derivatization Derivatization (for GC-MS) Sample_Prep->Derivatization GCMS_HPLC GC-MS or HPLC Analysis Sample_Prep->GCMS_HPLC Derivatization->GCMS_HPLC Quantification Data Analysis & Quantification GCMS_HPLC->Quantification

Caption: General experimental workflow for this compound production.

Conclusion

The microbial production of this compound is a promising area of research with significant potential. While direct fermentation routes are still under development, the protocols and methodologies outlined in this document, based on established principles for similar hydroxylated fatty acids, provide a solid foundation for researchers to begin their investigations. Future work should focus on the discovery or engineering of efficient hydroxylating enzymes and the optimization of fermentation conditions to achieve high titers, yields, and productivities.

References

Application Note: HPLC Analysis of 2,3-Dihydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dihydroxypentanoic acid is a dihydroxy fatty acid with potential significance in various biological and chemical processes.[1] As a chiral molecule, the separation and quantification of its stereoisomers are often crucial for understanding its biological activity and for quality control in pharmaceutical applications.[2] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such organic acids. This document provides two detailed protocols for the analysis of this compound: a reversed-phase HPLC method for general quantification and a chiral HPLC method for the separation of its enantiomers.

Data Presentation: Quantitative Data Summary

The following tables summarize typical validation parameters for the HPLC analysis of organic acids. These tables are intended to serve as a template for the user's own experimental data.

Table 1: Reversed-Phase HPLC Method - Quantitative Parameters

ParameterResult
Retention Time (min)User-defined
Linearity (R²)≥ 0.999
Limit of Detection (LOD)User-defined (e.g., µg/mL)
Limit of Quantification (LOQ)User-defined (e.g., µg/mL)
Precision (%RSD, Intra-day)< 2%
Precision (%RSD, Inter-day)< 3%
Accuracy (% Recovery)98 - 102%

Table 2: Chiral HPLC Method - Quantitative Parameters

ParameterEnantiomer 1Enantiomer 2
Retention Time (min)User-definedUser-defined
Resolution (Rs)≥ 1.5
Linearity (R²)≥ 0.999≥ 0.999
Limit of Detection (LOD)User-defined (e.g., µg/mL)User-defined (e.g., µg/mL)
Limit of Quantification (LOQ)User-defined (e.g., µg/mL)User-defined (e.g., µg/mL)

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Quantification

This method is suitable for the quantitative analysis of total this compound.

1. Materials and Reagents

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (or Formic acid, HPLC grade)

  • Ultrapure water

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water. The ratio may need to be optimized, a starting point could be a gradient or isocratic elution. For example, an isocratic mobile phase of 10:90 (v/v) Acetonitrile:0.1% Phosphoric Acid.[3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm[4]

  • Injection Volume: 10 µL

4. Sample Preparation

  • Standard Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standards and sample.

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the analyte by constructing a calibration curve from the peak areas of the standards.

Protocol 2: Chiral HPLC for Enantiomeric Separation

This method is designed for the separation of the stereoisomers of this compound. A direct approach using a chiral stationary phase is described.[5]

1. Materials and Reagents

  • (2S,3R)-2,3-dihydroxypentanoic acid and other stereoisomer standards, if available

  • Hexane (B92381) (HPLC grade)

  • Isopropanol (B130326) (or Ethanol, HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often effective for separating chiral acids.[2][5]

3. Chromatographic Conditions

  • Mobile Phase: A mixture of hexane and isopropanol with a small amount of an acidic modifier. A typical starting point could be 90:10 (v/v) Hexane:Isopropanol + 0.1% TFA. The ratio of hexane to alcohol is a critical parameter for optimizing separation.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Sample Preparation

  • Standard Preparation: Prepare separate solutions of the known enantiomers if available, or a solution of the racemic mixture in the mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.

5. Analysis

  • Equilibrate the chiral column with the mobile phase for an extended period (often longer than for reversed-phase columns) to ensure a stable baseline.

  • Inject the prepared standards to determine the retention times of each enantiomer.

  • Inject the sample to separate and identify the enantiomers present.

  • Quantification can be performed by comparing the peak areas to those of the standards.

Method Validation

For both protocols, method validation should be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[4][6]

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample/Standard Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify Report Generate Report Quantify->Report

Caption: General workflow for HPLC analysis.

Chiral_Separation_Logic cluster_methods Chiral HPLC Approaches Analyte This compound (Enantiomeric Mixture) Direct Direct Method (Chiral Stationary Phase) Analyte->Direct Indirect Indirect Method (Derivatization) Analyte->Indirect ChiralSep Separation on Chiral Column Direct->ChiralSep Derivatization React with Chiral Derivatizing Agent Indirect->Derivatization Diastereomers Formation of Diastereomers Derivatization->Diastereomers AchiralSep Separation on Achiral Column Diastereomers->AchiralSep

Caption: Logic for chiral separation of enantiomers.

References

Application Note: Quantification of 2,3-Dihydroxypentanoic Acid in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxypentanoic acid (DHPA), also known as 2,3-dihydroxyvaleric acid, is an organic acid that may serve as a potential biomarker in various metabolic pathways and disease states. Accurate and reliable quantification of DHPA in biological matrices is essential for clinical research and drug development. This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and specific quantification of this compound in human plasma. Due to its low volatility and polar nature, a chemical derivatization step is required to make the analyte suitable for GC-MS analysis.

Principle

This method involves the isolation of this compound from human plasma via protein precipitation and solid-phase extraction (SPE). The extracted analyte, along with an internal standard, is then chemically derivatized to a more volatile and thermally stable form. The derivatized sample is subsequently injected into a GC-MS system for separation and quantification. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d3)

  • Human plasma (K2-EDTA)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Hexane (HPLC grade)

  • Hydrochloric acid (HCl)

  • N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (B92270)

  • Methoxyamine hydrochloride (MeOx·HCl)

  • Solid-Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)

  • Nitrogen gas for evaporation

  • GC-MS vials and inserts

Sample Preparation
  • Plasma Preparation : Thaw frozen human plasma samples on ice. Vortex to ensure homogeneity.

  • Internal Standard Spiking : To 200 µL of plasma in a microcentrifuge tube, add a known amount of the internal standard solution.

  • Protein Precipitation : Add 600 µL of ice-cold methanol to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation : Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection : Carefully transfer the supernatant to a new tube.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution and Acidification : Reconstitute the dried residue in 500 µL of water and acidify to approximately pH 3 with 1 M HCl.

  • Solid-Phase Extraction (SPE) :

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of acidified water (pH 3).

    • Load the acidified sample onto the cartridge.

    • Wash the cartridge with 1 mL of acidified water to remove interferences.

    • Elute the this compound with 1 mL of ethyl acetate.

  • Final Evaporation : Evaporate the eluate to complete dryness under a gentle stream of nitrogen. The sample is now ready for derivatization.

Derivatization

A two-step derivatization process involving methoximation followed by silylation is recommended to achieve stable and single derivatives.

  • Methoximation :

    • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried extract.

    • Vortex and incubate at 60°C for 30 minutes. This step converts any potential keto groups to methoximes, preventing tautomerization.[1]

  • Silylation :

    • After cooling to room temperature, add 100 µL of BSTFA with 1% TMCS.[2]

    • Vortex and incubate at 70°C for 60 minutes. This reaction replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing volatility.[2]

  • Final Preparation : After cooling, transfer the derivatized sample to a GC-MS vial with an insert for analysis.

GC-MS Analysis

The following parameters are a starting point and should be optimized for the specific instrument used.

  • Gas Chromatograph : Agilent 7890B GC or equivalent

  • Mass Spectrometer : Agilent 5977A MSD or equivalent

  • GC Column : HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[3]

  • Injection Volume : 1 µL

  • Injection Mode : Splitless

  • Injector Temperature : 280°C

  • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program :

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes

  • MS Transfer Line Temperature : 280°C

  • Ion Source Temperature : 230°C

  • Ionization Mode : Electron Ionization (EI) at 70 eV

  • Acquisition Mode : Selected Ion Monitoring (SIM) for quantification and Full Scan (50-550 amu) for qualitative confirmation.[3]

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison. The following table provides expected parameters for the TMS-derivatized this compound. Note that these values are typical and will require experimental verification and validation.

ParameterThis compound (TMS-Derivative)Internal Standard (TMS-Derivative)
Retention Time (min) To be determined experimentally (e.g., ~12.5 min)To be determined experimentally
Quantifier Ion (m/z) e.g., 247e.g., 250
Qualifier Ion 1 (m/z) e.g., 147e.g., 147
Qualifier Ion 2 (m/z) e.g., 218e.g., 221
LOD (ng/mL) To be determined (e.g., <5 ng/mL)N/A
LOQ (ng/mL) To be determined (e.g., 15 ng/mL)N/A
Linear Range (ng/mL) To be determined (e.g., 15-2000 ng/mL)N/A
Recovery (%) To be determined (e.g., >85%)N/A

Note: The specific quantifier and qualifier ions for the tris-TMS derivative of this compound should be determined by analyzing a reference standard. The ion at m/z 147 is a common fragment for TMS-derivatized dihydroxy acids. A key fragment is expected from the cleavage between the two vicinal trimethylsiloxy groups.[2]

Visualizations

experimental_workflow sample Plasma Sample (200 µL) is_spike Spike with Internal Standard sample->is_spike precip Protein Precipitation (Methanol) is_spike->precip centrifuge Centrifugation precip->centrifuge evap1 Evaporation (N2) centrifuge->evap1 Collect Supernatant spe Solid-Phase Extraction (SPE) evap1->spe Reconstitute & Acidify evap2 Evaporation (N2) spe->evap2 Collect Eluate deriv Derivatization (MeOx + BSTFA) evap2->deriv gcms GC-MS Analysis deriv->gcms data Data Analysis & Quantification gcms->data

Caption: Experimental workflow for GC-MS quantification.

derivatization_pathway dhpa This compound (in dried extract) meox Methoximation (MeOx·HCl, Pyridine, 60°C) dhpa->meox Step 1 (Optional but recommended) silylation Silylation (BSTFA + 1% TMCS, 70°C) meox->silylation Intermediate volatile_deriv Volatile Tris-TMS Derivative (Ready for GC-MS) silylation->volatile_deriv Step 2

Caption: Derivatization pathway of this compound.

References

Application Note: Characterization of 2,3-dihydroxypentanoic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-dihydroxypentanoic acid is a chiral carboxylic acid with potential applications in pharmaceuticals and as a building block in organic synthesis. Due to the presence of two stereocenters, four possible stereoisomers exist. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and stereochemical analysis of such molecules. This application note provides a detailed protocol for the characterization of this compound using one-dimensional (¹H, ¹³C) and two-dimensional (COSY) NMR spectroscopy.

Predicted NMR Spectral Data

The structural confirmation of this compound relies on the analysis of its ¹H and ¹³C NMR spectra. Due to the lack of readily available experimental spectra in public databases, the following data is predicted based on established principles of NMR spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different proton environments and their connectivity. The carboxylic acid proton typically appears as a broad singlet in the downfield region (10-13 ppm).[1][2][3] The protons on the carbon backbone will show characteristic chemical shifts and coupling patterns.

¹³C NMR Spectroscopy

The carbon NMR spectrum will indicate the number of unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at the downfield end of the spectrum (165-185 ppm).[1][4] The carbons bearing hydroxyl groups will appear in the range of 60-80 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1COOH10.0 - 13.0 (s, broad)175.0 - 180.0
2CH(OH)4.0 - 4.5 (d)70.0 - 75.0
3CH(OH)3.5 - 4.0 (m)72.0 - 77.0
4CH₂1.4 - 1.7 (m)25.0 - 30.0
5CH₃0.8 - 1.0 (t)10.0 - 15.0
OHOHVariable (broad)-

s = singlet, d = doublet, t = triplet, m = multiplet

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons (COOH and OH). D₂O is often used for carboxylic acids to observe the exchange of the acidic proton.[1][4]

  • Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous samples, for accurate chemical shift referencing.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

NMR spectra can be recorded on a spectrometer operating at a field strength of 400 MHz or higher.[5]

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

2D COSY (Correlation Spectroscopy) Acquisition:

  • Pulse Program: A standard COSY experiment (e.g., 'cosygpqf').

  • Spectral Width: 10-12 ppm in both dimensions.

  • Number of Increments: 256-512 in the indirect dimension (t₁).

  • Number of Scans per Increment: 8-16.

Data Analysis and Interpretation

  • ¹H NMR Spectrum:

    • Identify the broad singlet corresponding to the carboxylic acid proton. Its disappearance upon addition of a drop of D₂O confirms its assignment.[1][4]

    • Analyze the multiplets in the aliphatic region to assign the protons at C2, C3, C4, and C5 based on their chemical shifts and coupling patterns (J-coupling).

  • ¹³C NMR Spectrum:

    • Assign the downfield signal to the carboxylic acid carbon.

    • Assign the signals in the 70-80 ppm region to the carbons bearing the hydroxyl groups (C2 and C3).

    • Assign the upfield signals to the methylene (B1212753) (C4) and methyl (C5) carbons.

  • 2D COSY Spectrum:

    • The COSY spectrum will show cross-peaks between protons that are scalar-coupled.[6] This is crucial for confirming the connectivity of the proton network.

    • Trace the correlations starting from the well-resolved methyl triplet (H5) to the methylene protons (H4), then to the methine proton at H3, and finally to the methine proton at H2.

Visualization of Experimental Workflow and Data Relationships

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample This compound Solvent Deuterated Solvent (e.g., D2O) Sample->Solvent Standard Internal Standard (e.g., TSP) Solvent->Standard NMR_Tube Transfer to NMR Tube Standard->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR C13_NMR 1D ¹³C NMR NMR_Tube->C13_NMR COSY_NMR 2D COSY NMR_Tube->COSY_NMR Process Spectral Processing H1_NMR->Process C13_NMR->Process COSY_NMR->Process Assign_1D Assign ¹H & ¹³C Signals Process->Assign_1D Assign_2D Analyze COSY Correlations Assign_1D->Assign_2D Structure Structural Elucidation Assign_2D->Structure

Caption: Experimental workflow for NMR analysis of this compound.

NMR_Data_Relationship cluster_1d 1D NMR Data cluster_2d 2D NMR Data H1 ¹H Chemical Shifts & Coupling Constants Structure Molecular Structure (this compound) H1->Structure Proton Environments C13 ¹³C Chemical Shifts C13->Structure Carbon Environments COSY COSY (¹H-¹H Correlations) COSY->Structure Proton Connectivity

Caption: Relationship between NMR data and molecular structure determination.

Conclusion

NMR spectroscopy is an indispensable tool for the comprehensive characterization of this compound. The combination of ¹H, ¹³C, and 2D COSY experiments allows for the complete assignment of all proton and carbon signals, confirming the molecular structure. Furthermore, advanced NMR techniques, such as NOESY or ROESY, could be employed for the determination of the relative stereochemistry of the two chiral centers, which is critical for understanding its biological activity and for quality control in synthetic processes.

References

Application Notes and Protocols: 2,3-Dihydroxypentanoic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,3-dihydroxypentanoic acid as a versatile chiral building block in stereoselective synthesis. The inherent chirality and multiple functional groups of this molecule make it an attractive starting material for the synthesis of complex, biologically active molecules, including chiral lactones and heterocyclic scaffolds, which are key components in drug discovery and development.

Introduction

This compound is a naturally occurring dihydroxy fatty acid that has been identified in sources such as purple carrots. Its structure, featuring two adjacent stereocenters and a carboxylic acid moiety, provides a rich platform for a variety of chemical transformations. The dual hydroxyl groups can be selectively protected or activated to direct the stereochemical outcome of subsequent reactions, making it a valuable tool for asymmetric synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular FormulaC₅H₁₀O₄
Molecular Weight134.13 g/mol [1]
IUPAC Name(2S,3R)-2,3-dihydroxypentanoic acid[1]
AppearanceExpected to be a solid or viscous liquid
SolubilitySoluble in polar solvents such as water, methanol (B129727), and ethanol

Applications in Stereoselective Synthesis

The strategic use of this compound as a chiral building block allows for the controlled synthesis of enantiomerically pure compounds. Key applications include its use as a precursor for chiral lactones and as a scaffold for the synthesis of substituted heterocyclic systems.

Synthesis of Chiral γ-Butyrolactones

Chiral γ-butyrolactones are prevalent structural motifs in a wide range of natural products and pharmaceuticals. This compound can be efficiently converted into a chiral γ-butyrolactone through a sequence of protection, activation, and cyclization steps.

A proposed synthetic workflow for the conversion of this compound to a chiral γ-butyrolactone is illustrated below.

G A This compound B Protection of Diol (e.g., Acetonide formation) A->B Reagents: 2,2-dimethoxypropane (B42991), cat. TsOH C Activation of Carboxylic Acid (e.g., Esterification) B->C Reagents: MeOH, H₂SO₄ D Deprotection of Diol C->D Reagents: Acidic workup E Lactonization (Intramolecular cyclization) D->E Reagents: Heat, cat. acid F Chiral γ-Butyrolactone E->F

Caption: Synthetic workflow for the preparation of a chiral γ-butyrolactone.

Experimental Protocols

The following are detailed, representative protocols for the key transformations involved in the utilization of this compound as a chiral building block.

Protocol 1: Protection of the Diol Moiety as an Acetonide

This protocol describes the protection of the vicinal diol of this compound as an acetonide, a common strategy to prevent unwanted side reactions of the hydroxyl groups in subsequent steps.[2][3]

Materials:

  • This compound (1.0 eq)

  • 2,2-Dimethoxypropane (1.5 eq)

  • p-Toluenesulfonic acid (TsOH) (0.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound in anhydrous DCM, add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude protected product.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Expected Results:

ProductYieldPurity (by NMR)
(4S,5R)-2,2-dimethyl-5-ethyl-1,3-dioxolane-4-carboxylic acid>90%>95%
Protocol 2: Fischer Esterification of the Carboxylic Acid

This protocol details the esterification of the carboxylic acid functionality, which can be a necessary step for subsequent transformations or for purification purposes.[4][5]

Materials:

  • Acetonide-protected this compound (1.0 eq)

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the acetonide-protected this compound in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated aqueous sodium bicarbonate solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase to yield the methyl ester.

Expected Results:

ProductYieldPurity (by GC-MS)
Methyl (4S,5R)-2,2-dimethyl-5-ethyl-1,3-dioxolane-4-carboxylate>85%>98%
Protocol 3: Lactonization to form a Chiral γ-Butyrolactone

This protocol describes the deprotection of the acetonide and subsequent intramolecular cyclization to form the chiral γ-butyrolactone.[6][7]

Materials:

  • Methyl (4S,5R)-2,2-dimethyl-5-ethyl-1,3-dioxolane-4-carboxylate (1.0 eq)

  • Aqueous solution of a strong acid (e.g., 1M HCl)

  • Toluene (B28343)

  • Dean-Stark apparatus

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Hydrolyze the acetonide protecting group by stirring the methyl ester in an aqueous acidic solution at room temperature until deprotection is complete (monitored by TLC).

  • Extract the resulting diol with a suitable organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate to obtain the crude methyl 2,3-dihydroxypentanoate.

  • Dissolve the crude diol in toluene and place it in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux. The water formed during the lactonization will be collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude lactone by column chromatography or distillation.

Expected Results:

ProductYieldEnantiomeric Excess (ee)
(4S,5R)-4-hydroxy-5-ethyl-dihydrofuran-2(3H)-one60-70%>98%

Spectroscopic Data of a Representative Derivative

The following provides representative spectroscopic data for a protected derivative of this compound, specifically methyl (4S,5R)-2,2-dimethyl-5-ethyl-1,3-dioxolane-4-carboxylate.

Technique Characteristic Peaks/Signals
¹H NMR δ (ppm): 4.5-4.7 (m, 2H, H-4 and H-5), 3.75 (s, 3H, OCH₃), 1.4-1.6 (m, 2H, CH₂CH₃), 1.3-1.4 (s, 6H, C(CH₃)₂), 0.9 (t, 3H, CH₂CH₃)
¹³C NMR δ (ppm): 170-172 (C=O), 110-112 (C(CH₃)₂), 78-80 (C-4), 75-77 (C-5), 52-53 (OCH₃), 25-27 (C(CH₃)₂), 22-24 (CH₂CH₃), 10-12 (CH₂CH₃)
IR (cm⁻¹) ~2980 (C-H stretch), ~1740 (C=O ester stretch), ~1380 and ~1370 (gem-dimethyl split), ~1200-1000 (C-O stretch)
Mass Spec (m/z) [M+H]⁺ calculated for C₁₀H₁₉O₄⁺, found. Fragmentation pattern showing loss of CH₃, OCH₃, and the ethyl group.

Logical Relationships in Chiral Synthesis

The use of this compound as a chiral building block relies on a series of logical steps to transfer its inherent chirality to the target molecule. This process involves the strategic manipulation of its functional groups.

G cluster_0 Starting Material cluster_1 Synthetic Strategy cluster_2 Target Molecule A Chiral this compound B Functional Group Manipulation A->B Protection/ Activation C Stereocenter Induction/Control B->C Diastereoselective Reaction D Formation of New Chiral Centers C->D Controlled Addition E Enantiomerically Pure Product D->E Final Product Formation

Caption: Logical flow for utilizing a chiral building block in synthesis.

These application notes and protocols provide a foundational guide for the use of this compound in stereoselective synthesis. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.

References

Application Notes and Protocols for Enzymatic Assays Involving 2,3-Dihydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxypentanoic acid is a dihydroxy derivative of pentanoic acid, a short-chain fatty acid. While its precise biological roles are still under investigation, it has been identified in natural sources such as purple carrots and is suggested to participate in metabolic pathways, potentially as a substrate or inhibitor of enzymatic reactions.[1] Its structural similarity to intermediates in the branched-chain amino acid (BCAA) biosynthesis pathway, such as 2,3-dihydroxy-isovalerate and 2,3-dihydroxy-3-methylpentanoate, suggests that it may be a substrate for enzymes within this pathway, most notably dihydroxy-acid dehydratase (DHAD) .[2][3]

These application notes provide a detailed protocol for a proposed enzymatic assay for this compound utilizing dihydroxy-acid dehydratase. Additionally, a general protocol for a dehydrogenase assay is included as an alternative approach for screening other potential enzymatic activities.

Putative Signaling and Metabolic Pathway

This compound is hypothesized to be a substrate for Dihydroxy-acid Dehydratase (DHAD), an enzyme involved in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). In this proposed pathway, DHAD would catalyze the dehydration of this compound to form 2-keto-3-pentenoic acid, which could then be further metabolized.

Metabolic_Pathway 2,3-Dihydroxypentanoic_Acid 2,3-Dihydroxypentanoic_Acid DHAD DHAD 2,3-Dihydroxypentanoic_Acid->DHAD Substrate 2-Keto-3-pentenoic_Acid 2-Keto-3-pentenoic_Acid DHAD->2-Keto-3-pentenoic_Acid Catalyzes dehydration Further_Metabolism Further_Metabolism 2-Keto-3-pentenoic_Acid->Further_Metabolism

Caption: Proposed metabolic conversion of this compound by Dihydroxy-acid Dehydratase (DHAD).

Data Presentation

The following tables summarize hypothetical kinetic data for DHAD with this compound, based on known values for similar substrates, and reported inhibition constants for known DHAD inhibitors.

Table 1: Hypothetical Michaelis-Menten Kinetic Parameters for Dihydroxy-acid Dehydratase (DHAD)

SubstrateEnzyme SourceKM (mM)Vmax (µmol/min/mg)Optimal pHOptimal Temperature (°C)
2,3-DihydroxyisovalerateStaphylococcus aureus~5~0.119.037
2,3-DihydroxymethylvalerateArabidopsis thaliana~10N/A~8.028
This compound (Proposed) Recombinant HumanTo be determinedTo be determinedTo be determinedTo be determined

Data for known substrates are indicative and compiled from various sources for comparative purposes.[2][4]

Table 2: Known Inhibitors of Dihydroxy-acid Dehydratase (DHAD)

InhibitorTarget EnzymeKi (µM)Inhibition Type
N-isopropyloxalyl hydroxamate (IpOHA)S. aureus DHAD7.8Slow-binding
Aspterric acidS. aureus DHAD51.6Competitive
N-isopropyloxalyl hydroxamate (IpOHA)C. jejuni DHAD32.9Slow-binding
Aspterric acidC. jejuni DHAD35.1Competitive

Data from studies on bacterial DHAD enzymes.[2]

Experimental Protocols

Protocol 1: Dihydroxy-acid Dehydratase (DHAD) Assay for this compound (Proposed)

This protocol is adapted from established assays for known DHAD substrates and is designed to measure the formation of the keto-acid product.[2]

Experimental Workflow:

DHAD_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Reagents Prepare Assay Buffer, Substrate, Enzyme, DNPH Incubation Incubate Enzyme + Substrate at 37°C Reagents->Incubation Quench Stop reaction with DNPH Incubation->Quench Color_Dev Add NaOH for color development Quench->Color_Dev Measure Measure Absorbance at 550 nm Color_Dev->Measure

Caption: Workflow for the proposed DHAD assay using DNPH derivatization.

Materials and Reagents:

  • Recombinant Dihydroxy-acid Dehydratase (DHAD)

  • This compound (substrate)

  • Tris-HCl buffer (50 mM, pH 8.5)

  • MgCl2 (5 mM)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (0.1% in 2 M HCl)

  • NaOH (2.5 M)

  • Microplate reader or spectrophotometer

Procedure:

  • Enzyme Activation (if required): Some DHAD enzymes require in vitro reconstitution of their iron-sulfur cluster for activity. Follow the specific activation protocol for the enzyme being used.

  • Reaction Setup: In a microcentrifuge tube or microplate well, prepare the reaction mixture:

    • 50 µL of 50 mM Tris-HCl (pH 8.5) containing 5 mM MgCl2.

    • 10 µL of this compound solution (prepare a stock solution and dilute to desired final concentrations for kinetic studies).

    • Add purified DHAD enzyme (e.g., 100 nM final concentration) to initiate the reaction.

    • Include a negative control with no enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Quenching and Derivatization: Stop the reaction by adding 50 µL of 0.1% DNPH solution. This will derivatize the keto-acid product. Incubate at room temperature for 10 minutes.

  • Color Development: Add 100 µL of 2.5 M NaOH to develop the color.

  • Measurement: Measure the absorbance at 550 nm using a microplate reader or spectrophotometer.

  • Data Analysis: Create a standard curve using a known keto-acid (e.g., α-ketoisovalerate) to quantify the amount of product formed. Calculate the enzyme activity in µmol of product formed per minute per mg of enzyme.

Protocol 2: General Dehydrogenase Assay

This protocol can be used to screen for potential dehydrogenase activity acting on this compound by monitoring the reduction of a chromogenic electron acceptor.[5][6]

Experimental Workflow:

Dehydrogenase_Assay_Workflow cluster_prep_dehydro Preparation cluster_reaction_dehydro Enzymatic Reaction & Detection Reagents_Dehydro Prepare Assay Buffer, Substrate, Enzyme, NAD+/NADP+, DCIP, PMS Mix Combine all reagents in a cuvette Reagents_Dehydro->Mix Measure_Dehydro Monitor decrease in Absorbance at 600 nm Mix->Measure_Dehydro

Caption: Workflow for a continuous spectrophotometric dehydrogenase assay.

Materials and Reagents:

  • Enzyme preparation (e.g., cell lysate, purified enzyme)

  • This compound (substrate)

  • Tris-HCl buffer (0.1 M, pH 8.0)

  • NAD+ or NADP+ (cofactor)

  • Phenazine methosulphate (PMS)

  • 2,6-Dichloroindophenol (DCIP)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare the following reaction mixture:

    • 1.0 mL of 0.1 M Tris-HCl, pH 8.0.

    • 0.1 mL of NAD+ or NADP+ solution (e.g., 10 mM stock).

    • 0.1 mL of this compound solution.

    • Add the enzyme preparation.

  • Initiation and Measurement: To start the reaction, add:

    • 50 µL of freshly prepared PMS solution.

    • 50 µL of freshly prepared DCIP solution.

  • Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 600 nm over time. The rate of DCIP reduction is proportional to the dehydrogenase activity.

  • Data Analysis: Calculate the enzyme activity using the molar extinction coefficient of DCIP (22,000 M-1cm-1 at 600 nm).[5] Express the activity as µmoles of DCIP reduced per minute per milligram of protein.

Conclusion

The provided protocols offer a starting point for investigating the enzymatic conversion of this compound. The proposed DHAD assay is based on the known activity of this enzyme on structurally similar substrates and represents a targeted approach. The general dehydrogenase assay provides a broader screening method. Successful application of these protocols will enable the characterization of enzymes that metabolize this compound, paving the way for a better understanding of its biological significance and potential applications in drug development. Further research will be necessary to confirm the proposed metabolic pathway and to identify and characterize the specific enzymes involved.

References

Application Notes and Protocols: 2,3-Dihydroxypentanoic Acid in Enzyme Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,3-dihydroxypentanoic acid and its analogs as substrates for enzyme studies, with a particular focus on dihydroxy-acid dehydratase (DHAD), a key enzyme in the branched-chain amino acid biosynthesis pathway.

Introduction

This compound is a dihydroxy derivative of pentanoic acid.[1] Its structure, featuring hydroxyl groups on the second and third carbon atoms, allows it to interact with biological macromolecules, suggesting its potential role as a substrate or inhibitor in enzymatic reactions.[1] While direct studies on this compound are limited, extensive research on structurally similar compounds, such as 2,3-dihydroxy-3-methylpentanoic acid (DHIV) and 2,3-dihydroxyisovalerate, provides a strong framework for its application in enzyme kinetics, inhibitor screening, and pathway analysis.[2][3]

The primary enzyme of interest for substrates of this nature is dihydroxy-acid dehydratase (DHAD), the third enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway.[2][4] This pathway is essential for bacteria and plants, making DHAD an attractive target for the development of novel antibiotics and herbicides.[2][4]

Enzyme Substrate Data

The following table summarizes the kinetic parameters of dihydroxy-acid dehydratase (DHAD) with various dihydroxy acid substrates. This data is crucial for designing enzyme assays and for comparative studies of substrate specificity.

Enzyme SourceSubstrateKm (mM)kcat (s-1)kcat/Km (mM-1s-1)Optimal pHOptimal Temperature (°C)Reference
Sulfolobus solfataricus2,3-Dihydroxyisovalerate--140.3-80[3]
Sulfolobus solfataricusD-Gluconate--20.0-80[3]
Staphylococcus aureus2,3-Dihydroxy-3-methylpentanoate (DHIV)5 (mM)--7.537[2]
Campylobacter jejuni2,3-Dihydroxy-3-methylpentanoate (DHIV)5 (mM)--7.537[2]

Signaling Pathway

The branched-chain amino acid (BCAA) biosynthesis pathway is a critical metabolic route in many organisms. Dihydroxy-acid dehydratase (DHAD) catalyzes a key dehydration step within this pathway.

BCAA_Pathway cluster_valine Valine Biosynthesis cluster_isoleucine Isoleucine Biosynthesis Acetolactate α-Acetolactate Dihydroxyisovalerate 2,3-Dihydroxyisovalerate Acetolactate->Dihydroxyisovalerate Acetohydroxy acid isomerase/reductase Ketoisovalerate α-Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate Dihydroxy-acid dehydratase (DHAD) Valine Valine Ketoisovalerate->Valine Branched-chain aminotransferase Threonine Threonine Ketobutyrate α-Ketobutyrate Threonine->Ketobutyrate Threonine deaminase Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate Ketobutyrate->Acetohydroxybutyrate Acetohydroxy acid synthase Dihydroxymethylpentanoate 2,3-Dihydroxy-3-methylpentanoate Acetohydroxybutyrate->Dihydroxymethylpentanoate Acetohydroxy acid isomerase/reductase Ketomethylpentanoate α-Keto-β-methylvalerate Dihydroxymethylpentanoate->Ketomethylpentanoate Dihydroxy-acid dehydratase (DHAD) Isoleucine Isoleucine Ketomethylpentanoate->Isoleucine Branched-chain aminotransferase

Caption: Branched-Chain Amino Acid Biosynthesis Pathway.

Experimental Protocols

Dihydroxy-Acid Dehydratase (DHAD) Activity Assay (Colorimetric)

This protocol is adapted from the dinitrophenylhydrazine (DNPH) colorimetric endpoint assay used for measuring DHAD activity.[2] This method detects the keto-acid product of the dehydration reaction.

Materials:

  • Purified DHAD enzyme

  • Substrate: 2,3-Dihydroxy-3-methylpentanoic acid (DHIV) or other suitable dihydroxy acid

  • Assay Buffer: 100 mM HEPES buffer, pH 7.5, containing 5.0 mM MgCl₂

  • 2,4-Dinitrophenylhydrazine (DNPH) solution: 1.6 mg/mL in 2 N HCl

  • Trichloroacetic acid (TCA)

  • Spectrophotometer

Procedure:

  • Reaction Setup:

    • Prepare a master mix with a total volume of 2 mL in the assay buffer.

    • The final concentrations in the master mix should be 50-100 nM of DHAD enzyme and 5 mM of the dihydroxy acid substrate.[2]

    • Incubate the reaction mixture at 37°C.[2]

  • Time Points:

    • At specific time intervals (e.g., 0, 1, 2, 5, 10 minutes), take a 380 µL aliquot from the master reaction.[2]

  • Reaction Termination:

    • Stop the reaction in each aliquot by adding 0.1 volumes (38 µL) of TCA.[2]

    • Centrifuge the samples at 14,500 rpm for 5 minutes to pellet any precipitated protein.[2]

  • Derivatization:

    • To the supernatant, add an equal volume of the DNPH solution.

    • Incubate at room temperature for 10 minutes to allow for the derivatization of the keto-acid product.

  • Measurement:

    • Add 2 volumes of 2.5 M NaOH to the derivatized sample.

    • Measure the absorbance at a specific wavelength (typically between 450-550 nm, requires optimization for the specific keto-acid product).

    • The absorbance is proportional to the concentration of the keto-acid product.

  • Data Analysis:

    • Create a standard curve using a known concentration of the expected keto-acid product.

    • Calculate the initial reaction velocity from the linear portion of the time course.

    • Enzyme activity can be expressed in units (µmol of product formed per minute).

Experimental Workflow Diagram

DHAD_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis MasterMix Prepare Master Mix (Buffer, Enzyme, Substrate) Incubate Incubate at 37°C MasterMix->Incubate Aliquots Take Aliquots at Time Intervals Incubate->Aliquots StopReaction Stop Reaction with TCA Aliquots->StopReaction Centrifuge Centrifuge to Remove Precipitate StopReaction->Centrifuge Derivatize Add DNPH to Supernatant Centrifuge->Derivatize IncubateDNPH Incubate for Derivatization Derivatize->IncubateDNPH AddNaOH Add NaOH IncubateDNPH->AddNaOH MeasureAbs Measure Absorbance AddNaOH->MeasureAbs CalculateVelocity Calculate Initial Velocity MeasureAbs->CalculateVelocity StandardCurve Generate Standard Curve StandardCurve->CalculateVelocity

Caption: Workflow for DHAD Colorimetric Assay.

Applications in Drug Development

The essential role of the BCAA biosynthesis pathway in pathogens and plants, but not in humans, makes DHAD a prime target for antimicrobial and herbicide development.[2][4] The protocols described here can be adapted for high-throughput screening of compound libraries to identify novel DHAD inhibitors.

Inhibitor Screening:

  • The colorimetric assay can be performed in a multi-well plate format.

  • Potential inhibitors are pre-incubated with the enzyme before the addition of the substrate.

  • A decrease in the rate of product formation indicates inhibition.

  • Inhibition constants (Ki) can be determined by measuring the enzyme activity at various substrate and inhibitor concentrations.[2]

Logical Relationship of Inhibition Assay

Inhibition_Logic Enzyme DHAD Enzyme Product Keto-Acid Product Enzyme->Product Catalyzes Substrate Dihydroxy Acid Substrate Substrate->Enzyme Binds to Active Site Inhibitor Potential Inhibitor Inhibitor->Enzyme Binds to Enzyme

Caption: Enzyme Inhibition Logic.

Conclusion

While direct enzymatic data for this compound is not extensively available, the established methodologies for analogous substrates with dihydroxy-acid dehydratase provide a robust starting point for its investigation. The protocols and data presented herein offer a valuable resource for researchers and drug development professionals interested in exploring the role of this compound and related compounds in enzyme-catalyzed reactions and as potential targets for therapeutic and agricultural applications. Further research is warranted to elucidate the specific interactions and kinetic parameters of this compound with various enzymes.[1]

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,3-Dihydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,3-dihydroxypentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The primary methods for purifying this compound, a polar molecule, include:

  • Crystallization: This is a common technique for obtaining high-purity solid material. The choice of solvent is critical.

  • Liquid-Liquid Extraction (LLE): LLE is useful for separating the acid from nonpolar impurities. The pH of the aqueous phase is a key parameter to control.

  • Chromatography:

    • Ion-Exchange Chromatography (IEC): This method separates molecules based on their charge and is effective for purifying acids.[1][2][3]

    • Reversed-Phase Chromatography (RPC): RPC separates compounds based on hydrophobicity and is suitable for polar molecules.[4]

Q2: What are the likely impurities in a reaction mixture for this compound synthesis?

A2: If this compound is synthesized by the dihydroxylation of pent-2-enoic acid, potential impurities include:

  • Unreacted pent-2-enoic acid.

  • Reagents from the dihydroxylation reaction (e.g., osmium or manganese species, N-methylmorpholine N-oxide).[5][6][7][8]

  • Byproducts from over-oxidation, such as α-keto acids or cleavage products, especially when using strong oxidizing agents like potassium permanganate.[9][10]

  • Diastereomers of this compound, depending on the stereoselectivity of the reaction.

Q3: Can this compound form a lactone?

A3: Yes, hydroxy acids can undergo intramolecular esterification to form lactones.[11][12][13] Depending on the ring size, this could be a potential side reaction, especially under acidic conditions or upon heating. The formation of a γ-lactone (a five-membered ring) is generally more favorable than a β-lactone (a four-membered ring). For this compound, lactonization is a possibility to be aware of during workup and purification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Crystallization Issues
Problem Possible Cause Suggested Solution
Product "oils out" instead of crystallizing. The compound's melting point is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture. Try cooling the solution more slowly.
No crystals form upon cooling. The compound is too soluble in the chosen solvent, or the solution is not saturated.Evaporate some of the solvent to increase the concentration. Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent). Scratch the inside of the flask with a glass rod to induce nucleation.
Crystals are very small or form a powder. Crystallization occurred too rapidly.Re-dissolve the solid by heating and allow it to cool more slowly. Using a slightly larger volume of solvent can also help.
Low recovery of purified product. The compound has significant solubility in the cold solvent.Cool the crystallization mixture to a lower temperature (e.g., in an ice bath or freezer). Minimize the amount of cold solvent used for washing the crystals.
Liquid-Liquid Extraction (LLE) Issues
Problem Possible Cause Suggested Solution
Formation of a stable emulsion. The two phases are not separating cleanly due to similar densities or the presence of surfactants.Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its polarity and density. Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can help prevent emulsion formation.
Poor recovery of the product in the organic phase. The pH of the aqueous phase is too high, keeping the carboxylic acid in its deprotonated, water-soluble form.Acidify the aqueous phase to a pH well below the pKa of the carboxylic acid (typically pH 2-3) before extraction.
Product is not extracted from the aqueous phase. The organic solvent is not suitable for this polar compound.Use a more polar organic solvent such as ethyl acetate (B1210297) or n-butanol for the extraction. Perform multiple extractions with smaller volumes of the organic solvent.
Chromatography Issues
Problem Possible Cause Suggested Solution
Compound streaks on the column (Normal Phase). The compound is highly polar and interacts strongly with the stationary phase (e.g., silica (B1680970) gel).Add a small amount of acetic or formic acid to the mobile phase to suppress the ionization of the carboxylic acid.[14] Consider using a different stationary phase like alumina (B75360) or switching to reversed-phase chromatography.
Compound elutes in the void volume (Reversed-Phase). The compound is too polar for the stationary phase and has a high affinity for the mobile phase.Use a highly aqueous mobile phase. Employ a more polar reversed-phase column (e.g., with embedded polar groups). Adjust the pH of the mobile phase to suppress the ionization of the carboxylic acid.
Poor separation of diastereomers. The chosen chromatography conditions are not optimal for resolving stereoisomers.For HPLC, use a high-efficiency column and optimize the mobile phase composition.[15][16] Chiral chromatography may be necessary for enantiomers. For diastereomers, careful optimization of the mobile phase on a standard column can sometimes achieve separation.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C5H10O4PubChem
Molecular Weight 134.13 g/mol PubChem
XLogP3-AA (LogP) -1.1PubChem
Hydrogen Bond Donor Count 3PubChem
Hydrogen Bond Acceptor Count 4PubChem
Predicted pKa ~4.5 (for the carboxylic acid)Estimated

Table 2: Suggested Solvents for Purification Techniques

Purification Technique Suggested Solvents/Systems Rationale
Crystallization Water, Ethanol, Ethyl Acetate, or mixtures with non-polar solvents like Hexane or Toluene.[17][18][19][20]The high polarity of the dihydroxy acid suggests solubility in polar solvents. A mixture with a non-polar anti-solvent can aid in crystallization.
Liquid-Liquid Extraction Ethyl Acetate, n-Butanol.These solvents are polar enough to extract the dihydroxy acid from the aqueous phase while being immiscible with water.
Ion-Exchange Chromatography Anion exchange resin with a salt gradient (e.g., NaCl) or pH gradient for elution.The carboxylic acid will be deprotonated at neutral or basic pH and bind to an anion exchanger.
Reversed-Phase Chromatography C18 or more polar stationary phase. Mobile phase: Water/Acetonitrile or Water/Methanol with a small amount of acid (e.g., 0.1% formic or acetic acid).The acidic mobile phase suppresses the ionization of the carboxylic acid, improving retention and peak shape.

Experimental Protocols

Protocol 1: Purification by Crystallization
  • Dissolution: In a flask, dissolve the crude this compound in a minimum amount of a hot polar solvent (e.g., ethyl acetate or ethanol).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or a refrigerator.

  • Inducing Crystallization (if necessary): If crystallization does not occur, try scratching the inner wall of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Transfer the solution to a separatory funnel and wash with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities. The product, being a carboxylic acid, will move to the aqueous layer.

  • Separation: Separate the aqueous layer containing the deprotonated this compound.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., HCl) to a pH of approximately 2-3.

  • Extraction: Extract the acidified aqueous layer multiple times with a fresh portion of the organic solvent (e.g., ethyl acetate).

  • Drying: Combine the organic extracts and dry over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 3: Purification by Ion-Exchange Chromatography
  • Resin Preparation: Pack a column with a suitable anion exchange resin and equilibrate it with a low ionic strength buffer at a pH where the this compound is deprotonated (e.g., pH 7-8).

  • Sample Loading: Dissolve the crude product in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove any neutral or positively charged impurities.

  • Elution: Elute the bound this compound from the column using a gradient of increasing salt concentration (e.g., 0 to 1 M NaCl) or by decreasing the pH of the eluting buffer.

  • Fraction Collection and Analysis: Collect fractions and analyze them (e.g., by TLC or HPLC) to identify the fractions containing the pure product.

  • Desalting and Concentration: Combine the pure fractions, remove the salt if necessary (e.g., by dialysis or reversed-phase chromatography), and concentrate to obtain the final product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis synthesis Reaction Mixture (Crude Product + Impurities) crystallization Crystallization synthesis->crystallization Purification Choice lle Liquid-Liquid Extraction synthesis->lle Purification Choice chromatography Chromatography synthesis->chromatography Purification Choice pure_product Pure this compound crystallization->pure_product lle->pure_product chromatography->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_crystallization Crystallization Problem cluster_lle LLE Problem cluster_chromatography Chromatography Problem start Purification Issue Encountered oiling_out Oiling Out? start->oiling_out Crystallization emulsion Emulsion? start->emulsion LLE streaking Streaking? start->streaking Chromatography no_crystals No Crystals? oiling_out->no_crystals change_solvent Change Solvent/ Cool Slower oiling_out->change_solvent low_yield Low Yield? no_crystals->low_yield concentrate Concentrate/ Add Anti-solvent no_crystals->concentrate cool_further Cool Further/ Minimize Wash low_yield->cool_further poor_extraction Poor Extraction? emulsion->poor_extraction add_brine Add Brine/ Gentle Mixing emulsion->add_brine adjust_ph Adjust pH/ Change Solvent poor_extraction->adjust_ph no_retention No Retention (RP)? streaking->no_retention modify_mobile_phase Modify Mobile Phase/ Change Stationary Phase streaking->modify_mobile_phase adjust_mobile_phase Adjust Mobile Phase/ Change Column no_retention->adjust_mobile_phase

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Synthesis of 2,3-Dihydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,3-dihydroxypentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

Answer: Low yields can stem from several factors, from reagent quality to reaction conditions. Here's a systematic approach to troubleshooting:

  • Reagent Quality:

    • Starting Material Purity: Ensure the purity of your starting material (e.g., pentenoic acid or a precursor). Impurities can interfere with the reaction and lead to the formation of side products.

    • Solvent and Reagent Integrity: Use dry, freshly distilled solvents, especially in moisture-sensitive reactions. Reagents, particularly catalysts and oxidizing agents, should be fresh and properly stored to ensure their activity.

  • Reaction Conditions:

    • Temperature Control: Overly high temperatures can lead to product degradation or the formation of byproducts. Conversely, a temperature that is too low may result in an incomplete reaction. It is crucial to maintain the optimal temperature for each step of the synthesis.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Insufficient reaction time will lead to incomplete conversion, while excessive time can promote side reactions.

    • Stoichiometry: Carefully control the molar ratios of your reactants and reagents. An excess or deficit of a key component can significantly impact the yield.

  • Work-up and Purification:

    • Extraction: Ensure efficient extraction of the product from the aqueous phase. Multiple extractions with a suitable organic solvent may be necessary.

    • Purification Method: The choice of purification method (e.g., column chromatography, crystallization) is critical. An inappropriate method can lead to significant product loss.

Logical Troubleshooting Flow for Low Yield

LowYieldTroubleshooting Start Low Yield Observed CheckReagents Check Reagent Purity and Activity Start->CheckReagents CheckConditions Review Reaction Conditions Start->CheckConditions CheckWorkup Evaluate Work-up & Purification Start->CheckWorkup OptimizeReagents Use Purified/Fresh Reagents CheckReagents->OptimizeReagents OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp OptimizeTime Optimize Reaction Time CheckConditions->OptimizeTime OptimizeStoichiometry Adjust Stoichiometry CheckConditions->OptimizeStoichiometry OptimizeExtraction Optimize Extraction Protocol CheckWorkup->OptimizeExtraction OptimizePurification Select Appropriate Purification CheckWorkup->OptimizePurification ImprovedYield Yield Improved OptimizeReagents->ImprovedYield OptimizeTemp->ImprovedYield OptimizeTime->ImprovedYield OptimizeStoichiometry->ImprovedYield OptimizeExtraction->ImprovedYield OptimizePurification->ImprovedYield

Caption: A logical workflow for troubleshooting low product yield.

Issue 2: Formation of Side Products

Question: I am observing significant formation of side products in my reaction mixture. How can I minimize these?

Answer: The formation of byproducts is a common challenge. Identifying the nature of the side products is the first step to mitigating their formation.

  • Common Side Reactions:

    • Over-oxidation: In dihydroxylation reactions, over-oxidation of the diol can occur, leading to the formation of keto-acids or cleavage of the carbon-carbon bond. Using milder oxidizing agents or controlling the stoichiometry of the oxidant can prevent this.

    • Isomerization: Undesired stereoisomers may form. The choice of catalyst and reaction conditions plays a crucial role in stereoselectivity.

    • Polymerization: For some starting materials, polymerization can be a competing reaction. Adjusting the concentration of reactants can sometimes minimize this.

  • Minimization Strategies:

    • Reaction Temperature: Lowering the reaction temperature can often increase selectivity and reduce the rate of side reactions.

    • Catalyst Selection: For stereoselective syntheses, the choice of a suitable chiral catalyst is paramount.

    • Protecting Groups: If your starting material has other reactive functional groups, consider using protecting groups to prevent unwanted side reactions.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the final this compound product. What are the best approaches?

Answer: Purification can be challenging due to the polar nature of the dihydroxy acid.

  • Extraction:

    • After acidification of the reaction mixture (if a basic hydrolysis was performed), the product can be extracted into an organic solvent like ethyl acetate (B1210297) or diethyl ether. Multiple extractions are recommended.[1]

  • Chromatography:

    • Column Chromatography: Silica (B1680970) gel column chromatography can be effective. A polar eluent system, such as a mixture of ethyl acetate and hexane (B92381), with the potential addition of a small amount of acetic acid to prevent streaking, is often used.

    • Ion-Exchange Chromatography: For highly polar compounds, ion-exchange chromatography can be a powerful purification technique.

  • Crystallization:

    • If the product is a solid, recrystallization from a suitable solvent system can yield a highly pure product. Common solvent systems include ethyl acetate/hexane or water/ethanol mixtures. Seeding with a small crystal of the pure product can induce crystallization if it is sluggish.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common methods include:

  • Dihydroxylation of an unsaturated precursor: This typically involves the oxidation of a pentenoic acid derivative using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄).

  • Aldol-type condensation: This involves the reaction of a propanal derivative with a glyoxylate (B1226380) equivalent, followed by reduction.

  • From chiral precursors: Stereoselective synthesis can be achieved starting from a chiral pool material.

Q2: How can I control the stereochemistry during the synthesis?

A2: Achieving the desired stereochemistry (diastereoselectivity and enantioselectivity) is a significant challenge. Key strategies include:

  • Chiral Catalysts: The use of chiral ligands in catalytic dihydroxylation reactions (e.g., Sharpless asymmetric dihydroxylation) can provide high enantioselectivity.[2]

  • Substrate Control: The inherent stereochemistry of a chiral starting material can direct the stereochemical outcome of subsequent reactions.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereoselective formation of the desired product.

Q3: My product appears to be an oil, making crystallization difficult. What should I do?

A3: If your product is an oil, consider the following:

  • Purity Check: Ensure the product is sufficiently pure, as impurities can inhibit crystallization. Further purification by chromatography may be necessary.

  • Solvent System: Experiment with different solvent systems for crystallization. Sometimes, a mixture of a good solvent and a poor solvent can induce crystallization.

  • Seeding: If you have a small amount of pure solid product, use it to seed the supersaturated solution.

  • Derivative Formation: Consider converting the carboxylic acid to a solid derivative (e.g., an amide or a salt with a chiral amine) for easier purification by crystallization. The pure acid can then be regenerated.

Data Presentation

The choice of reaction conditions can significantly impact the yield and diastereoselectivity of the dihydroxylation of a pentenoic acid precursor. Below is a table summarizing typical outcomes for different dihydroxylation methods.

Dihydroxylation MethodOxidizing AgentCatalyst/LigandTypical Yield (%)Diastereomeric Ratio (syn:anti)
Standard DihydroxylationOsO₄ (stoichiometric)None75-85>95:5
Upjohn DihydroxylationOsO₄ (catalytic)NMO70-80>95:5
Sharpless Asymmetric DihydroxylationK₃[Fe(CN)₆]AD-mix-β80-95>98:2 (with high ee)
Permanganate OxidationKMnO₄ (cold, dilute)None40-60Variable, often lower selectivity

Note: Yields and diastereomeric ratios are illustrative and can vary based on the specific substrate and reaction conditions.

Experimental Protocols

Representative Protocol: Stereoselective Dihydroxylation of trans-2-Pentenoic Acid using AD-mix-β

This protocol is a general guideline for the asymmetric dihydroxylation to produce (2R,3S)-2,3-dihydroxypentanoic acid.

Workflow for Asymmetric Dihydroxylation

DihydroxylationWorkflow Start Start: trans-2-Pentenoic Acid Reaction Reaction with AD-mix-β in t-BuOH/H₂O at 0°C Start->Reaction Quench Quench with Na₂SO₃ Reaction->Quench Extraction Acidify and Extract with Ethyl Acetate Quench->Extraction Drying Dry Organic Layer (Na₂SO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Product Product: (2R,3S)-2,3-dihydroxypentanoic acid Purification->Product

Caption: Experimental workflow for asymmetric dihydroxylation.

Materials:

  • trans-2-Pentenoic acid

  • AD-mix-β

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Sodium sulfite (B76179) (Na₂SO₃)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of t-BuOH and H₂O (10 mL per 1 g of AD-mix-β). Cool the mixture to 0°C in an ice bath.

  • Addition of Starting Material: To the stirred mixture, add trans-2-pentenoic acid (1 mmol) at 0°C.

  • Reaction Monitoring: Stir the reaction vigorously at 0°C. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate with a drop of acetic acid as the eluent). The reaction is typically complete within 6-24 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g per 1 g of AD-mix-β) and stir for 1 hour at room temperature.

  • Extraction: Acidify the mixture to pH 2 with 1M HCl. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.

References

Technical Support Center: Synthesis of 2,3-Dihydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,3-dihydroxypentanoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The main synthetic routes to this compound include:

  • Hydroxylation of an unsaturated precursor: This typically involves the dihydroxylation of a C5 unsaturated carboxylic acid, such as 2-pentenoic acid, using an oxidizing agent. The Sharpless asymmetric dihydroxylation is a common method to achieve high stereoselectivity.[1][2]

  • Biological Synthesis: Certain microorganisms may produce this compound through fermentation processes involving fatty acid metabolism.[3] However, specific high-yield microbial strains for this compound are not yet widely established.

  • Chemical Modification: Synthesis can also start from precursors like 3-hydroxypentanoic acid, with subsequent introduction of the second hydroxyl group under controlled conditions.[3]

Q2: Which precursor is recommended for the dihydroxylation method?

A2: trans-2-Pentenoic acid is a suitable precursor for the synthesis of this compound via dihydroxylation. The trans isomer is generally more reactive in Sharpless asymmetric dihydroxylation compared to the cis isomer.[4]

Q3: What are AD-mix-α and AD-mix-β, and how do I choose between them?

A3: AD-mix-α and AD-mix-β are commercially available reagent mixtures for the Sharpless asymmetric dihydroxylation.[5] They contain the osmium catalyst, a co-oxidant (potassium ferricyanide), and a chiral ligand. The choice of mix determines the stereochemical outcome of the diol:

  • AD-mix-β typically yields the (2R,3S)-diol.

  • AD-mix-α typically yields the (2S,3R)-diol.

The selection depends on the desired enantiomer of this compound for your specific application.

Q4: How can I monitor the progress of the dihydroxylation reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (e.g., 2-pentenoic acid). The reaction is considered complete when the starting material spot is no longer visible.

Q5: What are the common methods for purifying the final product?

A5: After quenching the reaction, the crude product is typically extracted from the aqueous phase using an organic solvent like ethyl acetate (B1210297). Further purification can be achieved by recrystallization. For instance, after workup, the crude dihydroxystearic acid can be recrystallized from ethyl acetate to yield a pure product.[6]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive Catalyst: The osmium tetroxide may have been reduced and not effectively re-oxidized. 2. Poor Reagent Quality: The co-oxidant or other reagents may be of low quality. 3. Sub-optimal pH: The reaction is sensitive to pH and proceeds best under slightly basic conditions.1. Ensure fresh, high-quality osmium tetroxide and co-oxidant are used. 2. Use a buffered solution to maintain a stable, slightly basic pH. 3. Verify the integrity of all reagents before starting the reaction.
Low Yield of this compound 1. Over-oxidation: The diol product can be further oxidized to form byproducts if the reaction conditions are too harsh or the reaction time is too long.[7] 2. Side Reactions: The carboxylic acid group can participate in side reactions. 3. Inefficient Extraction: The diol product may have some water solubility, leading to incomplete extraction into the organic phase.1. Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed. 2. Consider protecting the carboxylic acid group as an ester before dihydroxylation, followed by hydrolysis. 3. Perform multiple extractions with a suitable organic solvent to maximize product recovery.
Low Enantiomeric Excess (ee) 1. Incorrect Ligand Choice: The chiral ligand may not be optimal for the substrate. 2. Secondary Catalytic Cycle: A non-enantioselective reaction pathway can compete with the desired chiral pathway.[8] 3. Racemization During Workup: The product may racemize under harsh acidic or basic conditions during purification.1. Ensure the correct AD-mix is used for the desired enantiomer. 2. Use a higher concentration of the chiral ligand to favor the primary catalytic cycle.[8] 3. Maintain neutral or mildly acidic/basic conditions during extraction and purification.
Formation of Impurities 1. Byproducts from the Co-oxidant: The co-oxidant can sometimes lead to the formation of byproducts. 2. Incomplete Quenching: Residual oxidizing agents can lead to further reactions during workup.1. Ensure the correct stoichiometry of the co-oxidant is used. 2. Use a sufficient amount of a quenching agent like sodium sulfite (B76179) and allow adequate time for it to react completely.

Quantitative Data

The yield and enantiomeric excess of the Sharpless asymmetric dihydroxylation are highly dependent on the substrate and reaction conditions. Below is a table with representative data for the dihydroxylation of various unsaturated compounds to provide an indication of expected outcomes.

Substrate Product Yield (%) Enantiomeric Excess (ee) (%)
α,β-Unsaturated KetoneDiol65Not specified
Substituted AlkeneVicinal Diol80>99 (diastereoselectivity)
α,β-Unsaturated EsterDiol80Not specified
Substituted AlkeneVicinal Diol8190:10 (enantioselective ratio)
trans-p-Menth-3-ene derivativeDiol76-9154.5 - 59.4

Note: The data presented are from various literature sources for analogous reactions and serve as a general guide.[6][9] Actual yields for this compound may vary.

Experimental Protocols

General Protocol for Sharpless Asymmetric Dihydroxylation of trans-2-Pentenoic Acid

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and desired scale.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix (1.4 g per mmol of olefin) in a 1:1 mixture of tert-butanol and water (5 mL each per mmol of olefin). Stir the mixture at room temperature until both phases are clear.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Reagents: To the cooled mixture, add methanesulfonamide (1 equivalent). Stir for a few minutes, then add trans-2-pentenoic acid (1 equivalent).

  • Reaction Monitoring: Stir the reaction vigorously at 0 °C. Monitor the progress by TLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g per mmol of olefin) and stir for at least one hour at room temperature.

  • Extraction: Add ethyl acetate to the reaction mixture. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Workup: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Workup & Purification prep1 Dissolve AD-mix in t-BuOH/H2O prep2 Cool to 0°C prep1->prep2 react1 Add Methanesulfonamide prep2->react1 react2 Add 2-Pentenoic Acid react1->react2 react3 Stir at 0°C & Monitor by TLC react2->react3 workup1 Quench with Na2SO3 react3->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash & Dry Organic Layer workup2->workup3 purify Recrystallize Product workup3->purify

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway start 2-Pentenoic Acid intermediate Osmate Ester Intermediate start->intermediate + Os(VIII) reagents OsO4, Chiral Ligand (from AD-mix) reagents->intermediate product This compound intermediate->product H2O hydrolysis Hydrolysis osvi Os(VI) product->osvi - cooxidant Co-oxidant (e.g., K3[Fe(CN)6]) osviii Os(VIII) cooxidant->osviii osvi->osviii Re-oxidation

Caption: Catalytic cycle of Sharpless asymmetric dihydroxylation.

References

Technical Support Center: Synthesis of 2,3-Dihydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dihydroxypentanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via the dihydroxylation of (E)-pent-2-enoic acid.

Issue 1: Low Yield of this compound

  • Question: My reaction has resulted in a significantly lower yield of this compound than expected. What are the potential causes and solutions?

  • Answer: Low yields can stem from several factors:

    • Incomplete Reaction: The reaction time may have been insufficient for the complete conversion of the starting material. Consider extending the reaction time or gently increasing the temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

    • Suboptimal Reagent Stoichiometry: An incorrect ratio of oxidant to the starting material can lead to incomplete conversion or the formation of side products. Ensure accurate measurement and stoichiometry of all reagents.

    • Poor Reagent Quality: Degradation of the oxidizing agent (e.g., potassium permanganate (B83412), osmium tetroxide) can reduce its effectiveness. Use fresh, high-quality reagents.

    • Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product. See the section on common side products for more details.

Issue 2: Presence of Unreacted Starting Material ((E)-pent-2-enoic acid)

  • Question: My final product analysis (e.g., NMR, GC-MS) shows a significant amount of the starting material, (E)-pent-2-enoic acid. How can I address this?

  • Answer: The presence of unreacted starting material indicates an incomplete reaction.

    • Reaction Conditions: Re-evaluate the reaction conditions. Ensure the temperature and reaction time are adequate. For catalytic dihydroxylation, ensure the catalyst has not been poisoned.

    • Mixing: In heterogeneous reactions, vigorous stirring is crucial to ensure proper mixing of reactants.

    • Purification: If the reaction cannot be driven to completion, an efficient purification method is necessary. Column chromatography or recrystallization can be employed to separate the more nonpolar starting material from the polar diol product.

Issue 3: Formation of an Unexpected Lactone

  • Question: I have identified a lactone as a significant side product. Why did this form and how can I prevent it?

  • Answer: Intramolecular cyclization of hydroxy acids can lead to the formation of lactones, particularly under acidic conditions or upon heating. The carboxyl group can react with one of the hydroxyl groups.

    • pH Control: Maintain a neutral or slightly basic pH during the reaction and work-up to minimize acid-catalyzed lactonization.[1]

    • Temperature Control: Avoid excessive heating during the reaction and purification steps.

    • Work-up Procedure: A rapid and cold work-up can help to quench the reaction and prevent side product formation.

Issue 4: Over-oxidation Products Detected

  • Question: My analysis indicates the presence of products with a higher oxidation state, such as α-keto acids or cleavage products. What causes this and how can it be avoided?

  • Answer: Strong oxidizing agents, if not carefully controlled, can lead to over-oxidation of the diol.[2][3]

    • Choice of Oxidant: Use milder dihydroxylation conditions. For instance, catalytic osmium tetroxide with a co-oxidant like N-methylmorpholine N-oxide (NMO) is generally less prone to over-oxidation than stoichiometric potassium permanganate.[2]

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C) to control the reactivity of the oxidant.

    • Reaction Time: Carefully monitor the reaction and quench it as soon as the starting material is consumed to prevent further oxidation of the product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common laboratory synthesis involves the dihydroxylation of an unsaturated precursor, typically (E)- or (Z)-pent-2-enoic acid. This can be achieved through several methods:

  • Syn-dihydroxylation: Using reagents like potassium permanganate (KMnO4) under cold, alkaline conditions, or osmium tetroxide (OsO4) with a co-oxidant.[2][3]

  • Anti-dihydroxylation: This is a two-step process involving epoxidation of the double bond followed by acid- or base-catalyzed ring-opening of the epoxide.[3]

Q2: What are the expected major side products in the synthesis of this compound?

A2: Depending on the reaction conditions, several side products can be formed:

  • Unreacted (E)-pent-2-enoic acid: Due to incomplete reaction.

  • Lactones: From intramolecular cyclization.

  • Oxidative cleavage products: If a strong oxidant is used under harsh conditions, the bond between the two hydroxyl groups can be cleaved, leading to the formation of propionaldehyde (B47417) and glyoxylic acid.

  • α-keto-β-hydroxy acid: Over-oxidation of one of the hydroxyl groups.

  • Positional isomers: If the starting material contains isomeric impurities (e.g., pent-3-enoic acid), corresponding dihydroxylated isomers will be formed.

Q3: How can I purify the final this compound product?

A3: this compound is a polar molecule. Common purification techniques include:

  • Column Chromatography: Using silica (B1680970) gel with a polar eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid, or dichloromethane (B109758)/methanol).

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be effective.

  • Acid-Base Extraction: The carboxylic acid functionality allows for separation from neutral impurities by extraction into a basic aqueous solution, followed by re-acidification and extraction into an organic solvent.

Q4: What are the key analytical techniques to characterize this compound and its impurities?

A4: A combination of spectroscopic and chromatographic methods is essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and identify byproducts.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (hydroxyl, carboxylic acid).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the product.

Quantitative Data Summary

The following table provides representative data for the synthesis of this compound via syn-dihydroxylation of (E)-pent-2-enoic acid. Actual results may vary depending on the specific experimental conditions.

ParameterKMnO₄ MethodOsO₄/NMO Method
Typical Yield 40-60%70-90%
Purity (crude) 50-70%80-95%
Major Side Product Oxidative cleavage productsUnreacted starting material
Typical Impurity Ratio 5-15%1-10%

Experimental Protocols

Key Experiment: Syn-dihydroxylation of (E)-pent-2-enoic acid using Potassium Permanganate

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (E)-pent-2-enoic acid in a mixture of tert-butanol and water (10:1 v/v). Cool the flask to 0 °C in an ice bath.

  • Addition of Oxidant: Slowly add a pre-cooled aqueous solution of potassium permanganate and sodium hydroxide to the stirred solution of the acid. The addition should be done dropwise to maintain the temperature below 5 °C. The reaction mixture will turn purple and then a brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the brown precipitate disappears and the solution becomes colorless.

  • Acidification: Acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction_Pathway start (E)-pent-2-enoic acid product This compound start->product KMnO4, NaOH, H2O, 0 °C side_product1 Oxidative Cleavage Products start->side_product1 Harsh Conditions (e.g., high temp) side_product2 Lactone product->side_product2 Acidic Conditions or Heat

Caption: Reaction pathway for the synthesis of this compound and potential side products.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup Reaction Setup (0 °C) addition Slow Addition of KMnO4 setup->addition monitoring TLC Monitoring addition->monitoring quench Quench with NaHSO3 monitoring->quench acidify Acidify with HCl quench->acidify extract Extract with CH2Cl2 acidify->extract dry Dry and Evaporate extract->dry chromatography Column Chromatography dry->chromatography

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Flow start Problem Encountered low_yield Low Yield start->low_yield unreacted_sm Unreacted Starting Material start->unreacted_sm side_products Unexpected Side Products start->side_products check_time_temp Increase Reaction Time/Temperature low_yield->check_time_temp check_reagents Check Reagent Stoichiometry/Quality low_yield->check_reagents unreacted_sm->check_time_temp improve_purification Improve Purification unreacted_sm->improve_purification control_conditions Control pH and Temperature side_products->control_conditions

Caption: Logical troubleshooting flow for common issues in this compound synthesis.

References

Technical Support Center: 2,3-Dihydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3-dihydroxypentanoic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in solution. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure the reliable use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in aqueous solution?

A1: The main stability concern for this compound in aqueous solution is its susceptibility to intramolecular cyclization, also known as lactonization.[1][2] Given the presence of a hydroxyl group at the C3 position (the gamma position relative to the carboxylic acid), the molecule can form a five-membered ring called a γ-lactone. This reaction is often catalyzed by acid or heat.[2]

Q2: How does pH impact the stability of this compound?

A2: The pH of the solution is a critical factor. Acidic conditions (pH < 7) can catalyze the intramolecular esterification (lactonization) of the hydroxy acid to form a lactone.[2] Conversely, in neutral to alkaline conditions (pH ≥ 7), while lactonization is less favored, other degradation pathways may be initiated. For similar phenolic compounds, degradation is often more rapid in neutral to alkaline conditions.[3][4] For optimal stability, it is recommended to prepare solutions fresh and consider a slightly acidic pH if lactonization is not a concern for your specific application, or a neutral pH if it is.

Q3: What role does temperature play in the stability of the compound?

A3: Elevated temperatures can significantly accelerate the degradation of this compound. Heat can promote both lactonization and other thermal decomposition pathways.[5][6] It is strongly recommended to store stock solutions at low temperatures (-20°C or -80°C) and to keep working solutions on ice during experiments whenever possible.[7]

Q4: Are there any known incompatibilities with common solvents or reagents?

Q5: How can I monitor the degradation of this compound?

A5: The most common and effective method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[8] A reversed-phase C18 column with an acidic aqueous mobile phase is typically effective for separating the parent compound from its potential degradation products, such as the corresponding lactone.[9][10]

Q6: What are the likely degradation products?

A6: The most probable degradation product is the corresponding γ-lactone formed through intramolecular cyclization. Other potential degradation products could arise from oxidation or thermal decomposition, which may lead to smaller carboxylic acids or other fragments.[11][12]

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

Issue 1: Rapid Loss of Compound in Stock Solution
  • Possible Cause 1: Improper Storage Temperature. The compound may be degrading due to being stored at too high a temperature (e.g., 4°C or room temperature).

    • Solution: Prepare fresh stock solutions and store them in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[7]

  • Possible Cause 2: pH of the Solvent. If the stock solution is prepared in a buffer, the pH may be promoting degradation.

    • Solution: For long-term storage, consider preparing the stock solution in a high-purity organic solvent like DMSO. If an aqueous buffer is necessary, conduct a small-scale stability study to determine the optimal pH range.

Issue 2: Inconsistent Results in Biological Assays
  • Possible Cause 1: Degradation in Assay Media. The compound may be unstable in the complex biological media at 37°C over the time course of the experiment.

    • Solution: Perform a time-course stability study of the compound in the assay media under the exact experimental conditions (temperature, CO2, etc.). Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to quantify the amount of remaining compound.[7]

  • Possible Cause 2: Precipitation of the Compound. The concentration of the compound in the final assay volume may exceed its solubility limit, leading to precipitation and an inaccurate effective concentration.

    • Solution: Visually inspect the assay wells for any precipitate. Determine the maximum soluble concentration of the compound in the assay media. If solubility is an issue, consider using a solubilizing agent, but always include a vehicle control to account for its effects.[13]

Issue 3: Unexpected Peaks in HPLC Analysis
  • Possible Cause 1: Compound Degradation. The appearance of new peaks, especially those with different retention times from the parent compound, is a strong indicator of degradation.

    • Solution: Characterize the new peaks using techniques like mass spectrometry (MS) to identify them as potential degradation products, such as the lactone. Adjust solution preparation and handling procedures to minimize degradation (e.g., prepare solutions fresh, use lower temperatures).[13]

  • Possible Cause 2: Contamination. The unexpected peaks could be from contaminated solvents, glassware, or other reagents.

    • Solution: Run a blank injection (containing only the solvent/mobile phase) to check for system contamination. Ensure all solvents are HPLC-grade and all glassware is thoroughly cleaned.

Data Presentation

While specific quantitative stability data for this compound is not extensively published, the following table provides a hypothetical framework for presenting stability data obtained from an HPLC-based study.

Table 1: Hypothetical Stability of this compound (1 mg/mL) in Aqueous Buffers at 37°C

Time (hours)% Remaining (pH 5.0 Acetate Buffer)% Remaining (pH 7.4 Phosphate Buffer)% Remaining (pH 8.5 Tris Buffer)
0100.0100.0100.0
298.595.291.3
694.188.782.5
1288.379.170.1
2478.265.455.9

Experimental Protocols

Protocol 1: Preparation of Stable Stock Solutions
  • Weigh the desired amount of this compound in a sterile microfuge tube.

  • Add high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: HPLC Method for Stability Analysis

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Instrumentation: HPLC with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.[8]

  • Detection Wavelength: 210 nm.[9][10]

  • Injection Volume: 10 µL.

Visualizations

Stability_Troubleshooting_Workflow start Inconsistent Experimental Results (e.g., low activity, poor reproducibility) check_solution Is the working solution clear and freshly prepared? start->check_solution prepare_fresh Prepare fresh working solutions from a new frozen aliquot. check_solution->prepare_fresh No check_solubility Assess compound solubility in assay media. check_solution->check_solubility Yes prepare_fresh->check_solution solubility_ok Solubility is adequate. check_solubility->solubility_ok adjust_conc Decrease final concentration or add a solubilizing agent. solubility_ok->adjust_conc No (Precipitate observed) run_stability Perform HPLC stability study in assay media at 37°C. solubility_ok->run_stability Yes adjust_conc->check_solubility stable Is the compound stable (>90% remaining) for the experiment duration? run_stability->stable proceed Proceed with experiment. Standardize protocol. stable->proceed Yes not_stable Compound is unstable. stable->not_stable No modify_exp Modify experimental design: - Shorten incubation time - Add compound at later time points - Consider a more stable analog not_stable->modify_exp

Caption: Troubleshooting workflow for inconsistent experimental results.

Lactonization_Pathway acid This compound lactone γ-Lactone (Degradation Product) acid->lactone Intramolecular Cyclization (Lactonization) - Catalyzed by Acid (H⁺) - Accelerated by Heat lactone->acid Hydrolysis - Catalyzed by Base (OH⁻)

Caption: Potential degradation pathway of this compound.

HPLC_Workflow start Prepare Samples for Stability Study (e.g., T=0, T=2h, T=6h, T=24h) inject Inject sample onto C18 HPLC Column start->inject separate Separate compounds using a gradient of Water/Acetonitrile (with 0.1% Formic Acid) inject->separate detect Detect compounds by UV absorbance at 210 nm separate->detect analyze Analyze Chromatogram: - Identify parent peak - Identify degradation peaks detect->analyze quantify Quantify peak areas to determine % of compound remaining analyze->quantify end Report Stability Data quantify->end

Caption: Experimental workflow for HPLC-based stability analysis.

References

Technical Support Center: Resolution of 2,3-Dihydroxypentanoic Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the resolution of 2,3-dihydroxypentanoic acid stereoisomers. This compound possesses two chiral centers, resulting in four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address challenges encountered during their separation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the stereoisomers of this compound?

A1: The main strategies for resolving the stereoisomers of this compound include chiral High-Performance Liquid Chromatography (HPLC), diastereomeric salt formation with a chiral resolving agent, and enzymatic resolution.[1][2][3] Chiral HPLC is a powerful analytical and preparative technique for direct separation.[3] Diastereomeric salt formation is a classical chemical method that relies on the differential solubility of diastereomeric salts for separation by crystallization.[1][4][5] Enzymatic resolution utilizes the stereoselectivity of enzymes to differentiate between enantiomers.[2]

Q2: How can I determine the absolute configuration of the separated stereoisomers?

A2: The absolute configuration of the separated stereoisomers can be determined using various analytical techniques. X-ray crystallography of a suitable crystalline derivative provides unambiguous assignment. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) using chiral solvating or derivatizing agents can also be employed. Comparison of experimental data, such as optical rotation, with literature values for known standards is another common method.

Q3: What are the common challenges in resolving dihydroxy acid stereoisomers?

A3: Common challenges include achieving baseline separation in chiral HPLC, finding a suitable resolving agent and solvent system for diastereomeric salt formation, and optimizing reaction conditions for high enantiomeric excess in enzymatic resolution.[6][7][8] Poor crystallization or "oiling out" can be an issue in diastereomeric salt formation.[6] In chiral HPLC, peak tailing and poor resolution are frequent hurdles.[7]

Troubleshooting Guides

Chiral HPLC Resolution
Symptom Possible Cause(s) Troubleshooting Steps
Poor to no separation of stereoisomers - Inappropriate chiral stationary phase (CSP). - Suboptimal mobile phase composition.- Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type). - Modify the mobile phase by varying the organic modifier, and adding acidic or basic additives (e.g., 0.1% TFA or DEA).[7]
Peak tailing - Secondary interactions with the stationary phase. - Column overload.- Add a competitor for active sites to the mobile phase (e.g., a small amount of a similar acid or base).[7] - Reduce the sample concentration.
Irreproducible retention times - Column degradation. - Changes in mobile phase composition or temperature.- Flush the column with a strong solvent.[9] - Ensure consistent mobile phase preparation and use a column thermostat.[7]
Ghost peaks - Contamination of the mobile phase or HPLC system. - Sample carryover from the autosampler.- Use fresh, high-purity solvents and filter the mobile phase.[7] - Optimize the needle wash procedure in the autosampler.[7]
Diastereomeric Salt Resolution
Symptom Possible Cause(s) Troubleshooting Steps
No crystallization of diastereomeric salts - High solubility of the salts in the chosen solvent. - Insufficient supersaturation.- Screen a variety of solvents with different polarities.[8] - Concentrate the solution by evaporating some of the solvent. - Add an anti-solvent to induce precipitation.[6] - Lower the crystallization temperature.[6]
"Oiling out" instead of crystallization - High level of supersaturation. - Crystallization temperature is too high.- Use a more dilute solution. - Employ a slower cooling rate.[6] - Ensure proper agitation.
Low yield of the desired diastereomeric salt - Suboptimal solubility of the target salt. - Premature isolation.- Optimize the solvent and temperature to further decrease the solubility of the target salt.[6] - Allow more time for crystallization to complete.
Low diastereomeric purity of the crystals - Co-precipitation of the other diastereomer.- Perform recrystallization of the obtained crystals. - Adjust the stoichiometry of the resolving agent; sometimes using 0.5 equivalents can be more effective.[6]
Enzymatic Resolution
Symptom Possible Cause(s) Troubleshooting Steps
Low or no enzymatic activity - Inappropriate enzyme. - Non-optimal pH or temperature. - Enzyme denaturation.- Screen a variety of lipases or esterases. - Optimize the reaction pH and temperature for the chosen enzyme. - Ensure the organic solvent used is compatible with the enzyme.
Low enantiomeric excess (ee) - Low enantioselectivity of the enzyme. - Reaction has proceeded too far (beyond 50% conversion for kinetic resolution).- Screen for a more selective enzyme. - Carefully monitor the reaction progress and stop it at approximately 50% conversion.
Difficult separation of product and unreacted starting material - Similar physical properties.- Use a different derivatization strategy to alter the properties of the product (e.g., transesterification with a different alcohol). - Employ chromatographic separation methods post-reaction.

Experimental Protocols

Chiral HPLC Method for Separation of this compound Stereoisomers

Objective: To separate the four stereoisomers of this compound.

Materials:

  • Chiral HPLC system with UV detector

  • Chiral stationary phase: Chiralpak AD-H column (or similar polysaccharide-based column)

  • Mobile Phase: Hexane/Isopropanol/Trifluoroacetic Acid (TFA)

  • Sample: A solution of the mixture of this compound stereoisomers in the mobile phase.

Protocol:

  • Prepare the mobile phase, for example, a mixture of Hexane/Isopropanol/TFA (90:10:0.1 v/v/v).

  • Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject the sample solution onto the column.

  • Monitor the elution of the stereoisomers using a UV detector at a suitable wavelength (e.g., 210 nm).

  • Record the retention times for each separated peak.

Expected Data:

Stereoisomer (Elution Order)Retention Time (min)
18.5
29.8
311.2
413.1

Note: The exact retention times and elution order will depend on the specific column and chromatographic conditions.

Resolution by Diastereomeric Salt Formation

Objective: To separate a pair of enantiomers of this compound using a chiral resolving agent.

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine)

  • Solvent for crystallization (e.g., ethanol, methanol, or a mixture)

  • Hydrochloric acid (1M)

  • Ethyl acetate

Protocol:

  • Dissolve the racemic this compound (1.0 eq) in a minimal amount of a hot crystallization solvent.

  • In a separate flask, dissolve the chiral resolving agent (0.5 - 1.0 eq) in the same hot solvent.

  • Slowly add the resolving agent solution to the acid solution with stirring.

  • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • To improve purity, recrystallize the collected salt from the same solvent.

  • Liberate the enantiomerically enriched acid by dissolving the purified salt in water and acidifying with 1M HCl to a pH of ~2.

  • Extract the aqueous solution with ethyl acetate, dry the organic layer, and evaporate the solvent to obtain the resolved this compound.

Enzymatic Resolution of this compound

Objective: To selectively acylate one enantiomer of this compound using a lipase (B570770).

Materials:

  • Racemic this compound (or its methyl ester)

  • Immobilized lipase (e.g., Candida antarctica lipase B, CALB)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., toluene, hexane)

Protocol:

  • To a solution of racemic this compound methyl ester in an organic solvent, add the immobilized lipase.

  • Add the acyl donor (e.g., vinyl acetate).

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC or GC until approximately 50% conversion is reached.

  • Stop the reaction by filtering off the enzyme.

  • Separate the acylated product from the unreacted starting material using column chromatography or distillation.

  • The separated ester can be hydrolyzed to the corresponding enantiomerically enriched acid.

Visualizations

Experimental_Workflow_Diastereomeric_Salt_Formation cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation racemic_acid Racemic this compound dissolve Dissolve in Hot Solvent racemic_acid->dissolve resolving_agent Chiral Resolving Agent resolving_agent->dissolve mix Mix Solutions dissolve->mix cool Cool Slowly mix->cool crystallize Crystallization of Less Soluble Salt cool->crystallize filter Filter crystallize->filter acidify Acidify with HCl filter->acidify extract Extract with Organic Solvent acidify->extract isolate Isolate Pure Enantiomer extract->isolate

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Troubleshooting_Chiral_HPLC cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Resolution in Chiral HPLC cause1 Inappropriate CSP start->cause1 cause2 Suboptimal Mobile Phase start->cause2 cause3 Column Overload start->cause3 solution1 Screen Different CSPs cause1->solution1 solution2 Optimize Mobile Phase (Solvents, Additives) cause2->solution2 solution3 Reduce Sample Concentration cause3->solution3

Caption: Troubleshooting logic for poor peak resolution in chiral HPLC.

References

Technical Support Center: HPLC Separation of Dihydroxypentanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) separation of dihydroxypentanoic acid isomers.

Troubleshooting Guides

This section addresses specific problems in a question-and-answer format, offering systematic approaches to identify and resolve them.

Issue 1: Poor Resolution or Co-elution of Isomers

Question: My dihydroxypentanoic acid isomer peaks are not separating, resulting in poor resolution (Rs < 1.5) or complete co-elution. What steps can I take to improve this?

Answer: Poor resolution is the most common challenge when separating structurally similar isomers.[1] A systematic approach is required to enhance the subtle differences in their physicochemical properties.

Initial Checks:

  • Column Health: An old or contaminated column can cause peak broadening and loss of resolution. Evaluate its performance by injecting a known standard.[2]

  • System Suitability: Ensure your HPLC system is functioning correctly by running a system suitability test.[2]

Optimization Strategies:

  • Optimize Mobile Phase Composition: The mobile phase is a powerful tool for altering selectivity (α).[3]

    • Organic Modifier: The choice and concentration of the organic solvent are critical. Acetonitrile, methanol, and tetrahydrofuran (B95107) can provide different selectivities.[4] If using reversed-phase HPLC, decreasing the percentage of the organic modifier will increase retention time and may improve separation.[3][5]

    • pH Control: Dihydroxypentanoic acids are organic acids. The pH of the mobile phase will affect their ionization state and, consequently, their retention.[5] Using a buffer is essential to maintain a stable pH.[6] For acidic compounds, a low pH (e.g., < 3.5) is often used to suppress ionization and increase retention on a reversed-phase column.[7]

    • Additives: For chiral separations, mobile phase additives can be crucial. For acidic compounds on certain chiral columns, adding a small amount of an acid like formic, acetic, or trifluoroacetic acid is common.[8]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column is the next logical step.[4]

    • For Diastereomers: Standard C18 columns are a good starting point.[9] However, other stationary phases like phenyl-hexyl or those with embedded polar groups (EPG) can offer different selectivities through alternative interaction mechanisms such as π-π interactions.[9][10]

    • For Enantiomers: These isomers require a chiral environment to be separated. This is achieved by using a Chiral Stationary Phase (CSP).[11] Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins.[8] The selection process is often empirical, and screening several different chiral columns may be necessary.[12]

  • Adjust Operating Parameters:

    • Temperature: Lowering the column temperature can sometimes increase selectivity and improve resolution, although it may also increase backpressure.[13] Conversely, increasing temperature can improve efficiency.[7] It is a parameter that should be systematically investigated.

    • Flow Rate: Reducing the flow rate can increase separation efficiency by allowing more time for interactions between the analytes and the stationary phase, though this will lengthen the run time.[2][13]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My isomer peaks are exhibiting significant tailing or fronting. What are the common causes and solutions?

Answer: Poor peak shape compromises the accuracy of integration and quantification.

For Peak Tailing:

  • Cause: Peak tailing for acidic compounds is often caused by secondary interactions with acidic silanol (B1196071) groups on the surface of silica-based columns.[6]

  • Solution:

    • Add an Acidic Modifier: Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase. This suppresses the ionization of the silanol groups, minimizing unwanted interactions.[1]

    • Increase Buffer Strength: Using an adequate buffer concentration (typically 10-25 mM) helps maintain a constant ionization state for the analyte and suppresses silanol activity.[6]

    • Use a Modern Column: Newer, high-purity silica (B1680970) columns with better end-capping are less prone to silanol interactions.

For Peak Fronting:

  • Cause: Peak fronting can be caused by sample solvent incompatibility or column overload.

  • Solution:

    • Match Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause distortion.[14]

    • Reduce Sample Load: Decrease the injection volume or the concentration of the sample to avoid overloading the column.[14]

Issue 3: Shifting or Unstable Retention Times

Question: The retention times for my isomers are drifting between injections or from one day to the next. How can I fix this?

Answer: Unstable retention times make peak identification unreliable and indicate a problem with the method's robustness or the HPLC system itself.[15]

  • Cause: Mobile Phase Issues

    • Improper Preparation: Small variations in mobile phase composition, especially the organic solvent ratio or pH, can cause significant shifts.[16]

    • Degassing: Insufficiently degassed mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations.[17]

    • Evaporation: The more volatile component of the mobile phase (usually the organic solvent) can evaporate over time, changing its composition.[16]

  • Solution:

    • Prepare fresh mobile phase daily using precise measurements.[14]

    • Always degas the mobile phase before use.[17]

    • Keep mobile phase reservoirs capped.

  • Cause: System Issues

    • Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.[2]

    • Pump Problems: Leaks or failing check valves in the pump can lead to an inconsistent flow rate.[2]

    • Column Equilibration: Insufficient column equilibration time before starting a sequence can cause retention time drift at the beginning of the run.

  • Solution:

    • Use a thermostatted column compartment to maintain a consistent temperature.[2]

    • Perform regular pump maintenance.[14]

    • Ensure the column is fully equilibrated with the mobile phase until a stable baseline is achieved.

Data Presentation: Troubleshooting Parameters

The following tables summarize the expected impact of changing key parameters on the separation of dihydroxypentanoic acid isomers.

Table 1: Effect of Mobile Phase Composition on Isomer Separation (Reversed-Phase)

Parameter ChangeExpected Effect on RetentionExpected Effect on Resolution (Rs)Common Rationale
Decrease % Organic Solvent IncreaseMay IncreaseIncreases interaction with the stationary phase, providing more opportunity for separation.[5]
Change Organic Solvent (e.g., ACN to MeOH) VariesMay Increase or DecreaseAlters selectivity (α) due to different solvent properties and interactions.[4]
Decrease Mobile Phase pH IncreaseMay IncreaseSuppresses ionization of the carboxylic acid group, increasing hydrophobicity and retention.[7]
Increase Buffer Concentration Minor ChangeMay Improve Peak ShapeMinimizes secondary silanol interactions, leading to sharper, more symmetrical peaks.[6]

Table 2: Effect of Operating Conditions on Isomer Separation

Parameter ChangeExpected Effect on Resolution (Rs)Potential DrawbackCommon Rationale
Decrease Flow Rate IncreaseLonger Run TimeImproves mass transfer, leading to higher column efficiency (N).[13]
Decrease Temperature May IncreaseHigher BackpressureCan enhance selectivity (α) for some isomer pairs.[13]
Use Column with Smaller Particles IncreaseHigher BackpressureSignificantly increases column efficiency (N).[4]
Increase Column Length IncreaseLonger Run Time, Higher BackpressureIncreases the number of theoretical plates (N).[5]

Experimental Protocols

Protocol 1: General Sample Preparation
  • Weighing: Accurately weigh a suitable amount of the dihydroxypentanoic acid isomer mixture.

  • Dissolution: Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions. For reversed-phase HPLC, this is often a mixture of water and the organic modifier used in the mobile phase. Use HPLC-grade solvents.

  • Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes.

  • Dilution: Dilute the stock solution to the desired final concentration for injection.

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove particulates that could clog the column.[17]

Protocol 2: Systematic Approach to Chiral Method Development

This protocol outlines a workflow for developing a separation method for enantiomers.

  • Column Selection: Select a set of 3-5 diverse chiral stationary phases (CSPs) for initial screening. Polysaccharide-based (e.g., Chiralcel® OD, Chiralpak® AD) and macrocyclic glycopeptide-based (e.g., Astec® CYCLOBOND) columns are common starting points.[8]

  • Mobile Phase Screening: For each column, perform scouting runs with different mobile phase systems.

    • Normal-Phase: Use mixtures of hexane/isopropanol or hexane/ethanol.[8]

    • Reversed-Phase: Use mixtures of buffered water/acetonitrile or buffered water/methanol.

    • Additives: For acidic analytes like dihydroxypentanoic acid, add a small percentage (e.g., 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to the mobile phase.[8]

  • Identify "Hits": Analyze the results from the screening runs. A "hit" is any column/mobile phase combination that shows at least partial separation of the enantiomers.

  • Optimization: Select the most promising condition(s) and optimize the separation by systematically adjusting:

    • The ratio of the mobile phase solvents.

    • The type and concentration of the acidic additive.

    • The column temperature.

    • The flow rate.

  • Validation: Once baseline separation (Rs ≥ 1.5) is achieved, validate the method for robustness, reproducibility, and other required parameters.

Visualizations

Troubleshooting Workflow for Poor Resolution

G start Poor Resolution (Rs < 1.5) or Co-elution check_mp Optimize Mobile Phase start->check_mp Start Here change_org Vary % Organic Modifier check_mp->change_org change_ph Adjust pH with Buffer check_mp->change_ph change_solvent Switch Organic Solvent (ACN vs. MeOH) check_mp->change_solvent check_column Change Stationary Phase change_org->check_column No Improvement resolved Resolution Achieved (Rs >= 1.5) change_org->resolved Success change_ph->check_column No Improvement change_ph->resolved Success change_solvent->check_column No Improvement change_solvent->resolved Success chiral_col Screen Different Chiral Columns (CSPs) check_column->chiral_col For Enantiomers achiral_col Try Different Achiral Selectivity (e.g., Phenyl) check_column->achiral_col For Diastereomers check_params Adjust Operating Parameters chiral_col->check_params No/Partial Separation chiral_col->resolved Success achiral_col->check_params No Improvement achiral_col->resolved Success change_temp Vary Temperature check_params->change_temp change_flow Lower Flow Rate check_params->change_flow change_temp->resolved Success change_flow->resolved Success

Caption: A logical workflow for troubleshooting poor isomer resolution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for separating dihydroxypentanoic acid isomers? A typical starting point is a reversed-phase method using a C18 column with a mobile phase of water and acetonitrile.[9] Since the analytes are acidic, the aqueous portion of the mobile phase should be acidified with 0.1% formic or acetic acid to ensure good peak shape.[1] A gradient elution from low to high organic content is recommended for initial scouting runs to determine the approximate elution conditions.[18]

Q2: Why is it so difficult to separate these isomers? Isomers have the same molecular formula and often very similar physicochemical properties (e.g., polarity, pKa). Enantiomers are particularly challenging as they have identical properties in a non-chiral environment and require a chiral stationary phase for separation.[12] Diastereomers can be separated on standard achiral columns, but their structural similarity often requires careful method optimization to achieve baseline resolution.

Q3: Do I need a special "chiral column" to separate my isomers? If your isomers are enantiomers (non-superimposable mirror images), then yes, you must use a chiral stationary phase (CSP) or a chiral mobile phase additive.[11] If your isomers are diastereomers (isomers that are not mirror images), they can be separated on standard (achiral) HPLC columns like a C18, although optimization is still required.[19]

Q4: My baseline is noisy or drifting. What could be the cause? A noisy or drifting baseline can be caused by several factors, including:

  • Air bubbles in the pump or detector.[14]

  • Contaminated or poorly mixed mobile phase.[14]

  • A failing detector lamp.

  • Leaks in the system.

  • Column bleed or contamination. Systematically check each of these potential sources to identify and resolve the issue. Running a blank injection (injecting only mobile phase) can help determine if the source is the system/mobile phase or carryover from the sample.[1]

Q5: How do I prevent buffer from precipitating in my HPLC system? Buffer precipitation is a common problem when mixing aqueous buffer solutions with high concentrations of organic solvent.[6] To prevent this, ensure your chosen buffer and its concentration are soluble in the highest percentage of organic solvent used in your method. Phosphate buffers are particularly prone to precipitation in high concentrations of acetonitrile.[20] If you suspect precipitation has occurred, flush the system and column (in the reverse direction, if permitted by the manufacturer) with 100% water to redissolve the salts.[6]

References

common impurities in commercial 2,3-dihydroxypentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling and quality assessment of commercial 2,3-dihydroxypentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in commercial-grade this compound?

A1: While the exact impurity profile can vary between manufacturers, you may encounter the following types of impurities:

  • Residual Starting Materials: Depending on the synthetic route, traces of the precursor, such as 2-pentenoic acid or 3-pentenoic acid, may be present.

  • Isomeric Impurities: The synthesis, particularly through dihydroxylation of an unsaturated precursor, can sometimes yield other dihydroxypentanoic acid isomers, such as 2,4-dihydroxypentanoic acid or 3,4-dihydroxypentanoic acid.

  • Byproducts from Synthesis: Incomplete reactions or side reactions can lead to the formation of related substances. For instance, if an ester precursor was used, you might find residual amounts of the corresponding ester of this compound.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, ethyl acetate, hexane) may be present in trace amounts.

  • Degradation Products: Although relatively stable, prolonged exposure to harsh conditions (e.g., high temperatures, strong oxidizing agents) could lead to the formation of oxidation products, such as the corresponding ketocarboxylic acid.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be employed to determine the purity of your sample. The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the main compound and any impurities.[1] A reversed-phase column with a suitable mobile phase (e.g., a gradient of water with a small amount of acid like formic or phosphoric acid, and acetonitrile) and UV detection is typically used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is particularly useful for identifying volatile impurities, such as residual solvents. The carboxylic acid may require derivatization to increase its volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information and help in identifying and quantifying impurities with different chemical structures.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can confirm the presence of the expected functional groups (hydroxyl, carboxylic acid) and may indicate the presence of impurities with distinct functional groups.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. For solid material, storage at 2-8°C in a tightly sealed container is recommended. If you have the compound in solution, it is best to prepare solutions fresh. For short-term storage, aqueous solutions should be kept at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unexpected peaks in HPLC chromatogram Presence of impurities (isomers, byproducts, degradation products).1. Run a blank (mobile phase) to rule out system contamination. 2. Inject a standard of this compound if available. 3. If standards for potential impurities are available, inject them to confirm their retention times. 4. Consider purification of your sample using the protocol provided below.
Low assay value for the main compound The sample may contain a significant amount of impurities or residual solvent.1. Perform a loss on drying (LOD) or thermogravimetric analysis (TGA) to determine the water/solvent content. 2. Use a quantitative method like qNMR or a validated HPLC method with a reference standard to accurately determine the purity.
Inconsistent experimental results Degradation of the compound in the experimental medium.1. Prepare fresh solutions for each experiment. 2. Check the stability of the compound in your specific assay buffer and conditions over the duration of the experiment. 3. Ensure the pH of your experimental medium is compatible with the stability of the compound.
Discoloration of the sample (e.g., yellowing) Potential degradation of the compound.1. Re-analyze the purity of the sample using HPLC. 2. If degradation is confirmed, consider purifying the material before use. 3. Review your storage conditions to ensure they are appropriate.

Quantitative Data Summary

The following table presents a hypothetical impurity profile for a commercial batch of this compound, as might be determined by HPLC analysis.

Compound Retention Time (min) Area % Specification
This compound5.298.5≥ 98.0%
2-Pentenoic Acid8.10.3≤ 0.5%
2,4-Dihydroxypentanoic Acid4.80.7≤ 1.0%
Unknown Impurity 16.50.3≤ 0.5%
Unknown Impurity 29.20.2≤ 0.5%

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the purity analysis of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: 50:50 Water:Acetonitrile

  • This compound sample

  • Reference standard (if available)

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

3. Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the sample diluent to achieve a concentration of 1 mg/mL.

  • Standard Preparation (if available): Prepare a standard solution of this compound at a similar concentration.

  • Analysis: Inject the sample and standard solutions into the HPLC system.

  • Data Analysis: Determine the area percent of the main peak and any impurity peaks in the sample chromatogram. If a reference standard is used, the purity of the sample can be calculated by comparing the peak area of the sample to that of the standard.

Visualizations

Logical Workflow for Impurity Troubleshooting

G Workflow for Investigating Impurities in this compound cluster_0 Initial Assessment cluster_1 Purity Evaluation cluster_2 Troubleshooting and Action cluster_3 Final Outcome start Receive Commercial This compound hplc_analysis Perform HPLC Purity Analysis start->hplc_analysis check_spec Purity Meets Specification? hplc_analysis->check_spec identify_impurities Identify Impurities (LC-MS, NMR) check_spec->identify_impurities No proceed Proceed with Experiment check_spec->proceed Yes purify_sample Purify Sample (e.g., Recrystallization, Chromatography) identify_impurities->purify_sample reanalyze Re-analyze Purified Sample purify_sample->reanalyze reanalyze->proceed

Caption: A logical workflow for the assessment and troubleshooting of impurities in commercial this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Pentanoic Acid Hydroxylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydroxylation of pentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the hydroxylation of pentanoic acid?

A1: The primary methods for pentanoic acid hydroxylation include enzymatic catalysis, particularly with cytochrome P450 monooxygenases, and transition-metal-catalyzed C-H activation.[1][2][3] Cytochrome P450 enzymes are known for their ability to hydroxylate fatty acids at various positions.[2] Palladium-catalyzed reactions have also been developed for the direct β-C(sp3)–H hydroxylation of aliphatic carboxylic acids.[4]

Q2: I am observing very low yields of my hydroxylated product. What are the potential causes?

A2: Low yields can stem from several factors.[5] Common issues include inactive catalysts, suboptimal reaction conditions (temperature, pH, solvent), poor quality of reagents, or product degradation during workup.[5][6] For enzymatic reactions, the enzyme's activity might be compromised. For metal-catalyzed reactions, the ligand and oxidant choice are critical.[4]

Q3: How can I control the regioselectivity of the hydroxylation on the pentanoic acid chain?

A3: Regioselectivity is a significant challenge. In enzymatic reactions with cytochrome P450, the regioselectivity is determined by the enzyme's active site and can often be tuned through protein engineering.[1][7] For palladium-catalyzed C-H activation, the position of hydroxylation is directed by the carboxylic acid group, typically favoring the β-position.[4] The choice of ligand can also influence the regioselectivity.

Q4: My catalyst seems to be deactivating quickly. What can I do to improve its stability?

A4: Catalyst deactivation can be caused by product inhibition, where the hydroxylated product binds strongly to the catalyst, or by the presence of impurities.[4] Ensuring high purity of reactants and solvents is crucial. In some cases, slow addition of a reagent or using a co-catalyst to facilitate catalyst turnover can be beneficial. For enzymatic reactions, maintaining the optimal pH and temperature is vital for enzyme stability.

Q5: What is the effect of pH on the hydroxylation reaction?

A5: The pH can significantly impact the reaction rate and selectivity. For enzymatic reactions, each cytochrome P450 has an optimal pH range for activity. For other chemical methods, pH can influence the reactivity of the substrate and the catalyst. For instance, in hydroxyl radical-mediated oxidations, the apparent rate constants for hydroxylation of aromatic acids are pH-dependent.[8][9] The optimal pH for the degradation of some aromatic acids was found to be between 5.5 and 7.5.[8][9]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low to no conversion of pentanoic acid Inactive enzyme or catalyst.- Enzymatic: Use a fresh batch of enzyme and ensure proper storage conditions. Verify the activity of the enzyme with a standard substrate.- Chemical: Use a fresh catalyst and ensure it has been handled under appropriate conditions (e.g., inert atmosphere if air-sensitive).
Suboptimal reaction temperature.- Optimize the temperature. Enzymatic reactions have a narrow optimal temperature range.[10] For chemical catalysis, increasing the temperature may improve conversion, but be aware of potential side reactions or catalyst decomposition.[11][12]
Incorrect pH of the reaction medium.- Adjust the pH to the optimal range for your specific catalytic system. The optimal pH can vary significantly between different catalysts.[8][9]
Poor regioselectivity (mixture of α, β, γ, δ-hydroxypentanoic acids) Inherent nature of the catalytic system.- Enzymatic: Screen different cytochrome P450 isozymes or engineer the existing enzyme to favor the desired position.- Chemical: Modify the ligand used in the metal-catalyzed reaction. Different ligands can steer the reaction to different positions.
Product degradation during workup Harsh workup conditions (e.g., strong acid or base, high temperature).- Use milder quenching and extraction procedures. For example, use a buffered aqueous solution for quenching.[5]- Avoid high temperatures during solvent removal.
Reaction stalls before completion Catalyst deactivation or product inhibition.- Add a fresh portion of the catalyst to the reaction mixture.- If product inhibition is suspected, consider using a continuous flow setup where the product is removed as it is formed.[4]

Experimental Protocols

Generalized Protocol for Palladium-Catalyzed β-Hydroxylation of Pentanoic Acid

This protocol is a generalized procedure based on methods for the hydroxylation of aliphatic carboxylic acids.[4]

Materials:

  • Pentanoic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Pyridone-derived ligand (L1)

  • tert-Butyl hydroperoxide (TBHP, solution in decane)

  • Anhydrous solvent (e.g., acetonitrile)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware (flame-dried)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add pentanoic acid (1.0 equiv.), Pd(OAc)₂ (0.05 equiv.), and the pyridone-derived ligand (0.1 equiv.).

  • Add the anhydrous solvent via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add TBHP (2.0 equiv.) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Pentanoic Acid, Catalyst, and Ligand B Add Anhydrous Solvent A->B C Add Oxidant B->C D Heat and Stir C->D E Monitor Progress (TLC/GC-MS) D->E F Quench Reaction E->F G Extract Product F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I J J I->J Characterize Product (NMR, MS)

Caption: General experimental workflow for pentanoic acid hydroxylation.

p450_cycle P450_Fe3 P450 (Fe³⁺) Substrate_P450_Fe3 Substrate-P450 (Fe³⁺) P450_Fe3->Substrate_P450_Fe3 Substrate (R-H) binding Substrate_P450_Fe2 Substrate-P450 (Fe²⁺) Substrate_P450_Fe3->Substrate_P450_Fe2 e⁻ Substrate_P450_Fe2_O2 Substrate-P450 (Fe²⁺)-O₂ Substrate_P450_Fe2->Substrate_P450_Fe2_O2 O₂ Substrate_P450_Fe3_O2_2 Substrate-P450 (Fe³⁺)-O₂²⁻ Substrate_P450_Fe2_O2->Substrate_P450_Fe3_O2_2 e⁻, 2H⁺ Compound_I Compound I [P450 (Fe⁴⁺=O)] Substrate_P450_Fe3_O2_2->Compound_I -H₂O Radical_Intermediate Radical Intermediate Compound_I->Radical_Intermediate H abstraction Product_P450_Fe3 Product-P450 (Fe³⁺) Radical_Intermediate->Product_P450_Fe3 Oxygen rebound Product_P450_Fe3->P450_Fe3 Product (R-OH) release

Caption: Catalytic cycle of Cytochrome P450 hydroxylation.

References

Technical Support Center: Stability and Storage of 2,3-Dihydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2,3-dihydroxypentanoic acid to prevent its degradation. By following these recommendations, users can ensure the integrity and reliability of their experimental results.

Troubleshooting Guide

This guide addresses common issues that may arise during the storage and use of this compound, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Solution(s)
Change in physical appearance (e.g., color change to yellow or brown, clumping of solid) 1. Oxidation: Exposure to air and/or light can lead to the oxidation of the hydroxyl groups. 2. Hygroscopicity: The compound may have absorbed moisture from the atmosphere.1. Store the compound under an inert atmosphere (e.g., argon or nitrogen). Protect from light by using amber vials or storing in a dark place. 2. Store in a desiccator over a suitable drying agent. Ensure the container is tightly sealed.
Decrease in pH of a neutral solution over time Hydrolysis of potential oligomers/polymers: If the compound has undergone self-esterification, the resulting esters can hydrolyze back to the acid, lowering the pH.Prepare solutions fresh whenever possible. If storage of a solution is necessary, store at low temperatures (2-8°C or -20°C) and for a limited duration.
Appearance of new peaks in HPLC analysis Degradation: The compound has started to degrade into other products due to factors like temperature, pH extremes, light, or oxidation.Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container. Perform a forced degradation study to identify potential degradants.
Inconsistent experimental results Degraded starting material: Using a degraded stock of this compound will lead to unreliable and irreproducible results.Always use a fresh, properly stored batch of the compound for critical experiments. Qualify the purity of the material by a suitable analytical method (e.g., HPLC) before use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: Solid this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is 2-8°C.[1] It should be kept in a tightly sealed, inert container (e.g., glass or HDPE) to protect it from moisture and air.[2] For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator.

Q2: How should I store solutions of this compound?

A2: Due to the potential for degradation in solution, it is highly recommended to prepare solutions of this compound fresh for each experiment. If short-term storage is unavoidable, solutions should be stored at 2-8°C for no longer than 24 hours. For longer-term storage, aliquots can be flash-frozen and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for this compound are likely to be:

  • Oxidation: The two hydroxyl groups are susceptible to oxidation, which can be accelerated by exposure to air, light, and metal ions.[3]

  • Self-esterification (Dimerization/Polymerization): As a hydroxy acid, it can undergo intermolecular esterification to form dimers, oligomers, or polyesters, especially at elevated temperatures or under acidic conditions.[1]

  • Dehydration: Under certain conditions, elimination of water from the diol structure can occur.[4]

Q4: How can I detect degradation of this compound?

A4: The most reliable method for detecting degradation is through a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][5][6] A stability-indicating method is one that can separate the intact this compound from its degradation products, allowing for accurate quantification of the parent compound. Visual inspection for color changes and pH measurement of solutions can also be preliminary indicators of degradation.

Q5: Is this compound sensitive to light?

Quantitative Data Summary

Due to the limited availability of specific stability data for this compound, the following table presents illustrative data based on the principles of forced degradation studies and the known behavior of similar hydroxy acids. These values should be considered as a general guide and may not represent the actual degradation rates. It is strongly recommended to perform in-house stability studies for critical applications.

Table 1: Illustrative Degradation of this compound under Forced Degradation Conditions

Stress Condition Parameter Condition Duration Illustrative % Degradation
Acid Hydrolysis 0.1 M HCl60°C24 hours5 - 10%
Base Hydrolysis 0.1 M NaOHRoom Temp.8 hours10 - 15%
Oxidation 3% H₂O₂Room Temp.24 hours15 - 20%
Thermal Solid State80°C48 hours< 5%
Photolytic SolutionICH Q1B1.2 million lux hours5 - 10%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[7][8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method (see Protocol 2).

  • Use a photodiode array (PDA) detector to check for peak purity and to identify the UV spectra of the parent compound and any degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to analyze this compound and its potential degradation products.[3][6]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 20 mM potassium phosphate (B84403) buffer, pH adjusted to 2.7 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Method Validation: The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes demonstrating specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathways 2,3-Dihydroxypentanoic_Acid 2,3-Dihydroxypentanoic_Acid Oxidation_Products Oxidation_Products 2,3-Dihydroxypentanoic_Acid->Oxidation_Products Air, Light, Metal Ions Self-esterification_Products Self-esterification_Products 2,3-Dihydroxypentanoic_Acid->Self-esterification_Products Heat, Acid Dehydration_Products Dehydration_Products 2,3-Dihydroxypentanoic_Acid->Dehydration_Products Harsh Conditions

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_stress Forced Degradation Acid_Heat Acidic Hydrolysis Stressed_Samples Stressed Samples Acid_Heat->Stressed_Samples Base_RT Basic Hydrolysis Base_RT->Stressed_Samples Oxidation Oxidation (H2O2) Oxidation->Stressed_Samples Heat Thermal Stress Heat->Stressed_Samples Light Photolytic Stress Light->Stressed_Samples Stock_Solution This compound Stock Solution Stock_Solution->Acid_Heat Stock_Solution->Base_RT Stock_Solution->Oxidation Stock_Solution->Heat Stock_Solution->Light HPLC_Analysis Stability-Indicating HPLC Analysis Stressed_Samples->HPLC_Analysis Data_Evaluation Data Evaluation: - Identify Degradants - Determine Degradation Pathway - Validate Method HPLC_Analysis->Data_Evaluation

Caption: Workflow for a forced degradation study.

troubleshooting_logic Problem Inconsistent Results or Visible Degradation Check_Storage Review Storage Conditions (Temp, Light, Moisture) Problem->Check_Storage Check_Purity Analyze Purity by HPLC Problem->Check_Purity Storage_OK Storage Conditions Correct? Check_Storage->Storage_OK Purity_OK Purity > 95%? Check_Purity->Purity_OK Storage_OK->Purity_OK Yes Correct_Storage Action: Correct Storage (e.g., Refrigerate, Desiccate) Storage_OK->Correct_Storage No New_Batch Action: Use a New Batch of Compound Purity_OK->New_Batch No Re-evaluate_Protocol Re-evaluate Experimental Protocol Purity_OK->Re-evaluate_Protocol Yes

Caption: Troubleshooting logic for degradation issues.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2,3-Dihydroxypentanoic Acid: HPLC-UV vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantification of 2,3-dihydroxypentanoic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a dihydroxy derivative of pentanoic acid and is classified as a short-chain hydroxy fatty acid.[1] Accurate and precise quantification of such compounds is crucial in various research and development settings, including metabolic studies and drug development.

This document outlines the validation of a developed HPLC-UV method and compares its performance against a GC-MS method, a technique also frequently employed for the analysis of short-chain fatty acids.[2][3][4] The comparison is based on key validation parameters as per the International Council for Harmonisation (ICH) guidelines, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Experimental Workflow for Method Validation

The overall workflow for the validation of either analytical method follows a structured approach to ensure the reliability and suitability of the method for its intended purpose.

Method Validation Workflow start Start: Define Analytical Method and Requirements linearity Linearity & Range (5 concentration levels) start->linearity accuracy Accuracy (Spiked Samples at 3 Levels) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision specificity Specificity (Placebo & Forced Degradation) precision->specificity lod_loq LOD & LOQ (Signal-to-Noise Ratio) specificity->lod_loq robustness Robustness (Varying Method Parameters) lod_loq->robustness documentation Documentation & Final Validation Report robustness->documentation Analysis_Workflow cluster_hplc HPLC-UV Workflow cluster_gcms GC-MS Workflow hplc_sample Sample hplc_dilute Dilution with Mobile Phase hplc_sample->hplc_dilute hplc_filter Filtration (0.45 µm) hplc_dilute->hplc_filter hplc_inject HPLC-UV Analysis hplc_filter->hplc_inject gcms_sample Sample gcms_dry Evaporation to Dryness gcms_sample->gcms_dry gcms_derivatize Derivatization (e.g., BSTFA) gcms_dry->gcms_derivatize gcms_inject GC-MS Analysis gcms_derivatize->gcms_inject

References

A Comparative Guide to the Biological Activity of 2,3-Dihydroxypentanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxypentanoic acid, a dihydroxy derivative of pentanoic acid, is a short-chain fatty acid with potential applications in biochemical research and the pharmaceutical industry.[1] Its structure, featuring two hydroxyl groups on a five-carbon chain, allows for various stereoisomers. While the biological activities of many chiral compounds are highly dependent on their specific stereochemistry, there is a notable gap in the scientific literature directly comparing the biological effects of the different isomers of this compound.[2]

This guide aims to provide a framework for the comparative analysis of these isomers. Given the limited direct experimental data, we will present a hypothetical comparison based on known biological activities of similar compounds and outline detailed experimental protocols for future research. This document is intended to serve as a valuable resource for researchers initiating studies into the therapeutic potential of this compound isomers.

The Critical Role of Stereochemistry

The spatial arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. Different stereoisomers of a compound can exhibit widely varying interactions with chiral biological macromolecules such as enzymes and receptors. This can lead to differences in efficacy, potency, and even the nature of the biological response. For instance, studies on other chiral molecules have demonstrated that only specific isomers may exhibit significant therapeutic activity, while others may be inactive or even produce undesirable side effects.[2] Therefore, a thorough investigation into the biological activities of each this compound isomer is crucial for any potential therapeutic development.

Hypothetical Comparative Biological Activity Data

To illustrate a potential research direction, this section presents a hypothetical summary of quantitative data for the biological activities of the four stereoisomers of this compound: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The selection of these activities is based on the general understanding that short-chain hydroxy fatty acids can influence metabolic pathways and inflammatory responses.

Table 1: Hypothetical Comparative Biological Activity of this compound Isomers

IsomerTarget Enzyme/PathwayAssay TypeIC50 / EC50 (µM)
(2R,3R)-2,3-dihydroxypentanoic acidCyclooxygenase-2 (COX-2)Enzyme Inhibition Assay15.2
(2S,3S)-2,3-dihydroxypentanoic acidCyclooxygenase-2 (COX-2)Enzyme Inhibition Assay> 100
(2R,3S)-2,3-dihydroxypentanoic acidCyclooxygenase-2 (COX-2)Enzyme Inhibition Assay45.8
(2S,3R)-2,3-dihydroxypentanoic acidCyclooxygenase-2 (COX-2)Enzyme Inhibition Assay5.1
(2R,3R)-2,3-dihydroxypentanoic acid5-Lipoxygenase (5-LOX)Enzyme Inhibition Assay22.7
(2S,3S)-2,3-dihydroxypentanoic acid5-Lipoxygenase (5-LOX)Enzyme Inhibition Assay> 100
(2R,3S)-2,3-dihydroxypentanoic acid5-Lipoxygenase (5-LOX)Enzyme Inhibition Assay68.3
(2S,3R)-2,3-dihydroxypentanoic acid5-Lipoxygenase (5-LOX)Enzyme Inhibition Assay8.9
(2R,3R)-2,3-dihydroxypentanoic acidPeroxisome Proliferator-Activated Receptor Gamma (PPAR-γ)Agonist Activity Assay35.4
(2S,3S)-2,3-dihydroxypentanoic acidPeroxisome Proliferator-Activated Receptor Gamma (PPAR-γ)Agonist Activity Assay> 100
(2R,3S)-2,3-dihydroxypentanoic acidPeroxisome Proliferator-Activated Receptor Gamma (PPAR-γ)Agonist Activity Assay82.1
(2S,3R)-2,3-dihydroxypentanoic acidPeroxisome Proliferator-Activated Receptor Gamma (PPAR-γ)Agonist Activity Assay12.5

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the hypothetical data table. These protocols are based on standard laboratory practices for evaluating the biological activity of organic acids.

Cyclooxygenase-2 (COX-2) Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound isomers against the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • This compound isomers (test compounds)

  • Celecoxib (positive control)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • EIA detection reagents (e.g., Prostaglandin E2 EIA Kit)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of each this compound isomer and the positive control (Celecoxib) in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, add the assay buffer, COX-2 enzyme, and varying concentrations of the test compounds or control.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by adding a stopping reagent (e.g., 1 M HCl).

  • Measure the amount of Prostaglandin E2 (PGE2) produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX-2 inhibition for each compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

5-Lipoxygenase (5-LOX) Enzyme Inhibition Assay

Objective: To assess the in vitro inhibitory effect of this compound isomers on the 5-LOX enzyme.

Materials:

  • Human recombinant 5-LOX enzyme

  • Linoleic acid (substrate)

  • This compound isomers (test compounds)

  • Zileuton (positive control)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of the test compounds and the positive control (Zileuton) in an appropriate solvent.

  • In a cuvette, mix the assay buffer, 5-LOX enzyme, and different concentrations of the test compounds or control.

  • Pre-incubate the mixture at room temperature for 10 minutes.

  • Initiate the reaction by adding the substrate, linoleic acid.

  • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product, for a set period (e.g., 5 minutes).

  • Calculate the rate of the enzymatic reaction for each concentration.

  • Determine the percentage of 5-LOX inhibition.

  • Calculate the IC50 value from the dose-response curve.

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Agonist Activity Assay

Objective: To evaluate the ability of this compound isomers to activate the PPAR-γ receptor.

Materials:

  • Cell line stably expressing a PPAR-γ reporter gene system (e.g., HEK293 cells with a GAL4-PPAR-γ LBD fusion protein and a luciferase reporter gene)

  • This compound isomers (test compounds)

  • Rosiglitazone (positive control)

  • Cell culture medium and reagents

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the PPAR-γ reporter cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the this compound isomers or the positive control (Rosiglitazone).

  • Incubate the cells for 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a viability dye).

  • Calculate the fold activation of PPAR-γ relative to the vehicle control.

  • Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) from the dose-response curve.

Visualizations

Signaling Pathway

Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Isomer_2S3R (2S,3R)-2,3-dihydroxypentanoic acid Isomer_2S3R->COX2 Inhibition Isomer_2S3R->LOX5 Inhibition

Caption: Hypothetical inhibition of inflammatory pathways by the (2S,3R) isomer.

Experimental Workflow

Experimental_Workflow start Start: Isomer Synthesis & Purification assay_prep Prepare Stock Solutions (Isomers & Controls) start->assay_prep cox2_assay COX-2 Inhibition Assay assay_prep->cox2_assay lox5_assay 5-LOX Inhibition Assay assay_prep->lox5_assay ppar_assay PPAR-γ Agonist Assay assay_prep->ppar_assay data_analysis Data Analysis: IC50 / EC50 Determination cox2_assay->data_analysis lox5_assay->data_analysis ppar_assay->data_analysis comparison Comparative Analysis of Isomer Activity data_analysis->comparison

Caption: General workflow for comparing the biological activity of isomers.

Conclusion

While direct comparative data on the biological activities of this compound isomers is currently lacking in the scientific literature, the principles of stereochemistry strongly suggest that significant differences in their biological effects are likely to exist. This guide provides a foundational framework for researchers to begin exploring these differences. The hypothetical data and detailed experimental protocols presented herein offer a clear path forward for investigating the potential of these compounds as modulators of key biological pathways, such as those involved in inflammation and metabolism. Further research in this area is warranted and could uncover novel therapeutic agents with specific and potent biological activities.

References

A Tale of Two Molecules: 2,3-Dihydroxypentanoic Acid vs. 2-Hydroxyvaleric Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate landscape of metabolic pathways and cellular signaling, small molecules can have profound effects. This guide provides a comparative overview of two such molecules: 2,3-dihydroxypentanoic acid and 2-hydroxyvaleric acid. While structurally similar, the extent of scientific knowledge regarding their roles in biological systems differs significantly. This guide will objectively present the available data, highlight the known functions of 2-hydroxyvaleric acid as a metabolic indicator, and explore the potential, yet largely uninvestigated, role of this compound.

At a Glance: Comparative Summary

The following table summarizes the key known properties of this compound and 2-hydroxyvaleric acid. It underscores the current knowledge gap between these two structurally related compounds.

FeatureThis compound2-Hydroxyvaleric Acid
Chemical Formula C₅H₁₀O₄C₅H₁₀O₃
Structure Pentanoic acid with hydroxyl groups at positions 2 and 3Pentanoic acid with a hydroxyl group at position 2
Natural Source Identified in extracts from purple carrots.[1]Metabolite of the amino acid leucine (B10760876) in humans and other mammals.[2]
Known Biological Roles Largely uncharacterized; potential role in metabolic pathways and cellular signaling due to its dual hydroxyl groups. Used as a biochemical probe in research.[1]Metabolite in fatty acid and branched-chain amino acid metabolism; potential nutrient, energy source, and membrane stabilizer.[3]
Associated Conditions None clearly established.Elevated levels are associated with metabolic disorders such as lactic acidosis, Succinic Acidemia, Propionyl-CoA carboxylase deficiency, and Maple Syrup Urine Disease (MSUD).[4]
Metabolic Pathway Not elucidated.A downstream product of leucine catabolism.

In-Depth Analysis: 2-Hydroxyvaleric Acid

2-Hydroxyvaleric acid, also known as 2-hydroxypentanoic acid, is an organic acid that has been identified in human biofluids.[4] Its presence and concentration are of diagnostic interest as they can indicate underlying metabolic stress or inborn errors of metabolism.

Metabolic Pathway of 2-Hydroxyvaleric Acid

2-Hydroxyvaleric acid is a metabolite derived from the catabolism of the essential branched-chain amino acid, leucine. The metabolic pathway is initiated by the transamination of leucine to α-ketoisocaproate (KIC). KIC is then further metabolized, and through a series of enzymatic reactions, 2-hydroxyvaleric acid is formed.

Leucine_Metabolism Leucine Leucine aKIC α-Ketoisocaproate Leucine->aKIC Branched-chain aminotransferase (BCAT) HICA 2-Hydroxyisocaproic Acid aKIC->HICA α-ketoisocaproate oxygenase HVA 2-Hydroxyvaleric Acid HICA->HVA Further metabolism

Caption: Metabolic pathway of leucine to 2-hydroxyvaleric acid.

Biological Significance and Clinical Relevance

Elevated levels of 2-hydroxyvaleric acid in urine are a key indicator of several metabolic disorders.[4] These include:

  • Maple Syrup Urine Disease (MSUD): A rare genetic disorder where the body cannot process certain amino acids properly, leading to a buildup of branched-chain amino acids and their metabolites, including 2-hydroxyvaleric acid.[2]

  • Lactic Acidosis: A condition characterized by the buildup of lactate (B86563) in the body, which can be associated with various diseases. The presence of 2-hydroxyvaleric acid has been noted in patients with lactic acidosis.[4]

  • Propionyl-CoA Carboxylase Deficiency: An inherited disorder that impairs the breakdown of certain proteins and fats.[4]

Beyond its role as a biomarker of disease, 2-hydroxyvaleric acid is involved in normal fatty acid metabolism and may serve as an energy source.[3]

The Enigma of this compound

In stark contrast to 2-hydroxyvaleric acid, there is a significant lack of published research on the biological roles and metabolic fate of this compound. Its identification in purple carrots suggests a potential role in plant physiology.[1]

Potential Biological Functions: A Structural Perspective

The presence of two hydroxyl groups in this compound, as opposed to the single hydroxyl group in 2-hydroxyvaleric acid, suggests it may have distinct chemical and biological properties. The additional hydroxyl group could lead to:

  • Increased Polarity: Affecting its solubility and transport across biological membranes.

  • Enhanced Interactions: The two hydroxyl groups provide more opportunities for hydrogen bonding, which could lead to stronger or more specific interactions with enzymes, receptors, and other biological macromolecules.[1]

  • Different Metabolic Pathways: The dihydroxy structure may be recognized by a different set of enzymes, leading to a unique metabolic fate.

Structural_Comparison cluster_0 2-Hydroxyvaleric Acid cluster_1 This compound (Hypothetical) HVA Single Hydroxyl Group (Monohydroxy) Interaction1 Enzyme/Receptor HVA->Interaction1 Hydrogen Bonding DHVA Two Hydroxyl Groups (Dihydroxy) Interaction2 Enzyme/Receptor DHVA->Interaction2 Potentially Stronger/ More Specific Hydrogen Bonding

Caption: Conceptual diagram of potential interaction differences.

Due to its unique structure, this compound is utilized in biochemical research as a probe to investigate metabolic pathways and enzyme interactions.[1] However, its endogenous roles, if any, in mammalian systems remain to be discovered.

Experimental Methodologies

The quantification of short-chain hydroxy acids like 2-hydroxyvaleric acid in biological fluids is crucial for the diagnosis of metabolic disorders. The primary method for this is mass spectrometry coupled with a separation technique.

Protocol: Quantification of 2-Hydroxyvaleric Acid in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a generalized procedure based on methods for analyzing urinary organic acids.

1. Sample Preparation:

  • A known volume of urine is collected.
  • An internal standard (a structurally similar molecule that is not naturally present in the sample) is added to the urine to account for any loss during sample processing.
  • The organic acids are extracted from the urine sample, often using a liquid-liquid extraction method.

2. Derivatization:

  • The extracted organic acids are chemically modified (derivatized) to make them more volatile, which is necessary for GC analysis. This is often done by converting the hydroxyl and carboxyl groups to silyl (B83357) ethers and esters.

3. GC-MS Analysis:

  • The derivatized sample is injected into a gas chromatograph. The different compounds in the sample are separated based on their boiling points and interactions with the GC column.
  • As each compound exits the GC column, it enters the mass spectrometer. The mass spectrometer ionizes the compounds and separates the ions based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.

4. Quantification:

  • The amount of 2-hydroxyvaleric acid in the sample is determined by comparing the peak area of its characteristic ions in the mass spectrum to the peak area of the internal standard. A calibration curve created with known concentrations of 2-hydroxyvaleric acid is used to calculate the final concentration in the urine sample.

Conclusion and Future Directions

The comparison of this compound and 2-hydroxyvaleric acid reveals a significant disparity in our current understanding of their roles in biological systems. 2-Hydroxyvaleric acid is a well-established metabolite and a valuable biomarker for several inherited metabolic diseases. In contrast, this compound remains a molecule of interest primarily due to its structure, with its biological functions and metabolic pathways yet to be elucidated.

Future research should focus on:

  • Investigating the biological activities of this compound: Studies are needed to determine if it has any therapeutic, toxic, or signaling roles in mammalian systems.

  • Elucidating the metabolic pathway of this compound: Identifying the enzymes that synthesize and degrade this molecule will be crucial to understanding its biological relevance.

  • Direct comparative studies: Once more is known about this compound, direct experimental comparisons with 2-hydroxyvaleric acid will be essential to understand the functional consequences of the additional hydroxyl group.

For researchers and drug development professionals, 2-hydroxyvaleric acid represents a known quantity with diagnostic applications. This compound, on the other hand, represents an open field for discovery, with the potential for novel biological activities stemming from its unique dihydroxy structure.

References

A Comparative Guide to the Metabolic Roles of 2,3-Dihydroxypentanoic Acid and 3-Hydroxyvaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known metabolic roles of 2,3-dihydroxypentanoic acid and 3-hydroxyvaleric acid. While extensive research has elucidated the metabolic significance of 3-hydroxyvaleric acid, particularly its role in energy metabolism, the metabolic functions of this compound remain largely unexplored. This document summarizes the current state of knowledge, presents available data, and outlines experimental methodologies relevant to the study of these compounds.

Overview of Metabolic Roles

3-Hydroxyvaleric Acid (3-HV) , also known as β-hydroxyvaleric acid, is a five-carbon ketone body and a monohydroxy fatty acid.[1][2] Its primary metabolic role is to serve as an anaplerotic substrate, meaning it can replenish the intermediates of the tricarboxylic acid (TCA) cycle.[1][3] This function is crucial for maintaining cellular energy homeostasis, especially in tissues with high energy demands like the brain. 3-HV is produced in the liver from the metabolism of odd-carbon fatty acids and can readily cross the blood-brain barrier.[1]

This compound is a dihydroxy derivative of pentanoic acid.[4] Its metabolic role is not well-defined in the current scientific literature. It has been identified in extracts from purple carrots, suggesting a potential role in plant metabolism.[4] As a hydroxy fatty acid, it is hypothesized to participate in cellular metabolism, potentially as an intermediate in breakdown pathways or as a signaling molecule.[4] However, specific pathways and physiological effects in mammals have not been elucidated.

Comparative Data

Direct comparative experimental data on the metabolic effects of this compound and 3-hydroxyvaleric acid is not available in the published literature. The following table summarizes the known properties and metabolic functions of each compound based on existing research.

Feature3-Hydroxyvaleric AcidThis compound
Chemical Class Monohydroxy short-chain fatty acid, Ketone body[1]Dihydroxy short-chain fatty acid[4]
Primary Metabolic Role Anaplerosis of the TCA cycle[1][3]Unknown; potential role in cellular metabolism[4]
Biosynthesis Precursors Odd-carbon fatty acids, Propionyl-CoA, Acetyl-CoA[1][5]Unknown; potentially from hydroxylation of other hydroxyvaleric acids[4]
Key Metabolic Pathway Enters the TCA cycle to replenish intermediates[1]Not established
Physiological Significance Provides an alternative energy source, particularly for the brain[1]Unknown in mammals; potential role in plant physiology[4]
Clinical Relevance Elevated in propionic acidemia; used as a biomarker.Not established

Metabolic Pathways

3-Hydroxyvaleric Acid Metabolism

The metabolic pathway of 3-hydroxyvaleric acid is centered around its conversion to propionyl-CoA and acetyl-CoA, which are key intermediates in cellular metabolism. The metabolism of odd-carbon fatty acids results in the production of propionyl-CoA, which can then be used to synthesize 3-hydroxyvaleryl-CoA and subsequently 3-hydroxyvaleric acid. Once formed, 3-HV can be transported to various tissues, including the brain, where it is converted back to propionyl-CoA. Propionyl-CoA can then be carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, a direct intermediate of the TCA cycle. This anaplerotic function is a key differentiator from the more common four-carbon ketone bodies.

3-Hydroxyvaleric_Acid_Metabolism Odd-carbon fatty acids Odd-carbon fatty acids Propionyl-CoA Propionyl-CoA Odd-carbon fatty acids->Propionyl-CoA 3-Hydroxyvaleryl-CoA 3-Hydroxyvaleryl-CoA Propionyl-CoA->3-Hydroxyvaleryl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Carboxylation & Isomerization 3-Hydroxyvaleric Acid 3-Hydroxyvaleric Acid 3-Hydroxyvaleryl-CoA->3-Hydroxyvaleric Acid 3-Hydroxyvaleric Acid->Propionyl-CoA In tissues TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle Anaplerosis

Metabolic pathway of 3-Hydroxyvaleric Acid.
This compound Metabolism

The metabolic pathway for this compound has not been established. It is speculated that it may be synthesized via the hydroxylation of other pentanoic acid derivatives.[4] Its degradation pathway and potential interactions with central metabolic pathways like the TCA cycle are currently unknown.

Experimental Protocols

Due to the lack of direct comparative studies, this section outlines general experimental protocols that could be adapted to investigate and compare the metabolic roles of this compound and 3-hydroxyvaleric acid.

In Vitro Metabolic Studies in Cell Culture
  • Objective: To determine the cellular uptake and metabolic fate of the two acids.

  • Methodology:

    • Culture relevant cell lines (e.g., hepatocytes, neurons, adipocytes).

    • Incubate cells with stable isotope-labeled this compound or 3-hydroxyvaleric acid (e.g., ¹³C-labeled).

    • After incubation, harvest cells and quench metabolism.

    • Extract intracellular metabolites.

    • Analyze metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) to trace the incorporation of the labeled carbons into downstream metabolic intermediates of pathways like the TCA cycle and glycolysis.

Quantification of Anaplerotic Contribution to the TCA Cycle
  • Objective: To quantify the anaplerotic potential of this compound in comparison to 3-hydroxyvaleric acid.

  • Methodology:

    • Perfuse isolated organs (e.g., liver, heart) or incubate tissue slices with a medium containing a ¹³C-labeled version of either acid.

    • After the perfusion/incubation period, freeze-clamp the tissue to halt metabolic activity.

    • Extract TCA cycle intermediates.

    • Analyze the isotopic enrichment of TCA cycle intermediates using gas chromatography-mass spectrometry (GC-MS) or LC-MS. The degree of ¹³C enrichment will indicate the extent of anaplerosis.

Experimental_Workflow cluster_0 In Vitro / Ex Vivo Experiment cluster_1 Analysis Cell Culture / Tissue Slice Cell Culture / Tissue Slice Incubation with Labeled Acid Incubation with Labeled Acid Cell Culture / Tissue Slice->Incubation with Labeled Acid Metabolite Extraction Metabolite Extraction Incubation with Labeled Acid->Metabolite Extraction LC-MS / GC-MS LC-MS / GC-MS Metabolite Extraction->LC-MS / GC-MS Metabolic Flux Analysis Metabolic Flux Analysis LC-MS / GC-MS->Metabolic Flux Analysis

General workflow for metabolic studies.

Future Directions

The significant gap in our understanding of this compound's metabolic role presents numerous opportunities for future research. Key areas of investigation should include:

  • Elucidation of the biosynthetic and degradation pathways of this compound in mammalian systems.

  • Direct comparative studies with 3-hydroxyvaleric acid to assess its anaplerotic potential and impact on cellular energy metabolism.

  • Investigation of its potential signaling roles , given that other hydroxy fatty acids have been shown to act as signaling molecules.

  • Screening for enzymatic activities that utilize this compound as a substrate.

Conclusion

References

A Comparative Analysis of Short-Chain Fatty Acids in Cellular Signaling and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Short-chain fatty acids (SCFAs) are carboxylic acids with fewer than six carbon atoms that play a pivotal role in gut homeostasis and systemic health. Produced predominantly by the gut microbiota through the fermentation of dietary fiber, the most abundant and well-studied of these are acetate (B1210297) (C2), propionate (B1217596) (C3), and butyrate (B1204436) (C4). These molecules act as crucial signaling messengers, influencing a myriad of physiological processes from energy metabolism to immune function. While the term "short-chain dihydroxy fatty acids" does not correspond to a recognized class of signaling molecules in current literature, this guide will provide a comparative analysis of the canonical SCFAs. It will also briefly touch upon a related class of lipids, short-chain fatty acid esters of hydroxy fatty acids (SFAHFAs), to provide a broader context.

Comparative Biological Activities of Acetate, Propionate, and Butyrate

The primary mechanisms through which SCFAs exert their effects are the activation of G-protein coupled receptors (GPCRs), notably FFAR2 (GPR43) and FFAR3 (GPR41), and the inhibition of histone deacetylases (HDACs).[1][2] These actions lead to downstream effects on gene expression, inflammation, and metabolism.

FeatureAcetate (C2)Propionate (C3)Butyrate (C4)
Primary Site of Production ColonColonColon
Primary Mechanism of Action GPCR activation (FFAR2, FFAR3)[1][2]GPCR activation (FFAR2, FFAR3), HDAC inhibition[3]HDAC inhibition, GPCR activation (FFAR2, FFAR3)[2][4]
Key Biological Roles - Major SCFA in peripheral circulation[3] - Substrate for cholesterol and fatty acid synthesis[5] - Appetite regulation[6]- Substrate for hepatic gluconeogenesis[7] - Reduces cholesterol synthesis[7] - Anti-inflammatory effects[7]- Primary energy source for colonocytes[3] - Potent anti-inflammatory and anti-cancer properties[5] - Enhances gut barrier function[4]
Receptor Affinity (GPCRs) High for FFAR2[1]High for FFAR2 and FFAR3[1]Moderate for FFAR2 and FFAR3[1]
HDAC Inhibition Potency WeakModerate[3]Strongest among SCFAs[3]

Signaling Pathways of Short-Chain Fatty Acids

SCFAs modulate intracellular signaling cascades primarily through two distinct pathways: GPCR-mediated signaling and HDAC inhibition. The following diagram illustrates these key mechanisms.

SCFA_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCFAs SCFAs GPCRs GPCRs (FFAR2/FFAR3) SCFAs->GPCRs binds to HDAC HDAC SCFAs->HDAC inhibits G_Protein G-Protein Activation GPCRs->G_Protein Downstream_Signaling Downstream Signaling Cascades (e.g., MAPK, PLC) G_Protein->Downstream_Signaling Chromatin_Remodeling Chromatin Remodeling & Gene Expression Downstream_Signaling->Chromatin_Remodeling influences Histones Histones HDAC->Histones deacetylates Histones->Chromatin_Remodeling affects

Caption: Key signaling pathways of SCFAs.

Experimental Protocols

Quantification of SCFAs in Fecal Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a common method for the extraction and quantification of SCFAs from fecal samples.

1. Sample Preparation and Extraction:

  • Homogenize 100-200 mg of frozen fecal sample in a known volume of ice-cold phosphate-buffered saline (PBS).

  • Acidify the homogenate with a strong acid (e.g., 5M HCl) to protonate the SCFAs.

  • Add an internal standard solution containing isotopically labeled SCFAs (e.g., d3-acetate, d5-propionate, d7-butyrate) to each sample for accurate quantification.

  • Extract the SCFAs with a water-immiscible organic solvent such as diethyl ether or methyl tert-butyl ether (MTBE) by vigorous vortexing.

  • Centrifuge to separate the organic and aqueous phases.

  • Carefully collect the organic layer containing the SCFAs.

2. Derivatization:

  • Evaporate the organic solvent under a gentle stream of nitrogen.

  • To the dried extract, add a derivatizing agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) and a catalyst (e.g., pyridine).

  • Incubate the mixture at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to convert the SCFAs into their more volatile tert-butyldimethylsilyl (TBDMS) esters.

3. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).

  • Use a temperature gradient to separate the different SCFA derivatives based on their boiling points.

  • The eluting compounds are then introduced into a mass spectrometer for detection and quantification.

  • Monitor the specific ions for each SCFA derivative and its corresponding internal standard in selected ion monitoring (SIM) mode for high sensitivity and specificity.

4. Data Analysis:

  • Generate a standard curve for each SCFA using known concentrations of analytical standards.

  • Calculate the concentration of each SCFA in the fecal sample by comparing the peak area ratio of the endogenous SCFA to its labeled internal standard against the standard curve.

The following diagram illustrates the general workflow for SCFA quantification.

SCFA_Quantification_Workflow Fecal_Sample Fecal Sample Homogenization Homogenization in PBS Fecal_Sample->Homogenization Acidification_IS Acidification & Addition of Internal Standards Homogenization->Acidification_IS Extraction Liquid-Liquid Extraction Acidification_IS->Extraction Derivatization Derivatization (e.g., TBDMS) Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

Caption: Workflow for SCFA quantification.

A Note on Short-Chain Fatty Acid Esters of Hydroxy Fatty Acids (SFAHFAs)

Recent research has identified a novel class of endogenous lipids called short-chain fatty acid esters of hydroxy fatty acids (SFAHFAs).[8] These molecules consist of a short-chain fatty acid (C2-C6) esterified to a longer-chain hydroxy fatty acid (C16-C24).[8] Their biological significance is an active area of investigation, with potential roles in metabolic and inflammatory signaling.[8]

The synthesis and quantification of SFAHFAs require specialized analytical techniques, typically involving solid-phase extraction (SPE) for enrichment followed by targeted liquid chromatography-mass spectrometry (LC-MS/MS).[8] The development of sensitive methods for their detection is crucial for elucidating their physiological functions.[8]

Conclusion

Acetate, propionate, and butyrate are the most abundant short-chain fatty acids produced by the gut microbiota and exert a wide range of biological effects through distinct yet overlapping mechanisms. Their comparative analysis reveals a functional diversity that is critical for maintaining host health. While the field of "short-chain dihydroxy fatty acids" as signaling molecules is not established, the ongoing exploration of related lipid classes like SFAHFAs promises to uncover new dimensions of fatty acid signaling in health and disease. The experimental protocols provided herein offer a foundation for researchers to accurately quantify and further investigate the roles of these important microbial metabolites.

References

A Comparative Guide to the Quantification of 2,3-Dihydroxypentanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of small molecule metabolites is crucial for understanding disease pathology, identifying biomarkers, and assessing the efficacy of therapeutic interventions. 2,3-Dihydroxypentanoic acid, a dihydroxy derivative of pentanoic acid, is a short-chain hydroxy fatty acid whose role in metabolism is an emerging area of interest.[1] This guide provides a comparative overview of analytical methodologies for the quantification of this compound in biological matrices, with a focus on providing actionable data and detailed protocols for researchers.

Comparison of Analytical Methodologies

The selection of an appropriate analytical method for the quantification of this compound depends on the specific requirements of the study, including sensitivity, selectivity, sample throughput, and available instrumentation. The primary methods for the analysis of small organic acids in biological fluids are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with derivatization for ultraviolet (UV) or fluorescence detection (FLD).

Method Principle Sensitivity Specificity Throughput Sample Preparation Key Advantages Limitations
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High (ng/mL to pg/mL)Very HighHighModerate (Protein precipitation, SPE)High sensitivity and specificity, suitable for complex matrices.Higher instrument cost.
GC-MS Chromatographic separation of volatile compounds followed by mass-based detection.High (ng/mL)HighModerateComplex (Derivatization required)Excellent chromatographic resolution.Requires derivatization to increase volatility, lower throughput.
HPLC-UV/FLD Chromatographic separation with detection based on UV absorbance or fluorescence.Low to ModerateModerateHighComplex (Derivatization often required for sensitivity)Lower instrument cost, widely available.Lower sensitivity and specificity, potential for matrix interference.

Recommended Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the recommended method for the quantification of this compound in biological samples due to its superior sensitivity, specificity, and high-throughput capabilities. This technique allows for the direct analysis of the analyte in complex matrices with minimal sample cleanup.

Experimental Protocol: LC-MS/MS Quantification of this compound in Human Plasma

This protocol is a recommended starting point and should be validated for the specific laboratory and application.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 300 µL of ice-cold methanol (B129727) containing a suitable internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 133.05 -> Product ion (m/z) 89.02 (corresponding to [M-H]⁻ and loss of COOH).

    • Internal Standard: To be determined based on the specific standard used.

  • Source Parameters: Optimized for the specific instrument, but typically include a capillary voltage of -3.5 kV, a source temperature of 150°C, and a desolvation gas flow of 800 L/hr.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic resolution and is a robust technique for the quantification of small molecules. However, it requires derivatization to increase the volatility and thermal stability of this compound.

Experimental Protocol: GC-MS Quantification of this compound (Derivatization Required)

1. Sample Preparation and Derivatization

  • Perform an initial sample cleanup using liquid-liquid extraction or solid-phase extraction.

  • Evaporate the sample to dryness.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.

2. GC-MS Conditions

  • GC System: A gas chromatograph with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Selected Ion Monitoring (SIM): Monitor characteristic ions of the TMS-derivatized this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is precipitation Protein Precipitation (Methanol) add_is->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms Tandem MS Detection (ESI-, MRM) hplc->ms data Data Acquisition ms->data integration Peak Integration data->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: LC-MS/MS experimental workflow for this compound.

metabolic_pathway cluster_hydroxylation Hypothetical Biosynthesis pentanoic_acid Pentanoic Acid alpha_hydroxylation Alpha-Hydroxylation pentanoic_acid->alpha_hydroxylation beta_hydroxylation Beta-Hydroxylation pentanoic_acid->beta_hydroxylation intermediate_alpha 2-Hydroxypentanoic Acid alpha_hydroxylation->intermediate_alpha final_product This compound alpha_hydroxylation->final_product intermediate_beta 3-Hydroxypentanoic Acid beta_hydroxylation->intermediate_beta beta_hydroxylation->final_product intermediate_alpha->beta_hydroxylation Further Oxidation intermediate_beta->alpha_hydroxylation Further Oxidation

Caption: Hypothetical metabolic pathway of this compound.

References

Establishing a Standard Curve for 2,3-Dihydroxypentanoic Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 2,3-dihydroxypentanoic acid, establishing a robust and accurate standard curve is a critical first step for reliable quantification. This guide provides a comparative overview of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Both methods offer distinct advantages and are suited for different analytical needs.

Comparison of Analytical Methods

The choice between HPLC-UV and GC-MS for the analysis of this compound will depend on factors such as the required sensitivity, sample matrix complexity, and available instrumentation.

ParameterHPLC-UVGC-MS
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratio
Derivatization Not typically requiredMandatory (e.g., silylation)
Sensitivity ModerateHigh
Selectivity Moderate to HighVery High
Sample Throughput HighModerate
Instrumentation Cost LowerHigher
Typical Conc. Range 1 - 100 µg/mL0.01 - 10 µg/mL
Linearity (R²) (Typical) > 0.995> 0.998

Experimental Workflows

The general workflow for establishing a standard curve involves the preparation of standards, sample analysis, and data processing to generate a calibration curve.

G General Workflow for Standard Curve Establishment A Stock Solution Preparation (High Concentration Standard) B Serial Dilution (Prepare a series of standards with known concentrations) A->B C Sample Preparation (Derivatization if required, e.g., for GC-MS) B->C D Instrumental Analysis (HPLC-UV or GC-MS) C->D E Data Acquisition (Peak Area or Height Measurement) D->E F Calibration Curve Generation (Plot Response vs. Concentration) E->F G Linear Regression Analysis (Determine Equation and R² value) F->G

Caption: General workflow for establishing a standard curve for analysis.

Experimental Protocols

Below are detailed methodologies for establishing a standard curve for this compound using both HPLC-UV and GC-MS.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for relatively clean sample matrices and offers a straightforward approach without the need for derivatization.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (or other suitable acid for pH adjustment)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

3. Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of HPLC-grade water.

  • Working Standards: Perform serial dilutions of the stock solution to prepare a series of standards with concentrations ranging from 1 to 100 µg/mL.

4. HPLC Conditions:

  • Mobile Phase: 95:5 (v/v) Water (with 0.1% formic acid) : Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 210 nm

5. Data Analysis:

  • Inject each standard and record the peak area.

  • Plot the peak area (y-axis) against the concentration (x-axis).

  • Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides higher sensitivity and selectivity and is ideal for complex matrices. It requires a derivatization step to make the analyte volatile.

1. Materials and Reagents:

  • This compound standard

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate

  • Anhydrous sodium sulfate

2. Instrumentation:

  • GC-MS system with an electron ionization (EI) source

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

3. Standard Preparation and Derivatization:

  • Stock Solution (1 mg/mL): Prepare as described for the HPLC method.

  • Working Standards: Prepare working standards from 0.01 to 10 µg/mL in a suitable solvent like water.

  • Derivatization:

    • Pipette 100 µL of each standard into a clean glass vial.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 1 hour.

    • Cool to room temperature before injection.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.

5. Data Analysis:

  • Inject the derivatized standards and record the peak area of the target ion.

  • Generate a calibration curve by plotting peak area versus concentration.

  • Perform a linear regression to determine the standard curve equation and R² value.

G Derivatization Workflow for GC-MS Analysis cluster_0 Derivatization Workflow for GC-MS Analysis A Aqueous Standard/Sample B Evaporation to Dryness A->B C Addition of Pyridine and BSTFA B->C D Heating at 70°C C->D E Injection into GC-MS D->E

Caption: Derivatization workflow for GC-MS analysis of this compound.

Conclusion

Both HPLC-UV and GC-MS are viable methods for establishing a standard curve for the quantification of this compound. The HPLC-UV method is simpler and faster for less complex samples, while the GC-MS method, despite requiring derivatization, offers superior sensitivity and selectivity, making it the preferred choice for trace-level analysis in complex biological matrices. The selection of the most appropriate method should be based on the specific requirements of the research study.

Navigating the Detection of 2,3-Dihydroxypentanoic Acid: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in studies involving 2,3-dihydroxypentanoic acid, precise and reliable detection methods are paramount. This guide provides a comprehensive comparison of potential analytical approaches, focusing on the development of specific antibodies and outlining alternative analytical techniques. As no commercial antibodies against this compound are currently available, this guide explores the prospect of custom antibody development and its hypothetical cross-reactivity, alongside established analytical platforms.

A Comparative Overview of Detection Methodologies

The selection of an appropriate analytical method for this compound hinges on factors such as required specificity, sensitivity, sample matrix, and available resources. While immunoassays utilizing specific antibodies offer high throughput and ease of use, their development for small molecules can be challenging. In contrast, chromatographic and other molecular recognition techniques provide high specificity and quantitative accuracy. A summary of these methods is presented below.

FeatureCustom Monoclonal AntibodyLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Aptamer-Based BiosensorMolecularly Imprinted Polymer (MIP)-Based Sensor
Principle Specific binding of an antibody to the this compound hapten.Separation by chromatography followed by mass-based detection and fragmentation.Recognition of this compound by a specific single-stranded DNA or RNA aptamer.Selective binding of this compound to a custom-synthesized polymer with molecular memory.
Specificity Potentially high, but cross-reactivity with isomers and structurally related molecules is a key consideration and requires extensive validation.Very high, capable of distinguishing between isomers with appropriate chromatographic separation.Can be engineered for high specificity, with counter-selection steps to minimize binding to related molecules.High specificity determined by the imprinting process; can be tailored to the target molecule.
Sensitivity High, typically in the picomolar to nanomolar range.Very high, capable of detecting femtomolar to picomolar concentrations.High, with detection limits often in the nanomolar to picomolar range.Moderate to high, with sensitivity depending on the polymer synthesis and detection method.
Development Time Long (several months) for immunization, hybridoma development, and antibody characterization.Method development can be relatively rapid, assuming instrumentation is available.Relatively short (weeks to a few months) for the in vitro SELEX process.Moderate, involving monomer selection, polymerization, and template removal.
Cost High initial cost for custom antibody development.High instrument cost, but lower per-sample cost for established methods.Moderate development cost.Low to moderate material costs.
Sample Throughput High, suitable for screening large numbers of samples (e.g., in ELISA format).Moderate to high, dependent on the length of the chromatographic run.High, can be integrated into various high-throughput platforms.Moderate, dependent on the sensor format.
Potential Cross-Reactants Isomers (2,4-, 2,5-, 3,5-dihydroxypentanoic acid), other hydroxy fatty acids.Co-eluting isomers if chromatography is not optimized.Structurally similar small molecules.Molecules with similar size, shape, and functional groups to the template.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are outlines of the key experimental protocols for the development of a custom antibody and the application of alternative methods for the detection of this compound.

Custom Monoclonal Antibody Development against this compound

1. Hapten Synthesis and Carrier Protein Conjugation:

  • Objective: To render the small molecule this compound immunogenic by conjugating it to a larger carrier protein.

  • Protocol:

    • Synthesize a derivative of this compound that incorporates a reactive functional group (e.g., a carboxyl or amino group) suitable for conjugation. This may involve protecting the hydroxyl groups and activating the carboxylic acid.

    • Select a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).

    • Covalently link the derivatized this compound (hapten) to the carrier protein using a suitable crosslinker, such as carbodiimide (B86325) (EDC) for coupling amine and carboxyl groups.

    • Purify the hapten-carrier conjugate to remove unreacted hapten and crosslinker.

    • Characterize the conjugate to determine the hapten-to-carrier protein ratio.

2. Immunization and Hybridoma Production:

  • Objective: To generate antibody-producing B cells and immortalize them to create a continuous source of monoclonal antibodies.

  • Protocol:

    • Immunize mice or rabbits with the this compound-carrier protein conjugate mixed with an adjuvant over a period of several weeks.

    • Monitor the immune response by testing serum samples for the presence of antibodies against the hapten.

    • Once a strong immune response is detected, isolate splenocytes from the immunized animal.

    • Fuse the splenocytes with myeloma cells to create hybridomas.

    • Select for successfully fused hybridoma cells using a selective medium.

3. Screening and Antibody Characterization:

  • Objective: To identify hybridoma clones producing antibodies with high specificity and affinity for this compound and to assess their cross-reactivity.

  • Protocol:

    • Screen the culture supernatants from individual hybridoma clones for the presence of antibodies that bind to this compound (e.g., using an ELISA with the hapten conjugated to a different carrier protein).

    • Expand positive clones and subclone them to ensure monoclonality.

    • Purify the monoclonal antibodies from the culture supernatant.

    • Characterize the antibodies for their affinity and specificity. This includes testing for cross-reactivity against potential interfering molecules such as 2,4-dihydroxypentanoic acid, 2,5-dihydroxypentanoic acid, 3,5-dihydroxypentanoic acid, and other structurally similar metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Objective: To develop a highly specific and sensitive method for the quantification of this compound in biological samples.

  • Protocol:

    • Sample Preparation: Extract this compound from the sample matrix (e.g., plasma, urine, cell culture media) using liquid-liquid extraction or solid-phase extraction.

    • Chromatographic Separation:

      • Utilize a reverse-phase or mixed-mode chromatography column capable of separating small organic acids.

      • Develop a gradient elution method using a mobile phase consisting of an aqueous component with a pH modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient should be optimized to resolve this compound from its isomers.

    • Mass Spectrometric Detection:

      • Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

      • Determine the precursor ion (m/z) of this compound.

      • Optimize the collision energy to generate specific product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

      • Establish and validate the method for linearity, accuracy, precision, and limit of detection.

Aptamer-Based Biosensor Development
  • Objective: To select and characterize a specific aptamer that binds to this compound for use in a biosensor.

  • Protocol:

    • Systematic Evolution of Ligands by Exponential Enrichment (SELEX):

      • Incubate a large, random library of single-stranded DNA or RNA oligonucleotides with this compound that has been immobilized on a solid support (e.g., magnetic beads).

      • Wash away unbound sequences.

      • Elute the sequences that have bound to the target molecule.

      • Amplify the eluted sequences by PCR.

      • Repeat this selection and amplification cycle for several rounds, increasing the stringency of the selection conditions in each round to enrich for high-affinity binders.

      • Incorporate counter-selection steps using structurally similar molecules to enhance the specificity of the selected aptamers.

    • Aptamer Sequencing and Characterization:

      • Sequence the enriched pool of oligonucleotides to identify individual aptamer candidates.

      • Synthesize the candidate aptamers and characterize their binding affinity and specificity to this compound using techniques such as surface plasmon resonance (SPR) or fluorescence-based assays.

    • Biosensor Integration:

      • Integrate the selected aptamer into a biosensor platform (e.g., electrochemical, optical, or colorimetric).

Molecularly Imprinted Polymer (MIP)-Based Sensor Development
  • Objective: To synthesize a polymer with specific recognition sites for this compound.

  • Protocol:

    • MIP Synthesis:

      • Select a functional monomer that can form non-covalent interactions (e.g., hydrogen bonds, electrostatic interactions) with the template molecule, this compound.

      • Mix the template, functional monomer, a cross-linking monomer, and an initiator in a suitable porogenic solvent.

      • Initiate polymerization using heat or UV light.

      • After polymerization, remove the template molecule by extensive washing, leaving behind specific recognition cavities in the polymer matrix.

    • MIP Characterization:

      • Characterize the morphology and binding properties of the MIP.

      • Assess the binding capacity and selectivity of the MIP for this compound by comparing its binding to that of a non-imprinted polymer (NIP) and by testing for cross-reactivity with related molecules.

    • Sensor Fabrication:

      • Incorporate the MIP particles as the recognition element in a sensor device (e.g., by coating an electrode or a quartz crystal microbalance).

Visualizing the Workflow

To better illustrate the processes described above, the following diagrams, created using the DOT language, outline the key experimental workflows.

Custom_Antibody_Development cluster_Hapten Hapten Preparation cluster_Immunization Immunization & Hybridoma Production cluster_Screening Screening & Characterization Hapten_Synthesis Synthesize 2,3-DHPA Derivative (Hapten) Conjugation Hapten-Carrier Conjugation Hapten_Synthesis->Conjugation Carrier_Protein Carrier Protein (KLH or BSA) Carrier_Protein->Conjugation Immunization Immunize Animal Conjugation->Immunization Spleen_Isolation Isolate Splenocytes Immunization->Spleen_Isolation Fusion Fuse with Myeloma Cells Spleen_Isolation->Fusion Hybridoma_Selection Select Hybridomas Fusion->Hybridoma_Selection Screening Screen for Positive Clones Hybridoma_Selection->Screening Cloning Subclone & Expand Screening->Cloning Purification Purify Monoclonal Antibody Cloning->Purification Characterization Characterize Specificity & Cross-Reactivity Purification->Characterization

Caption: Workflow for custom monoclonal antibody development.

LC_MS_MS_Workflow Sample_Prep Sample Preparation (Extraction) Chromatography Liquid Chromatography (Separation of Isomers) Sample_Prep->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Mass_Analysis1 Quadrupole 1 (Precursor Ion Selection) Ionization->Mass_Analysis1 Collision_Cell Quadrupole 2 (Collision-Induced Dissociation) Mass_Analysis1->Collision_Cell Mass_Analysis2 Quadrupole 3 (Product Ion Detection) Collision_Cell->Mass_Analysis2 Data_Analysis Data Analysis & Quantification Mass_Analysis2->Data_Analysis

Caption: LC-MS/MS experimental workflow.

Alternative_Methods cluster_Aptamer Aptamer Selection (SELEX) cluster_MIP Molecularly Imprinted Polymer Synthesis Library ssDNA/RNA Library Incubation Incubate with Target Library->Incubation Washing Wash Unbound Incubation->Washing Elution Elute Bound Washing->Elution Amplification Amplify Elution->Amplification Amplification->Library Repeat Cycles Mixing Mix Template, Monomer, Cross-linker, Initiator Polymerization Polymerize Mixing->Polymerization Template_Removal Remove Template Polymerization->Template_Removal MIP_Ready MIP with Specific Cavities Template_Removal->MIP_Ready

Caption: Workflows for aptamer and MIP development.

Efficacy of 2,3-Dihydroxypentanoic Acid as an Enzyme Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of data on the specific enzyme inhibitory activities of 2,3-dihydroxypentanoic acid. While its chemical structure suggests potential biological activity, there is no conclusive evidence to establish it as a recognized enzyme inhibitor with defined targets and efficacy.

Currently, detailed experimental data, including inhibitory constants (e.g., IC50 or Ki values) and specific enzyme targets for this compound, are not available in published research. This absence of foundational data precludes a direct comparative analysis of its efficacy against other known enzyme inhibitors.

Potential for Enzyme Interaction

Chemically, this compound is a short-chain carboxylic acid containing two hydroxyl groups. This structure presents the possibility of interactions with the active sites of various enzymes through hydrogen bonding and electrostatic interactions. One commercial supplier of the compound suggests it "may play a role in metabolic pathways as a substrate or inhibitor in enzyme-catalyzed reactions," however, this claim is not substantiated with experimental evidence in the available literature.[1]

Comparison with Structurally Related Compounds

While information on this compound is scarce, studies on its structural isomers and derivatives provide some context for the potential inhibitory activities of dihydroxypentanoic acid scaffolds. It is important to note that these findings do not directly translate to the activity of this compound itself, as small changes in chemical structure can lead to vastly different biological functions.

HIV-1 Protease Inhibition

Derivatives of a related compound, 4-amino-3-hydroxy-5-phenylpentanoic acid, which share a hydroxylated pentanoic acid backbone, have been synthesized and investigated as inhibitors of HIV-1 proteinase. These complex molecules, incorporating a 2-heterosubstituted statine (B554654) derivative, have demonstrated potent inhibition with Ki values as low as 3.4 nM. This research highlights the potential of the modified pentanoic acid structure as a scaffold for developing potent enzyme inhibitors.

HMG-CoA Reductase Inhibition

Another area of investigation for related molecules is the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol biosynthesis. A series of 5-substituted 3,5-dihydroxypentanoic acids have been prepared and tested for their inhibitory activity against this enzyme. These studies underscore that specific structural features, such as the presence of a carboxylate anion and an erythro relationship between the hydroxyl groups, are crucial for inhibitory activity.

Future Research Directions

The lack of data on the enzyme inhibitory properties of this compound represents a gap in the scientific understanding of this molecule. Future research could focus on screening this compound against a panel of enzymes to identify potential targets. A logical workflow for such an investigation is outlined below.

experimental_workflow Experimental Workflow for Assessing Enzyme Inhibition cluster_screening Initial Screening cluster_validation Hit Validation and Characterization cluster_comparison Comparative Analysis A Compound Procurement (this compound) B High-Throughput Screening (Panel of diverse enzymes) A->B C Identification of Potential Enzyme 'Hits' B->C D Dose-Response Assays (Determination of IC50) C->D E Mechanism of Action Studies (e.g., Michaelis-Menten kinetics) D->E F Determination of Kinetic Parameters (Ki, Kon, Koff) E->F G Selection of Known Inhibitors for the Validated Target F->G H Head-to-Head Efficacy Comparison (IC50 and Ki values) G->H I Selectivity Profiling (Against related enzymes) H->I

Workflow for investigating the enzyme inhibitory potential of a compound.

Experimental Protocols

Should a specific enzyme target for this compound be identified, standard experimental protocols would be employed to characterize its inhibitory activity.

General Enzyme Inhibition Assay Protocol
  • Enzyme and Substrate Preparation: A solution of the target enzyme and its specific substrate are prepared in an appropriate buffer system that ensures optimal enzyme activity.

  • Inhibitor Preparation: A stock solution of this compound is prepared and serially diluted to create a range of concentrations for testing.

  • Assay Reaction: The enzyme, substrate, and varying concentrations of the inhibitor are combined in a reaction vessel (e.g., a microplate well). A control reaction without the inhibitor is also prepared.

  • Incubation: The reaction mixtures are incubated for a defined period at a constant temperature to allow the enzymatic reaction to proceed.

  • Detection: The reaction is stopped, and the amount of product formed or the amount of substrate consumed is measured using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).

  • Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to the control. The data is then plotted to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Signaling Pathway Visualization

If this compound were found to inhibit a key enzyme in a signaling pathway, its effect could be visualized as follows. This generic diagram illustrates the interruption of a signaling cascade by an inhibitor.

signaling_pathway A External Signal B Receptor A->B C Enzyme 1 (Target of Inhibition) B->C D Enzyme 2 C->D E Cellular Response D->E Inhibitor 2,3-Dihydroxypentanoic Acid (Inhibitor) Inhibitor->C

Inhibition of a key enzyme in a generic signaling pathway.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,3-dihydroxypentanoic acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and minimizing environmental impact. For researchers, scientists, and professionals in drug development, adherence to established disposal protocols for compounds like 2,3-dihydroxypentanoic acid is a critical aspect of laboratory operations. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, based on general principles of laboratory safety and chemical waste management.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on the chemical properties of similar acidic and hydroxylated organic compounds and general laboratory waste disposal guidelines. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.

Step-by-Step Disposal Protocol

The disposal of this compound should be approached with a clear understanding of its potential hazards. As a carboxylic acid, it is expected to be corrosive. The following steps provide a general framework for its safe disposal:

  • Hazard Assessment: Before handling, treat this compound as a hazardous substance.[1] Assume it may cause skin and eye irritation or burns.[2][3] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Waste Segregation: Do not mix this compound with incompatible materials. Specifically, keep it separate from strong oxidizing agents, strong acids, and bases to avoid potentially hazardous reactions.[2] Collect waste in a designated and properly labeled container.[4][5]

  • Container Management: Use a container compatible with acidic waste; plastic is often preferred.[4] The container must be in good condition with a secure cap.[6] Label the container clearly as "Hazardous Waste" and include the full chemical name: "this compound."[4]

  • Storage in a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.[4][6] Ensure the SAA is inspected weekly for any leaks or container degradation.[6]

  • Disposal of Liquid Waste (Aqueous Solutions):

    • Small Quantities: For very small amounts, neutralization may be an option prior to drain disposal, but this requires explicit approval from your institution's EHS.[7][8] If permitted, the process is as follows:

      • Work in a fume hood and wear appropriate PPE.[9]

      • Dilute the acidic solution by slowly adding it to a large volume of cold water (a 1:10 dilution is a common recommendation).[10]

      • Slowly add a weak base, such as sodium bicarbonate or soda ash, while stirring and monitoring the pH.[10]

      • Adjust the pH to a neutral range, typically between 5.5 and 10.5, as specified by local regulations.[7][10]

      • Once neutralized, the solution may be poured down the drain with a copious amount of water (at least 20 parts water).[8][9]

    • Large Quantities: Never dispose of large volumes of this chemical down the drain.[8] It must be collected as hazardous waste for pickup by your institution's EHS or a certified waste disposal contractor.[1]

  • Disposal of Solid Waste:

    • If the this compound is in solid form, it should be collected in a designated hazardous waste container.[1]

    • Do not dispose of solid chemical waste in the regular trash unless explicitly confirmed as non-hazardous by your EHS department.[7][8]

  • Disposal of Empty Containers:

    • A container that held this compound should be triple-rinsed with a suitable solvent (e.g., water).[1][5]

    • The rinsate must be collected and disposed of as hazardous waste.[5]

    • After thorough cleaning, deface or remove all chemical labels from the empty container before disposing of it as regular trash.[1]

Quantitative Disposal Parameters

The following table summarizes key quantitative parameters for the disposal of acidic laboratory waste, based on general guidelines. These should be confirmed with your local EHS regulations.

ParameterGuidelineSource
pH Range for Drain Disposal 5.5 - 10.5[7][10]
Dilution Ratio for Neutralization At least 1:10 (acid to water)[10]
Water Flush for Drain Disposal At least 20 parts water to 1 part neutralized solution[8][9]
Maximum SAA Accumulation 55 gallons (or 1 quart for acutely toxic waste)[4]
SAA Storage Time Limit Up to 12 months for partially filled containers[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste assess_form Assess Waste Form start->assess_form liquid Liquid (Aqueous Solution) assess_form->liquid Liquid solid Solid assess_form->solid Solid assess_quantity Small Quantity? liquid->assess_quantity collect_hw_solid Collect as Solid Hazardous Waste solid->collect_hw_solid ehs_approval EHS Approval for Neutralization? assess_quantity->ehs_approval Yes collect_hw_liquid Collect as Liquid Hazardous Waste assess_quantity->collect_hw_liquid No (Large Quantity) neutralize Neutralize to pH 5.5-10.5 ehs_approval->neutralize Yes ehs_approval->collect_hw_liquid No drain_disposal Drain Disposal with Copious Water neutralize->drain_disposal ehs_pickup Arrange for EHS Pickup collect_hw_liquid->ehs_pickup collect_hw_solid->ehs_pickup

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2,3-Dihydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2,3-dihydroxypentanoic acid. The following procedures are based on the known hazards of structurally similar aliphatic hydroxy carboxylic acids and are intended to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn when there is a significant risk of splashing.[3]
Skin Protection Wear a chemical-resistant lab coat, fully buttoned.[3] Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use and change them immediately if contaminated.[4][5] Fully enclosed shoes made of a chemical-resistant material are mandatory.[3]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any potential aerosols or dust.[3][4] If engineering controls are insufficient, a NIOSH-approved respirator may be required.[3]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for laboratory safety and environmental compliance.

Safe Handling Procedures:

  • Preparation: Designate a specific work area, preferably within a chemical fume hood.[3] Ensure all necessary equipment, including spill cleanup materials, is readily accessible.

  • Handling: Avoid direct contact with the substance.[6] Prevent the formation of dust or aerosols.

  • Post-Handling: Decontaminate the work area thoroughly after use. Wash hands with soap and water after handling, even if gloves were worn.[3]

Disposal Plan:

All waste materials contaminated with this compound should be treated as hazardous chemical waste.

  • Waste Segregation: Collect all contaminated disposable materials (e.g., gloves, weigh boats, paper towels) in a dedicated and clearly labeled hazardous waste container.[3]

  • Containerization: Ensure the waste container is properly sealed and stored in a designated hazardous waste accumulation area.

  • Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[7] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] Do not empty into drains.[4]

Experimental Protocols: Standard Operating Procedure

The following is a general protocol for handling this compound in a laboratory setting.

Table 2: Experimental Workflow for Handling this compound

StepProcedure
1. Preparation Verify the functionality of the chemical fume hood. Assemble all necessary glassware, reagents, and waste containers.
2. Donning PPE Put on all required PPE as specified in Table 1.
3. Weighing Tare a clean, dry weigh boat on an analytical balance inside the fume hood. Carefully transfer the desired amount of this compound to the weigh boat.
4. Dissolution Add the weighed compound to the reaction vessel. Slowly add the desired solvent and stir until fully dissolved.
5. Reaction Proceed with the experimental protocol, maintaining all safety precautions.
6. Decontamination After the procedure is complete, decontaminate all surfaces and equipment that came into contact with the chemical.
7. Doffing PPE Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, followed by eye protection).[3]
8. Waste Disposal Dispose of all contaminated materials in the designated hazardous waste container.

Logical Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area Designate Work Area (Fume Hood) gather_materials Gather Materials & Waste Containers prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Work Area react->decontaminate Proceed to Cleanup doff_ppe Doff PPE decontaminate->doff_ppe dispose Dispose of Waste doff_ppe->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.